Dimethyl Azelate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
dimethyl nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKNYVQGHETPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044807 | |
| Record name | Dimethyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-10-1 | |
| Record name | Dimethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl azelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid, 1,9-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29185K7OEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethyl Azelate: A Comprehensive Technical Guide
CAS Number: 1732-10-1
This technical guide provides an in-depth overview of dimethyl azelate, a significant organic compound with diverse applications in research and industry. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential mechanisms of action.
Core Properties of this compound
This compound, also known as dimethyl nonanedioate, is the dimethyl ester of azelaic acid.[1][2] It is a colorless liquid at room temperature and is recognized for its utility as a plasticizer, solvent, and an intermediate in chemical synthesis.[3][4]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1732-10-1 |
| Molecular Formula | C11H20O4 |
| Molecular Weight | 216.27 g/mol |
| Melting Point | 18 °C |
| Boiling Point | 156 °C at 20 mmHg |
| Density | 1.007 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.435 |
| Flash Point | >110 °C (>230 °F) |
| Water Solubility | 863 mg/L at 25°C |
| LogP | 2.5-2.86 at 25°C |
| Vapor Pressure | <1 mm Hg at 20 °C |
The data in this table has been compiled from multiple sources.[4][5][6][7]
Synthesis and Experimental Protocols
This compound can be synthesized through several methods, with the most common being the ozonolysis of unsaturated fatty acids and the esterification of azelaic acid.
Synthesis via Ozonolysis of Oleic Acid
This protocol describes the synthesis of this compound from oleic acid through an oxidative cleavage process.
Experimental Protocol:
-
Ozonolysis: A solution of oleic acid (5.0 mmol) in a suitable solvent (e.g., 25 mL of anhydrous methanol (B129727) or a 1:5 mixture of acetic acid and dichloromethane) is cooled to 0 °C. An ozone-oxygen mixture is bubbled through the solution at a rate of 40 mmol of O3 per hour until approximately 5.5 mmol of ozone is consumed.
-
Work-up: The reaction mixture is flushed with argon to remove excess ozone. The subsequent treatment can vary, but a common procedure involves the addition of a reducing agent to decompose the ozonide.
-
Purification: The solvent is removed by distillation. The resulting residue is dissolved in chloroform (B151607) (50 mL), washed with water (2 x 15 mL), and dried over anhydrous sodium sulfate. The solvent is then evaporated.
-
Chromatography: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a mixture of petroleum ether and tert-butyl methyl ether (2:1), to yield pure this compound.[6]
Synthesis via Acid-Catalyzed Esterification of Azelaic Acid
This protocol outlines the synthesis of this compound through the direct esterification of its parent dicarboxylic acid.
Experimental Protocol:
-
Reaction Setup: Azelaic acid is combined with an excess of methanol in a round-bottom flask.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux for a specified period (e.g., 2 hours at 85°C) to drive the esterification to completion.[8]
-
Extraction: After cooling to room temperature, the product is extracted with an organic solvent like hexane.
-
Washing: The organic layer is washed sequentially with a 5% aqueous sodium carbonate solution and a saturated aqueous sodium chloride solution to remove unreacted acid and the catalyst.
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield this compound.[8]
Applications and Mechanism of Action
This compound has a range of applications stemming from its chemical properties. It is utilized as a plasticizer in the polymer industry to enhance the flexibility of materials like PVC.[3][4] In cosmetics, it functions as a softening agent and a solvent.[1]
Dermatological Applications and Potential Mechanism of Action
While this compound itself is used in cosmetic formulations, its parent compound, azelaic acid, is well-studied for its therapeutic effects in dermatology, particularly in the treatment of acne and hyperpigmentation.[2][9] It is plausible that this compound may act as a prodrug, being hydrolyzed to azelaic acid in the skin to exert its effects.
The mechanism of action of azelaic acid involves the inhibition of key enzymes. In the context of hyperpigmentation, azelaic acid is a competitive inhibitor of tyrosinase, a critical enzyme in the melanin (B1238610) synthesis pathway.[1][10] By inhibiting tyrosinase, it reduces the production of melanin, leading to a lightening of the skin.[9]
Safety and Handling
This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety goggles, to avoid direct contact with the skin and eyes. In case of contact, the affected area should be rinsed thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. This compound Research Chemical [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US4525251A - Process for producing dimethyl esters of higher dibasic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications [termedia.pl]
- 10. researchgate.net [researchgate.net]
Dimethyl Azelate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on Dimethyl Azelate, a diester of azelaic acid. It is intended to be a quick reference for professionals in research and development.
Core Chemical Properties
This compound is the fatty acid methyl ester resulting from the formal condensation of both carboxy groups of nonanedioic acid (azelaic acid) with methanol.[1][2] It functions as a plant metabolite.[1][2]
Data Presentation: Molecular Properties
The fundamental molecular properties of this compound are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C11H20O4 | PubChem, Fisher Scientific[1][3] |
| Molecular Weight | 216.27 g/mol | PubChem, Sigma-Aldrich[1] |
| Alternate Molecular Weight | 216.28 g/mol | Fisher Scientific[3] |
| IUPAC Name | dimethyl nonanedioate | PubChem[1] |
| Synonyms | Dimethyl nonanedioate, Methyl azelate, Nonanedioic acid dimethyl ester | Sigma-Aldrich |
| CAS Number | 1732-10-1 | Sigma-Aldrich |
Logical Relationships of Identifiers
The following diagram illustrates the relationship between the common name, chemical formula, and molecular weight of this compound.
Caption: Chemical Identity of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl azelate (DMA), the dimethyl ester of nonanedioic acid, is a dicarboxylic acid ester with a range of applications in the chemical industry, including its use as a plasticizer, solvent, and a building block for polymers. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including thermophysical data, spectral information, and established experimental protocols for its synthesis and analysis. The information is presented to support its application in research, particularly in materials science and as a potential component in drug delivery systems.
Chemical Identity and Structure
This compound is systematically named dimethyl nonanedioate. Its structure consists of a nine-carbon aliphatic chain with methyl ester groups at both termini.
| Identifier | Value |
| IUPAC Name | dimethyl nonanedioate |
| Synonyms | Dimethyl nonanedioate, Methyl azelate, Azelaic acid dimethyl ester |
| CAS Number | 1732-10-1 |
| Molecular Formula | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol |
| SMILES | COC(=O)CCCCCCCC(=O)OC |
| InChI | InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3 |
Physical Properties
The physical properties of this compound are critical for its handling, processing, and application in various formulations.
General Physical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 156 °C at 20 mmHg | [2] |
| Flash Point | > 110 °C | [1] |
| Solubility | Immiscible with water | [1] |
Density
The density of this compound was measured over a range of temperatures at atmospheric pressure.[3]
| Temperature (K) | Density (g/cm³) |
| 293.15 | 1.007 |
| 298.15 | 1.003 |
| 303.15 | 0.999 |
| 308.15 | 0.995 |
| 313.15 | 0.991 |
| 318.15 | 0.987 |
| 323.15 | 0.983 |
| 328.15 | 0.979 |
| 333.15 | 0.975 |
| 338.15 | 0.971 |
| 343.15 | 0.967 |
Viscosity
The dynamic viscosity of this compound was determined across a range of temperatures.[3]
| Temperature (K) | Viscosity (mPa·s) |
| 293.15 | 4.38 |
| 298.15 | 3.82 |
| 303.15 | 3.36 |
| 308.15 | 2.98 |
| 313.15 | 2.66 |
| 318.15 | 2.39 |
| 323.15 | 2.15 |
| 328.15 | 1.95 |
| 333.15 | 1.77 |
| 338.15 | 1.62 |
| 343.15 | 1.48 |
Vapor Pressure
Vapor pressure data for this compound is available for a specific temperature range.[3]
| Temperature (K) | Vapor Pressure (Pa) |
| 370.10 | 140 |
| 375.15 | 180 |
| 380.15 | 230 |
| 385.15 | 300 |
| 390.15 | 380 |
| 395.15 | 480 |
| 401.10 | 620 |
| 406.15 | 780 |
| 411.15 | 980 |
| 416.15 | 1220 |
| 421.15 | 1500 |
| 426.15 | 1830 |
| 431.15 | 2220 |
Chemical Properties and Reactivity
This compound undergoes reactions typical of esters, such as hydrolysis and transesterification. It is stable under normal conditions but is incompatible with strong oxidizing agents.[1]
Spectral Data
Spectral data is essential for the identification and characterization of this compound.
| Spectrum Type | Data Source/Reference |
| ¹H NMR | Available through PubChem |
| ¹³C NMR | Available through PubChem |
| IR | Available through the NIST Chemistry WebBook |
| Mass Spectrum | Available through the NIST Chemistry WebBook |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes the synthesis of this compound from azelaic acid and methanol (B129727) using sulfuric acid as a catalyst.
Materials:
-
Azelaic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask, add azelaic acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours to drive the reaction to completion.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
References
A Comprehensive Technical Guide to Dimethyl Azelate and Its Synonyms in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on Dimethyl Azelate, a significant compound in various scientific domains. This document provides a thorough overview of its nomenclature, synthesis, analytical methods, and biological significance, tailored for professionals in research, and drug development.
Nomenclature and Identification: Unraveling the Synonyms of this compound
In scientific literature and chemical databases, this compound is identified by several synonyms. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific communication. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1732-10-1.[1][2][3][4][5][6][7][8][9][10][11][12]
The International Union of Pure and Applied Chemistry (IUPAC) name for this molecule is dimethyl nonanedioate .[1][2][8] This systematic name precisely describes its chemical structure as the dimethyl ester of nonanedioic acid (commonly known as azelaic acid).
A compilation of the most frequently encountered synonyms in scientific and commercial contexts is presented in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | dimethyl nonanedioate | PubChem[1], Veeprho[2], NIST[13] |
| CAS Number | 1732-10-1 | Pharmaffiliates[3], CP Lab Safety[4], LGC Standards[9] |
| Common Synonyms | Methyl azelate | PubChem[1], Sigma-Aldrich[6][9] |
| Nonanedioic acid, dimethyl ester | PubChem[1], Pharmaffiliates[3], Sigma-Aldrich[9] | |
| Azelaic acid, dimethyl ester | PubChem[1], Pharmaffiliates[3], NIST[13] | |
| Dimethyl nonane-1,9-dioate | Pharmaffiliates[3] | |
| Other Identifiers | NSC-59040 | PubChem[1], Larodan[14] |
| EINECS 217-060-0 | PubChem[1] | |
| UNII-29185K7OEI | PubChem[1] |
Synthesis of this compound: Experimental Protocols and Quantitative Data
The primary method for synthesizing this compound is through the acid-catalyzed esterification of azelaic acid with methanol (B129727).[3] This reaction can also be enzyme-catalyzed. The general chemical equation for this reaction is:
HOOC-(CH₂)₇-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₇-COOCH₃ + 2 H₂O
Various protocols with different catalysts and reaction conditions have been reported in the literature, leading to a range of yields. A summary of these synthetic protocols and their corresponding quantitative data is presented in Table 2.
Table 2: Summary of this compound Synthesis Protocols and Quantitative Data
| Catalyst | Molar Ratio (Methanol:Azelate Acid) | Temperature (°C) | Reaction Time | Yield (%) | Source |
| Sulfuric Acid (H₂SO₄) | 2.2:1 | 70 | 8 hours | 85-92 | Benchchem[3] |
| Sulfuric Acid (H₂SO₄) | Not Specified | Reflux | 48 hours | High Isotopic Purity | Benchchem[3] |
| Hydrochloric Acid (HCl) | 1.5:1 | 110 | 1 hour (reflux) | Not Specified | Benchchem[3] |
| Ozone (Ozonolysis of Oleic Acid) | Not Applicable | 0 | Not Specified | 70 | ChemicalBook[2] |
Detailed Experimental Protocol: Acid-Catalyzed Esterification
The following is a representative protocol for the synthesis of this compound via acid-catalyzed esterification:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and methanol. A molar excess of methanol is typically used to drive the equilibrium towards the formation of the diester.[3]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or boron trifluoride (BF₃).[3]
-
Reaction: The reaction mixture is heated to reflux temperature (around 70°C for methanol) and maintained for a specified duration, typically ranging from a few hours to overnight.[3]
-
Neutralization: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a base, such as sodium bicarbonate solution.
-
Extraction: The this compound is extracted from the aqueous layer using an organic solvent like hexane (B92381).[5][6]
-
Purification: The extracted organic layer is washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.[5][6] The solvent is then removed under reduced pressure. Final purification is often achieved by vacuum distillation.[3]
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Analytical Methodologies: Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used analytical technique for the separation and quantification of volatile compounds. Due to the low volatility of azelaic acid, it is often derivatized to its more volatile methyl ester, this compound, prior to GC analysis.[1][13][15]
Detailed Experimental Protocol: GC-FID/MS Analysis of this compound
The following protocol outlines the general steps for the analysis of azelaic acid as this compound using GC with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization: The sample containing azelaic acid is subjected to esterification to convert it to this compound. This is typically achieved by reacting the sample with a methylating agent such as 14% Boron trifluoride in methanol (BF₃-Methanol) at an elevated temperature (e.g., 60-75°C) for a short period (10-20 minutes).[5][6]
-
Extraction: The resulting this compound is extracted into an organic solvent like hexane. The extract is then washed and dried.[5][6]
-
GC Analysis: An aliquot of the hexane extract is injected into the GC system.
-
Injector: The sample is vaporized in a heated injector.
-
Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB23) where separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.[7]
-
Oven Program: A temperature gradient is typically employed to ensure efficient separation. For instance, the oven temperature may be ramped from an initial temperature of around 110°C to a final temperature of 200°C.[7]
-
Detection:
-
FID: As the separated components elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.
-
MS: Eluting components are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative data and structural information. The mass spectrum of this compound can be compared to a reference library for positive identification.[7]
-
-
Caption: A schematic of the workflow for the analysis of azelaic acid via its dimethyl ester using GC.
Biological Significance and Signaling Pathways
This compound and its parent compound, azelaic acid, exhibit a range of biological activities that are of interest to the pharmaceutical and dermatological fields.
Inhibition of Tyrosinase
Azelaic acid and its esters, including this compound, are known to be reversible inhibitors of tyrosinase.[4] Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. By inhibiting this enzyme, this compound can be effective in treating hyperpigmentation disorders and is used in formulations for mild to moderate acne vulgaris.[4]
Immunomodulatory and Membrane-Altering Effects
Recent studies have highlighted the immunomodulatory properties of azelates. Diethyl azelate (a related ester) has been shown to mitigate insulin (B600854) resistance and dyslipidemia.[16] Furthermore, azelates can reversibly alter the structure and function of the plasma membrane.[16] This includes the inhibition of phospholipases such as PLA2 and PLD, which are involved in pain and inflammation signaling cascades.[16]
The proposed mechanism involves the modulation of membrane fluidity, which in turn can affect the activity of membrane-bound enzymes and signaling proteins.
Caption: A diagram illustrating the inhibitory effects of this compound on key signaling enzymes.
This technical guide provides a foundational understanding of this compound for scientific professionals. The compiled data on its synonyms, synthesis, analysis, and biological roles is intended to facilitate further research and development in the various fields where this versatile molecule plays a crucial part.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. This compound | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS 1732-10-1 | LGC Standards [lgcstandards.com]
- 10. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. 壬二酸二甲酯 - 二甲基壬二酸酯, 壬二酸二甲基酯 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. US4525251A - Process for producing dimethyl esters of higher dibasic acid - Google Patents [patents.google.com]
- 15. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Role of Dimethyl Azelate as a diester of azelaic acid
An In-depth Technical Guide to Dimethyl Azelate: A Diester of Azelaic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, the dimethyl ester of azelaic acid. It covers its physicochemical properties, synthesis, chemical reactivity, and its multifaceted roles in both material science and drug development. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are provided to support advanced research and application.
Physicochemical Properties of this compound
This compound (DMA), also known as dimethyl nonanedioate, is the diester formed from azelaic acid and methanol (B129727).[1] Its structure consists of a nine-carbon aliphatic chain with methyl ester groups at both ends, which imparts properties distinct from its parent dicarboxylic acid, influencing its solubility, volatility, and applications.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | dimethyl nonanedioate | [2] |
| Synonyms | Methyl azelate, Azelaic acid dimethyl ester | [3] |
| CAS Number | 1732-10-1 | [3] |
| Molecular Formula | C₁₁H₂₀O₄ | [3] |
| Molecular Weight | 216.27 g/mol | [3] |
| Appearance | Colorless liquid | [2][4] |
| Melting Point | 18 °C | [3] |
| Boiling Point | 156 °C at 20 mmHg | [3] |
| Density | 1.007 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.435 | [3] |
| Vapor Pressure | <1 mmHg at 20 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Water Solubility | 863 mg/L at 25 °C | [3] |
| LogP | 2.5 - 2.86 | [3] |
| Solubility in Organic Solvents | Soluble in chloroform, slightly soluble in ethyl acetate. Generally compatible with many organic solvents. |[3][5] |
Synthesis and Manufacturing
The most common method for synthesizing this compound is the direct esterification of azelaic acid with methanol, typically using an acid catalyst to increase the reaction rate.[2] This reaction is reversible, so an excess of methanol is often used, and water is removed to drive the equilibrium toward the product.[2]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Azelaic acid (1 mole equivalent)
-
Anhydrous Methanol (2.2 - 3.0 mole equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) (1-2% by weight of azelaic acid)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azelaic acid and anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Neutralization: Slowly add 5% sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[6]
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation (e.g., at 156 °C / 20 mmHg) to obtain the final, high-purity product.[2] Yields typically range from 85% to 92%.[2]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Role as an Intermediate
The two ester functionalities are the primary sites for chemical reactions, making this compound a versatile chemical intermediate.
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield azelaic acid and methanol.[2] This reaction is fundamental to its role as a prodrug in dermatological applications. Basic hydrolysis, or saponification, results in the carboxylate salt of azelaic acid.[2]
-
Transesterification: The methyl groups can be exchanged with other alcohol groups in a transesterification reaction, which is crucial for synthesizing different dialkyl esters or for producing polyesters.[2]
-
Polycondensation: As a bifunctional monomer, this compound can undergo polycondensation reactions with diols (e.g., ethylene (B1197577) glycol) to form polyesters. The nine-carbon aliphatic chain imparts flexibility to the resulting polymer.[7]
Role in Drug Development and Life Sciences
While azelaic acid is an effective therapeutic agent, its high melting point and limited lipophilicity can pose formulation challenges. This compound, being a more lipophilic liquid, serves as an effective prodrug, enhancing skin penetration before being hydrolyzed to the active azelaic acid by esterases in the skin.
Mechanism of Action of Azelaic Acid
The therapeutic effects of azelaic acid, and by extension its diester prodrugs, are attributed to its anti-inflammatory, antioxidant, and anti-keratinizing properties. Its mechanisms involve the modulation of key inflammatory signaling pathways.
4.1.1 Inhibition of the NF-κB/MAPK Pathway Inflammatory stimuli can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the transcription of pro-inflammatory cytokines like TNF-α and interleukins. Azelaic acid has been shown to interfere with this cascade by inhibiting the phosphorylation of p38 MAPK and impairing the nuclear translocation of the NF-κB p65 subunit.[8] This downregulates the inflammatory response, which is beneficial in conditions like acne and rosacea.[8][9]
Caption: Azelaic acid's inhibition of the NF-κB and p38 MAPK pathways.
4.1.2 Modulation of the PI3K/AKT Pathway The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is crucial for regulating cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is implicated in diseases like psoriasis. Studies have shown that azelaic acid can inhibit the activation of the PI3K/AKT pathway, reducing the phosphorylation of key proteins like PI3K, AKT, and mTOR.[10][11] This action helps to normalize cell proliferation and reduce angiogenesis, contributing to its therapeutic effects.[10][12][13]
Caption: Azelaic acid's inhibitory effect on the PI3K/AKT signaling pathway.
Direct Biological Activity of Azelate Diesters
While the prodrug mechanism is well-accepted, research on related diesters, particularly diethyl azelate (DEA), suggests that the ester form may possess direct biological activity. DEA has been shown to act as an anti-inflammatory agent by modulating plasma membrane fluidity and inhibiting phospholipase A2 (PLA2) signaling, which is involved in pain sensation.[14][15][16] Although specific studies on this compound are less common, these findings suggest a potential for direct pharmacological effects of azelate diesters, independent of their hydrolysis to azelaic acid.[17]
Applications in Material Science
This compound's linear C9 backbone and bifunctional nature make it a valuable component in the polymer and materials industry.
-
Plasticizers: It is used as a plasticizer to increase the flexibility and softness of polymers like PVC and synthetic rubbers.[2]
-
Lubricants: DMA is used as an intermediate in the production of high-performance lubricants and as a complexing agent in lithium complex greases, where it enhances thermal stability and load-carrying capacity.
-
Polymers: It serves as a monomer in polycondensation reactions with diols to produce polyesters. These polymers often exhibit good flexibility and biodegradability.[7]
Experimental Protocol: Polyester (B1180765) Synthesis via Polycondensation
This protocol provides a general method for synthesizing a polyester from this compound and a diol.
Materials:
-
This compound (1 mole equivalent)
-
1,4-Butanediol (or other diol) (1 mole equivalent)
-
Catalyst (e.g., tin(II) ethylhexanoate or dibutyltin(IV) oxide)
-
Radical inhibitor (e.g., 4-methoxyphenol) if needed[18]
-
High-vacuum line, reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet.
Procedure:
-
Charging Reactor: Charge the reaction vessel with this compound, the diol, and the catalyst.
-
Inert Atmosphere: Purge the system with dry nitrogen to remove air and moisture.
-
First Stage (Ester Interchange): Heat the mixture under a slow stream of nitrogen to 150-180 °C. Methanol will be generated and should be distilled off. Continue this stage until most of the methanol has been removed (typically 2-4 hours).
-
Second Stage (Polycondensation): Gradually increase the temperature to 200-220 °C and slowly apply a high vacuum (<1 mmHg).
-
Polymerization: Continue the reaction under vacuum for several hours until the desired viscosity or molecular weight is achieved. The removal of the diol byproduct drives the polymerization forward.
-
Recovery: Cool the reactor under nitrogen and extrude the resulting polyester product.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of this compound.[19] Due to the low volatility of the parent azelaic acid, a common analytical strategy is to convert it into its more volatile dimethyl ester (derivatization) prior to GC analysis.[19][20]
Experimental Protocol: GC-MS Analysis via Derivatization
This protocol details the analysis of azelaic acid in a sample matrix by converting it to this compound.
Materials:
-
Sample containing azelaic acid
-
Derivatization reagent (e.g., 14% Boron trifluoride in methanol, BF₃-methanol)
-
Extraction solvent (e.g., n-hexane)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., deuterated azelaic acid or nonane)[7][19]
-
GC-MS system with a suitable capillary column (e.g., DB-23 or HP-5ms).[21]
Procedure:
-
Sample Preparation: Extract azelaic acid from the sample matrix using an appropriate solvent extraction method. Dry the extract completely under a stream of nitrogen.
-
Derivatization: Add the BF₃-methanol reagent to the dried residue. Cap the vial tightly and heat at 60-75 °C for 15-20 minutes to convert azelaic acid to this compound.[7]
-
Extraction of DMA: After cooling, add n-hexane and a saturated NaCl solution. Vortex thoroughly to extract the newly formed this compound into the hexane (B92381) layer.[22]
-
Drying: Transfer the hexane layer to a clean vial and pass it through a small amount of anhydrous sodium sulfate to remove any residual water.[22]
-
Analysis: Inject 1 µL of the final hexane solution into the GC-MS system.
Table 2: Example GC-MS Parameters
| Parameter | Setting | Reference(s) |
|---|---|---|
| Column | Agilent DB-23 (60m x 0.25mm x 0.25µm) | [21] |
| Carrier Gas | Helium (1.0 mL/min) | [21] |
| Inlet Temperature | 260 °C | |
| Oven Program | 110 °C, ramp at 15 °C/min to 200 °C, hold for 20 min | [21] |
| Ionization Mode | Electron Ionization (EI) | |
| MS Scan Range | 50-550 amu | |
| Linear Range | 100 ng/mL to 100 mg/mL | [19] |
| LOD / LOQ | 10 ng/mL / 100 ng/mL |[19] |
Visualization: Analytical Workflow
Caption: Workflow for GC-MS analysis of azelaic acid via derivatization.
Conclusion: A Multifunctional Diester
This compound serves as a critical molecule bridging natural feedstocks with high-performance applications. Its role extends from being a key building block in the synthesis of novel polymers and lubricants to acting as an effective prodrug in advanced dermatological formulations. Understanding its synthesis, reactivity, and the biological mechanisms of its parent compound is essential for researchers and developers seeking to leverage its unique properties. The relationship between its structure and diverse functions is summarized below.
Caption: Core roles and relationships of this compound.
References
- 1. This compound | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Research Chemical [benchchem.com]
- 3. 1732-10-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound = 98.5 GC 1732-10-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelaic acid attenuates CCL2/CCR2 axis-mediated skin trafficking of acute myeloid leukemia cells through NF-κB/MAPK signaling modulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mixtures of Diethyl Azelate as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Mixtures of Diethyl Azelate as Novel Nonopioid Modalities for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
The Enigmatic Presence of Azelate Esters in Flora: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Azelaic acid (AzA), a nine-carbon dicarboxylic acid, is a well-documented signaling molecule in the plant kingdom, pivotal to systemic acquired resistance (SAR). While the free acid's role is extensively studied, the natural occurrence and function of its esterified forms—azelate esters—remain a nascent field of inquiry. This technical guide synthesizes the current understanding of azelate biochemistry in plants, addressing biosynthesis, signaling pathways, and analytical methodologies. A significant finding of this review is the conspicuous absence of quantitative data for naturally occurring azelate esters in plant tissues within readily available scientific literature, suggesting a critical research gap. This document provides detailed experimental protocols for the extraction and analysis of related compounds, offering a foundational framework for future investigations into these potentially bioactive molecules.
Introduction: The Azelaic Acid Family in Plants
Azelaic acid is a naturally occurring saturated dicarboxylic acid found in various cereal grains, including wheat, rye, and barley.[1][2] In plants, it functions as a crucial mobile signal, particularly in response to pathogen attack.[3] AzA is a key mediator of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[4] It primes distal tissues for a more robust and rapid defense response upon subsequent infection, often by potentiating the salicylic (B10762653) acid (SA) signaling pathway.[3][5]
While the biological activities of azelaic acid are well-established, its derivatives, particularly azelate esters (e.g., dimethyl azelate, diethyl azelate), are less understood in the context of plant biology. These esters are known industrial products and have been studied for their immunomodulatory effects in other biological systems.[6] However, their endogenous presence and concentrations in plants are not well-documented in current literature. This guide will delve into the established pathways and analytical methods for azelaic acid, which form the basis for exploring the presence and role of its esters.
Biosynthesis of Azelaic Acid
The primary pathway for azelaic acid biosynthesis in plants is through the oxidative cleavage of unsaturated C18 fatty acids, such as oleic acid and linoleic acid.[1][4] This process is intensified under conditions of biotic and abiotic stress, which lead to lipid peroxidation within the plastids.[1]
The key steps are:
-
Lipid Peroxidation: Reactive oxygen species (ROS) attack polyunsaturated fatty acids in the plastid membranes.
-
Cleavage: The double bond at the C9 position of these fatty acids is cleaved, releasing a nine-carbon aldehyde.
-
Oxidation: This aldehyde is further oxidized to form azelaic acid (a C9 dicarboxylic acid) and other byproducts.
While the biosynthesis of the free acid is characterized, the specific enzymatic pathways for the esterification of azelaic acid in plants have not been elucidated. It is plausible that general cellular esterification mechanisms, involving acyltransferases, could be responsible for the formation of azelate esters, though specific enzymes dedicated to this function are yet to be identified.
The Azelaic Acid Signaling Pathway in Plant Immunity
Azelaic acid acts as a priming signal that prepares the plant for enhanced defense. The signaling cascade involves several key protein players and culminates in the potentiation of the salicylic acid pathway.
Upon its synthesis in response to a localized pathogen infection, AzA is transported systemically. Its perception in distal tissues initiates a signaling cascade that involves the lipid transfer proteins AZI1 (AZELAIC ACID INDUCED 1) and its homolog EARLI1 .[7] The mitogen-activated protein kinases MPK3 and MPK6 are also crucial for this pathway, as they are believed to phosphorylate and regulate the activity of AZI1, promoting its localization to the plastid envelope where AzA is synthesized.[7] AZI1 is thought to facilitate the mobilization and transport of AzA, possibly through plasmodesmata, to neighboring cells.[1]
This priming signal ultimately leads to a faster and stronger accumulation of salicylic acid upon a secondary infection, which in turn activates downstream defense genes, such as Pathogenesis-Related (PR) genes, leading to a state of SAR.[5]
Quantitative Data on Azelate Esters in Plants
A thorough review of the scientific literature reveals a significant lack of quantitative data on the endogenous concentrations of azelate esters in plant tissues. Research has predominantly focused on the free acid, azelaic acid, due to its established role as a defense signal. The table below summarizes the documented presence of azelaic acid in various plants, highlighting the context of its identification.
| Plant Species | Tissue/Part | Context of Identification/Analysis | Reference(s) |
| Triticum aestivum (Wheat) | Grains | General presence as a natural constituent. | [1] |
| Secale cereale (Rye) | Grains | General presence as a natural constituent. | [1] |
| Hordeum vulgare (Barley) | Grains | General presence as a natural constituent. | [1] |
| Arabidopsis thaliana | Leaves, Petioles | Identified as a mobile signal in Systemic Acquired Resistance (SAR). | [4] |
| Nicotiana tabacum (Tobacco) | Cell Cultures | Used as an elicitor to study defense responses. | [8] |
| Solanum lycopersicum (Tomato) | Leaves | Studied for its role in inducing resistance against pathogens. | [5] |
Note: The absence of quantitative data for azelate esters in this table reflects the current gap in the literature. Future research employing the sensitive analytical methods detailed in the following section is required to populate this area of knowledge.
Experimental Protocols
Investigating the presence and quantity of azelate esters in plants requires robust methodologies for extraction and analysis. The following protocols are adapted from established methods for lipid and dicarboxylic acid analysis.
Protocol 1: Generalized Extraction of Lipid Esters from Plant Tissues
This protocol describes a general workflow for extracting a broad range of lipid-soluble compounds, including potential azelate esters, from plant material.
Objective: To extract total lipids and esters from plant tissue for subsequent analysis.
Methodology:
-
Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, seeds, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to remove water.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Solvent Extraction:
-
Transfer a known mass (e.g., 100-500 mg) of the powdered tissue to a glass tube.
-
Add a solvent mixture, such as chloroform (B151607):methanol (2:1, v/v) or hexane (B92381):isopropanol (3:2, v/v), at a ratio of approximately 10 mL per gram of tissue.
-
Agitate the mixture vigorously for 1-2 hours at room temperature on an orbital shaker.
-
Centrifuge the sample to pellet the solid debris.
-
-
Phase Separation (for Chloroform:Methanol):
-
Transfer the supernatant to a new tube.
-
Add 0.2 volumes of a 0.9% NaCl solution and vortex briefly.
-
Centrifuge to separate the phases. The lower chloroform phase will contain the lipids and esters.
-
-
Drying and Reconstitution:
-
Carefully collect the organic phase containing the lipid extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for analysis.
-
Protocol 2: Quantification of Azelaic Acid via GC-MS after Derivatization
This protocol is standard for quantifying azelaic acid and serves as a template for how azelate esters, once isolated, could be analyzed. It involves converting the polar dicarboxylic acid into a more volatile ester for gas chromatography.
Objective: To accurately quantify azelaic acid in a biological extract by converting it to its dimethyl ester and analyzing it via Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Extraction:
-
Perform an initial extraction as described in Protocol 5.1 or a suitable acid extraction method. The final extract should be thoroughly dried.
-
-
Derivatization (Methylation):
-
Extraction of the Ester:
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Vortex thoroughly to partition the this compound into the upper hexane layer.
-
Carefully transfer the hexane layer to a clean vial. Pass it through a small column of anhydrous sodium sulfate (B86663) to remove any residual water.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).
-
Injection: Inject 1 µL of the hexane solution.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 20°C/min to 250°C and hold for 6 minutes.[4]
-
MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range of m/z 50-550 or use Selected Ion Monitoring (SIM) for target ions of this compound for higher sensitivity and specificity.
-
Quantification: Create a calibration curve using known concentrations of an authentic this compound standard. Quantify the sample concentration based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Outlook
Azelaic acid is a cornerstone of systemic acquired resistance in plants. While its role as a free acid is well-characterized, the natural occurrence and function of its esterified forms are largely unexplored. This guide has provided the known biosynthetic and signaling pathways of azelaic acid, which are foundational to understanding its derivatives.
The striking lack of quantitative data for azelate esters in plant tissues represents a significant research opportunity. The experimental protocols outlined herein provide a robust framework for researchers to begin exploring this uncharted territory. Future studies should focus on applying these sensitive analytical techniques to screen various plant species and tissues, under both normal and stressed conditions, to determine if azelate esters are present, at what concentrations, and whether they play a role in plant physiology and defense. Such discoveries could unveil new bioactive molecules for applications in agriculture and drug development.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coleparmer.com [coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dimethyl Azelate: A Comprehensive Technical Guide to Its Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Azelate (DMA), the dimethyl ester of azelaic acid, is a versatile organic compound with a growing range of applications across various scientific and industrial sectors.[1][2] Its unique physicochemical properties, including low volatility, good thermal stability, and solubility in organic solvents, make it a valuable ingredient in cosmetics, a functional component in lubricants, and a key intermediate in polymer synthesis.[1][2][3] While its parent compound, azelaic acid, is well-known for its therapeutic effects in dermatology, this compound is gaining attention for its potential as a plasticizer in pharmaceutical formulations and as a subject of research in environmental science.[1][4] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C11H20O4 | [5][6] |
| Molecular Weight | 216.27 g/mol | [5][6][7][8] |
| Appearance | Colorless to pale yellow liquid | [2][9] |
| Melting Point | 18 °C | [5][10] |
| Boiling Point | 156 °C at 20 mmHg | [5][8][10] |
| Density | 1.007 g/mL at 25 °C | [5][8][10] |
| Refractive Index | n20/D 1.435 | [5][10] |
| Vapor Pressure | <1 mmHg at 20 °C | [5][8][10] |
| Flash Point | >113 °C (>230 °F) | [5][8][10] |
| Water Solubility | 863 mg/L at 25 °C | [5][10] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and ethyl acetate | [2][5][10] |
| LogP | 2.5 - 2.86 at 25 °C | [5][10] |
Table 2: Spectroscopic and Chromatographic Data for this compound
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | Spectral data available | [7][11] |
| ¹³C NMR | Spectral data available | |
| IR Spectroscopy | Spectral data available | [7] |
| Mass Spectrometry (GC-MS) | Characteristic fragmentation patterns observed. Parent peak [M+1]+ at m/z 217. | [1][12] |
| Kovats Retention Index | Standard non-polar: 1511, 1510, 1485, 1519, etc. | [7] |
Core Applications
This compound's utility stems from its adaptable chemical structure. Its primary applications are detailed below.
Plasticizer
This compound functions as a plasticizer, a substance added to materials to increase their flexibility and durability.[1][9] This property is particularly relevant in the polymer industry.[1] In pharmaceutical formulations, plasticizers are crucial for creating flexible films for oral dosage forms and transdermal patches.[13][14] They work by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature of the polymer.[14][15]
Lubricant and Industrial Applications
In the industrial sector, this compound is utilized in the formulation of lubricants, where its low volatility and good thermal stability are advantageous.[3] It is also used as a solvent for resins and as an additive in the production of paints and synthetic rubbers.[1]
Cosmetic and Dermatological Applications
This compound is found in various cosmetic products, including creams and lotions, where it acts as an emollient and improves the spreadability of the formulation.[16] While its parent compound, azelaic acid, is an established treatment for acne and rosacea due to its anti-inflammatory and antimicrobial properties, this compound's role in this area is primarily as a more skin-penetrable precursor.[1][17] It is considered to be a reversible inhibitor of tyrosinase and other oxidoreductases, which is relevant for treating mild to moderate acne vulgaris.[17]
Chemical Intermediate
As a diester, this compound serves as a versatile chemical intermediate for the synthesis of other molecules.[3] The two ester groups are reactive sites for nucleophilic attack, allowing for reactions such as hydrolysis to revert to azelaic acid and methanol (B129727), and transesterification to create different esters.[1] This reactivity makes it a valuable building block in the synthesis of biodegradable polymers and other specialty chemicals.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.
Synthesis of this compound via Acid-Catalyzed Esterification
This protocol describes the synthesis of this compound from azelaic acid and methanol using an acid catalyst.[1]
Materials:
-
Azelaic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride (BF₃)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or hexane)
Procedure:
-
In a round-bottom flask, combine azelaic acid and an excess of methanol. A common molar ratio is 1:1.5 to 1:2.2 (azelaic acid to methanol).[1]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 wt% of the reactants) or another strong acid catalyst.[1][18]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (around 70-110 °C) for a specified period (e.g., 1 to 8 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[1][18]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.[18]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[18]
-
Purify the product by vacuum distillation.[1]
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound, often after derivatization of azelaic acid from a sample matrix like a cosmetic cream.[4][19][20]
Materials:
-
Sample containing this compound or azelaic acid for derivatization
-
Methanol
-
Boron trifluoride-methanol solution (BF₃-methanol) (for derivatization)
-
Hexane (B92381) (for extraction)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., HP-5ms)
Procedure:
-
Sample Preparation and Derivatization (if starting from azelaic acid):
-
Extraction:
-
GC-MS Analysis:
-
Inject an aliquot of the dried hexane extract into the GC-MS.
-
Set the GC oven temperature program (e.g., initial temperature of 80 °C, ramp to 250 °C).[21]
-
Set the mass spectrometer to scan a suitable mass range (e.g., 50-550 amu).[21]
-
Identify this compound based on its retention time and characteristic mass spectrum.[12]
-
Quantify the amount of this compound using a calibration curve prepared with known concentrations of a this compound standard.
-
Signaling Pathways and Mechanisms of Action (of the Parent Compound, Azelaic Acid)
While specific signaling pathways for this compound are not extensively documented, its biological activity is largely attributed to its parent compound, azelaic acid. Azelaic acid is known to modulate several pathways relevant to dermatological conditions.
Key mechanisms of action for azelaic acid include:
-
Inhibition of Tyrosinase: Azelaic acid competitively inhibits tyrosinase, a key enzyme in melanin (B1238610) synthesis, which is beneficial in treating hyperpigmentation.[22]
-
Anti-inflammatory Effects: It can interfere with the NF-κB/MAPK inflammatory signaling pathway and activate the peroxisome proliferator-activated receptor γ (PPARγ), which has anti-inflammatory properties.[16]
-
Antimicrobial Activity: Azelaic acid exhibits broad-spectrum antibacterial effects.
-
Antiproliferative Effects: It has a cytostatic effect on keratinocytes, primarily by inhibiting ribonucleotide reductase and enzymes of the mitochondrial respiratory chain.[22]
-
ROS Scavenging: Azelaic acid can act as a free radical scavenger, mitigating the effects of reactive oxygen species (ROS).[22] A study on acute myeloid leukemia (AML) showed that azelaic acid exerts its antileukemic effects by regulating the Prdxs/ROS signaling pathway.[23]
Visualizations
To further elucidate the processes described, the following diagrams are provided.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. CAS 1732-10-1: this compound | CymitQuimica [cymitquimica.com]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. 1732-10-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 壬二酸二甲酯 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. specialchem.com [specialchem.com]
- 10. This compound | 1732-10-1 [chemicalbook.com]
- 11. This compound(1732-10-1) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. crpsonline.com [crpsonline.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. veeprho.com [veeprho.com]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Azelaic Acid Exerts Antileukemia Effects against Acute Myeloid Leukemia by Regulating the Prdxs/ROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Azelate as a Biomarker in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl azelate (DMA) is the dimethyl ester of azelaic acid (AzA), a naturally occurring nine-carbon dicarboxylic acid.[1] While azelaic acid itself possesses significant biological properties, its analysis in complex biological matrices is often challenging due to its low volatility.[2][3] Consequently, derivatization to this compound is a common and effective strategy, making DMA a critical analyte for the quantification and study of azelaic acid in metabolic research.[2][3] Azelaic acid is an established marker for lipid peroxidation and is implicated in various metabolic and signaling pathways, highlighting its importance as a biomarker.[4] This guide provides an in-depth overview of this compound's role as a biomarker, detailed analytical protocols, quantitative data, and visualization of relevant pathways.
The Role of Azelaic Acid and this compound in Metabolism
Azelaic acid is a product of the oxidative cleavage of unsaturated fatty acids, such as oleic and linoleic acid, which are components of lipid membranes.[4] Its presence in biological systems is often indicative of oxidative stress and lipid peroxidation. In humans, azelaic acid is also synthesized from fatty acids via omega-oxidation and is a metabolic byproduct of the yeast Malassezia furfur, which is present on human skin.[5]
The significance of azelaic acid and its esters in metabolic studies stems from several key functions:
-
Biomarker of Oxidative Stress: Elevated levels of azelaic acid can indicate increased lipid peroxidation, a process linked to a variety of pathological conditions.[4]
-
Metabolic Regulation: Studies on diethyl azelate, a related ester, have shown it can decrease markers of insulin (B600854) resistance in overweight human subjects, suggesting a role for azelates in managing metabolic syndrome.[6][7][8]
-
Enzyme Inhibition: Azelaic acid is a known reversible inhibitor of tyrosinase and other oxidoreductases, including mitochondrial enzymes, which can impact cellular respiration.[9][10][11]
-
Signaling Molecule: In plants, azelaic acid acts as a crucial signaling molecule that triggers systemic acquired resistance (SAR), a plant-wide defense response to pathogens. This well-studied pathway provides a model for understanding its role in stress signaling.[4]
Because direct analysis of azelaic acid by gas chromatography (GC) is hindered by its poor volatility, it is typically converted to its more volatile methyl ester, this compound, prior to analysis.[2][3]
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic origin of azelaic acid and its role in stress signaling, as exemplified in plant systems.
Quantitative Data from Metabolic Studies
The quantification of this compound is essential for its use as a biomarker. The following tables summarize method validation parameters from published studies and clinical data related to a similar azelate ester.
Table 1: GC-MS Method Validation Parameters for Azelaic Acid/Dimethyl Azelate Analysis
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 100 ng/mL to 100 mg/mL | [2] |
| 63.44 µg/mL to 380.64 µg/mL | [12] | |
| Correlation Coefficient (r) | 0.9997 | [12] |
| Limit of Detection (LOD) | 10 ng/mL | [2] |
| 1 nM | [13][14] | |
| 0.02% | [12] | |
| Limit of Quantification (LOQ) | 100 ng/mL | [2] |
| 50 nM | [13][14] | |
| Accuracy (Recovery %) | 96.4% - 103.4% | [2] |
| 98.27% - 100.72% | [12] | |
| 95% (liver tissue), 97% (human plasma) | [13][14] | |
| Precision (RSD / CV %) | <2.0% (Inter- and Intraday) | [2] |
| 0.626% - 0.961% | [12] | |
| 8-10% (Batch Repeatability) | [13][14] |
| | 13-18.9% (Within-Lab Precision) |[13][14] |
Table 2: Example of GC-MS Instrumental Conditions for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Shimadzu GC-MS (QP2010) | [13] |
| Column | Rtx®-2330 polar capillary column | [13] |
| BP1 (100% Dimethylpolysiloxane) | [15][16] | |
| Oven Temperature Program | Initial: 120°C for 0.5 min, ramp 5°C/min to 200°C, hold 15 min | [13] |
| Initial: 60°C for 0 min, ramp 10°C/min to 240°C, hold 0 min | [16] | |
| Injector Temperature | 260°C | [13] |
| Carrier Gas | Helium | [13] |
| Flow Rate | 1.51 mL/min | [13] |
| Ion Source Temperature | 160°C | [13] |
| Injection Mode | Split |[16] |
Table 3: Effects of Oral Diethyl Azelate (DEA) on Metabolic Markers in Overweight Males with Insulin Resistance
| Biomarker | Change After 21 Days of DEA (1 mg/kg daily) | Source |
|---|---|---|
| Fasting Glucose | Reduced by 6.06 mg/dL | [6][7][8] |
| Fasting Insulin | Reduced by 37.8% | [6][7][8] |
| Cholesterol/HDL Ratio | Improved by 8.0% | [6][7][8] |
| LDL/HDL Ratio | Improved by 9.8% |[6][7][8] |
Experimental Protocols
Accurate quantification of this compound requires a robust and validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique, which necessitates a derivatization step to convert the non-volatile azelaic acid into the volatile this compound.[2][3]
General Workflow for DMA Analysis via GC-MS
The following diagram outlines the typical experimental workflow for analyzing this compound in biological samples.
Detailed Protocol: Quantification of Azelaic Acid as this compound from Biological Samples
This protocol is a synthesis of methodologies described for the GC-MS analysis of azelaic acid.[12][13][17]
1. Sample Preparation and Extraction:
-
For plasma samples, acidify the sample to release bound fatty acids.
-
For tissue samples, homogenize the tissue in a suitable solvent.
-
Spike the sample with a known amount of an internal standard, such as deuterated azelaic acid (Azelaic acid-d14), for accurate quantification.[17]
-
Perform a lipid extraction using a solvent system like hexane (B92381) or an ether-based solution.
2. Derivatization (Methylation):
-
Evaporate the extracted lipids to complete dryness under a gentle stream of nitrogen gas.[17]
-
Add a methylation reagent to the dried residue. A common and effective reagent is 14% Boron trifluoride in methanol (B129727) (BF₃-Methanol).[12][13][17]
-
Cap the reaction vial tightly and heat at a controlled temperature, typically between 60°C and 75°C, for 10-20 minutes to ensure complete esterification of azelaic acid to this compound.[12][17]
3. Extraction of this compound:
-
After cooling the vial to room temperature, add an organic solvent (e.g., 1 mL of hexane) and an aqueous salt solution (e.g., 1 mL of saturated NaCl) to partition the phases.[12][17]
-
Vortex the mixture thoroughly to extract the nonpolar this compound into the organic (hexane) layer.[17]
-
Carefully transfer the upper organic layer to a clean GC vial. To remove any residual water, a small amount of anhydrous sodium sulfate (B86663) can be added.[17]
4. GC-MS Analysis:
-
Inject an aliquot (typically 1 µL) of the final hexane solution into the GC-MS system.[17]
-
Use instrumental conditions similar to those outlined in Table 2, with a polar capillary column suitable for fatty acid methyl ester (FAME) analysis.
-
The mass spectrometer will detect characteristic fragment ions for this compound, allowing for its identification and quantification relative to the internal standard. The mass spectrum is expected to show a prominent molecular ion.[12][17]
5. Quantification and Validation:
-
Construct a calibration curve using standards of known this compound concentrations to ensure linearity.[3]
-
The concentration of this compound in the sample is determined by comparing its detector response to the calibration curve, normalized against the response of the internal standard.[3]
-
Method validation should assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as shown in Table 1.[12]
Conclusion
This compound serves as an indispensable analyte for the study of azelaic acid in metabolic research. As the derivatized form of azelaic acid, it enables sensitive and reliable quantification using standard techniques like GC-MS. The concentration of azelaic acid, measured via this compound, provides a valuable biomarker for lipid peroxidation and oxidative stress. Furthermore, emerging research on azelate esters in improving markers of insulin resistance points to a broader therapeutic and diagnostic potential. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to incorporate the analysis of this important dicarboxylic acid into their metabolic studies.
References
- 1. CAS # 1732-10-1, this compound, Dimethyl nonanedioate, Azelaic acid dimethyl ester - chemBlink [chemblink.com]
- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 3. This compound Research Chemical [benchchem.com]
- 4. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations [mdpi.com]
- 6. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects | In Vivo [iv.iiarjournals.org]
- 8. Oral Azelaic Acid Ester Decreases Markers of Insulin Resistance in Overweight Human Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelaic acid--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. trajanscimed.com [trajanscimed.com]
- 16. cromlab-instruments.es [cromlab-instruments.es]
- 17. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl azelate (DMA) and its related diesters, particularly diethyl azelate (DEA), are emerging as compounds of significant interest in the biomedical field. Beyond their established industrial applications as plasticizers and lubricants, these molecules exhibit a range of biological activities with potential therapeutic implications.[1][2][3][4] This technical guide provides an in-depth overview of the current scientific understanding of the biological effects of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anti-inflammatory and Immunomodulatory Activities of Diethyl Azelate
Diethyl azelate has been identified as a novel non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action.[5][6] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, DEA functions as a membrane active immunomodulator (MAIM).[1][7] Its anti-inflammatory effects are attributed to its ability to reversibly alter the fluidity of the plasma membrane, thereby modulating downstream inflammatory signaling pathways.[1][7]
Inhibition of Phospholipase A2 (PLA2)
A key mechanism underlying the anti-inflammatory and analgesic properties of DEA is its ability to inhibit phospholipase A2 (PLA2).[5][8][9] PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting PLA2, DEA effectively dampens this inflammatory signaling.
Modulation of the NF-κB Signaling Pathway
Diethyl azelate has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, DEA blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Metabolic Regulation: Mitigation of Insulin (B600854) Resistance
Clinical evidence suggests that diethyl azelate can effectively mitigate insulin resistance. A study involving overweight male subjects demonstrated that oral administration of DEA led to significant improvements in key metabolic parameters.[10][11]
Quantitative Clinical Data
| Parameter | Dosage | Duration | Result | Reference |
| Fasting Glucose | 1 mg/kg daily | 21 days | 6.06 mg/dL reduction | [10][11] |
| Fasting Insulin | 1 mg/kg daily | 21 days | 37.8% reduction | [10][11] |
| Cholesterol/HDL Ratio | 1 mg/kg daily | 21 days | 5.4% improvement | [10][11] |
| LDL/HDL Ratio | 1 mg/kg daily | 21 days | 6.5% improvement | [10][11] |
| Non-HDL/HDL Ratio | 1 mg/kg daily | 21 days | 6.6% improvement | [10][11] |
Analgesic Properties
The analgesic effects of diethyl azelate have been demonstrated in pre-clinical models, positioning it as a potential non-opioid alternative for pain management.[5][6] Its mechanism of action is linked to its anti-inflammatory properties, particularly the inhibition of phospholipases involved in pain signaling.[1][8][12]
Quantitative Data from Cutaneous Mechanical Sensitivity Assay
The following table summarizes the results of a cutaneous mechanical sensitivity assay, illustrating the relationship between the concentrations of diethyl azelate (DEA) and dimethyl sulfoxide (B87167) (DMSO) and the duration of sensitivity suppression (Time to Baseline, TBL).[1]
| DEA (%) | DMSO (%) | TBL (hours) |
| 78 | 0 | 4 |
| 0 | 22 | 0.08 |
| 78 | 22 | 72 |
| 58 | 22 | 72 |
Anti-proliferative Activity in Cancer Cell Lines
Preliminary studies have explored the anti-proliferative effects of azelaic acid and its esters against various cancer cell lines. While specific IC50 values for this compound are not yet widely reported, research on diethyl azelate has provided some quantitative insights.
IC50 Values of Diethyl Azelate (DA)
| Cell Line | Formulation | IC50 | Reference |
| HeLa | - | Data not available | [1][5] |
| KB | DA in liposomes | 0.03 times less potent than vincristine | [1][5] |
| B16F10 | - | Data not available | [1][5] |
Note: The study provides a comparative potency rather than a direct IC50 value for DEA in some cases.
Tyrosinase Inhibition by this compound
This compound has been identified as a reversible inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[7] This property suggests its potential application in the treatment of hyperpigmentation disorders such as acne.
Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is adapted from commercially available kits and can be used to assess the inhibitory activity of diethyl azelate on PLA2.[12][13]
Materials:
-
Phospholipase A2 enzyme (e.g., from bee venom)
-
Substrate: 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Diethyl Azelate (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of PLA2 enzyme in the assay buffer.
-
Prepare various concentrations of diethyl azelate to be tested.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the diethyl azelate solution to the test wells. For control wells, add the solvent instead of the test compound.
-
Initiate the reaction by adding the PLA2 enzyme to all wells.
-
Immediately add the substrate (diheptanoyl thio-PC) to all wells.
-
Measure the absorbance at 414 nm at regular intervals to monitor the formation of the yellow product resulting from the reaction of the free thiol with DTNB.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and subsequently the IC50 value.
Tyrosinase Inhibition Assay
This protocol is a standard method for evaluating tyrosinase inhibitors and can be applied to this compound.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (pH 6.8)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare various concentrations of this compound to be tested.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the this compound solution to the test wells. For control wells, add the solvent instead of the test compound.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and subsequently the IC50 value.
Conclusion
This compound and its related esters, particularly diethyl azelate, demonstrate a compelling range of biological activities that warrant further investigation for their therapeutic potential. Their unique mechanisms of action, such as the modulation of membrane fluidity and inhibition of key inflammatory and metabolic enzymes, distinguish them from existing therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of these promising compounds. Future research should focus on elucidating the detailed molecular interactions and signaling cascades, as well as conducting more extensive preclinical and clinical studies to validate their efficacy and safety in various disease models.
References
- 1. Characteristics and anti-proliferative activity of azelaic acid and its derivatives entrapped in bilayer vesicles in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of azelaic acid on melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethyl maleate inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mixtures of Diethyl Azelate as Novel Nonopioid Modalities for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jkefarind.com [jkefarind.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Dimethyl Azelate
Introduction
Dimethyl azelate, the dimethyl ester of nonanedioic acid (azelaic acid), is a versatile chemical compound with a wide range of applications. It serves as a key ingredient in the formulation of lithium complex greases, enhancing their shear stability and load-carrying capacity for use in heavy machinery and automotive sectors[1]. Additionally, it is utilized as a plasticizer in polymer applications, a solvent for resins, and as a component in fragrances and cleaning agents[2][3]. In the realm of scientific research, this compound is employed in environmental analysis of particulate matter and as a bio-based building block for creating biodegradable polymers[1][2].
This document provides detailed protocols for the synthesis of this compound from azelaic acid and methanol (B129727), targeting researchers, chemists, and professionals in drug development and material science. The primary method detailed is the acid-catalyzed Fischer esterification, a robust and widely-used procedure.
Chemical Reaction Pathway
The synthesis of this compound from azelaic acid and methanol is a classic example of a Fischer esterification. In this reaction, the two carboxylic acid groups of azelaic acid react with two molecules of methanol in the presence of an acid catalyst to form the corresponding diester, this compound, and water as a byproduct. The reaction is reversible and typically requires an excess of methanol and a catalyst to drive the equilibrium towards the product.
References
Application Note: Acid-Catalyzed Esterification for the Synthesis of Dimethyl Azelate
Abstract
This application note provides a detailed protocol for the synthesis of dimethyl azelate via the acid-catalyzed esterification of azelaic acid with methanol (B129727). This process, a classic example of Fischer esterification, is a fundamental reaction in organic synthesis, yielding a versatile diester used in the production of polymers, lubricants, and plasticizers. This document outlines the reaction mechanism, provides a summary of various catalytic conditions, and offers a step-by-step experimental protocol for laboratory-scale synthesis.
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, can be readily converted to its corresponding diester, this compound, through esterification with methanol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol (methanol) or by removing water as it is formed.[2][3] Commonly employed acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and boron trifluoride (BF₃).[1][4] This note details a general and adaptable protocol for this synthesis.
Reaction Mechanism: Fischer Esterification
The acid-catalyzed esterification of azelaic acid follows the Fischer esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. Since azelaic acid is a dicarboxylic acid, this process occurs at both carboxylic acid functional groups to yield the diester, this compound.
Comparative Data of Catalytic Conditions
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the esterification process. The following table summarizes various reported conditions for the synthesis of this compound.
| Catalyst | Molar Ratio (Methanol:Azelaic Acid) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| H₂SO₄ | 2.2:1 | 70 | 8 | 85-92 | [1] |
| H₂SO₄ | Excess Methanol | Reflux | 48 | High Isotopic Purity | [1] |
| HCl | 1.5:1 | 110 | 1 | Not specified | [1] |
| BF₃-Methanol | Excess Methanol | 60 | 0.17 | Optimal for derivatization | [4] |
| Various Catalysts | 30 mL Methanol / 1g Azelaic Acid | 120 | 3 | Catalyst dependent | [5] |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound using sulfuric acid as the catalyst.
Materials:
-
Azelaic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve azelaic acid in an excess of anhydrous methanol. A common molar ratio is 2.2 parts methanol to 1 part azelaic acid.[1]
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 70°C) using a heating mantle.[1] Continue the reflux for 8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[6]
-
Wash the organic layer with a saturated solution of sodium chloride (brine).[6]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[6]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product is typically purified by vacuum distillation.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Reaction Mechanism Diagram
Caption: Mechanism of Acid-Catalyzed Esterification.
Conclusion
The acid-catalyzed esterification of azelaic acid to this compound is a robust and well-established synthetic method. The provided protocol, along with the comparative data on catalytic conditions, offers a comprehensive guide for researchers and professionals in the field of chemical synthesis. The yield and purity of the final product can be optimized by careful control of reaction parameters and purification techniques.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Enzymatic Synthesis of Dimethyl Azelate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl azelate is a valuable chemical intermediate with applications in the synthesis of polymers, plasticizers, lubricants, and pharmaceuticals. Traditional chemical synthesis routes often require harsh conditions, including high temperatures and strong acid catalysts, leading to the formation of byproducts and environmental concerns. The enzymatic synthesis of this compound using lipase (B570770) offers a green and sustainable alternative, characterized by high specificity, mild reaction conditions, and reduced environmental impact.
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on the use of immobilized Candida antarctica lipase B (commonly known as Novozym 435). The protocols are based on established methodologies for the lipase-catalyzed synthesis of dimethyl dicarboxylates.
Principle and Mechanism
The enzymatic synthesis of this compound from azelaic acid and methanol (B129727) is an esterification reaction catalyzed by lipase. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) can catalyze ester synthesis in non-aqueous or low-water environments. The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the carboxylic acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the free enzyme.
Materials and Equipment
Materials:
-
Azelaic acid (≥98%)
-
Methanol (anhydrous, ≥99.8%)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Hexane (B92381) (analytical grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Molecular sieves (3 Å)
-
Deionized water
-
Saturated sodium bicarbonate solution
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., screw-capped flask)
-
Condenser
-
Thermometer
-
Rotary evaporator
-
Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from optimized conditions for the synthesis of a similar compound, dimethyl adipate (B1204190), using Novozym 435, which achieved a high conversion yield of 97.6%.[1][2]
1. Reactant and Enzyme Preparation:
- Dry azelaic acid in a desiccator over silica (B1680970) gel for at least 24 hours before use.
- Use anhydrous methanol. To ensure anhydrous conditions, molecular sieves can be added to the methanol prior to use.
- Novozym 435 can be used directly as supplied.
2. Reaction Setup:
- In a screw-capped flask, add azelaic acid and methanol.
- Add Novozym 435 to the mixture.
- The recommended reaction parameters are summarized in the table below.
- Place the flask on a magnetic stirrer with a heating plate and stir the reaction mixture at the specified temperature for the designated time. A condenser can be fitted to the flask to prevent the evaporation of methanol.
Table 1: Optimized Reaction Conditions for Dimethyl Dicarboxylate Synthesis
| Parameter | Recommended Value | Reference |
| Enzyme | Novozym 435 (Candida antarctica lipase B) | [1][2][3] |
| Substrate Molar Ratio | 12:1 (Methanol:Azelaic Acid) | [1][2] |
| Enzyme Concentration | 54.0 mg per mmol of azelaic acid | [1][2] |
| Temperature | 58.5 °C | [1][2] |
| Reaction Time | 358.0 min (~6 hours) | [1][2] |
| Solvent | Solvent-free (excess methanol acts as solvent) | [3] |
3. Reaction Monitoring:
- The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals.
- The enzyme should be filtered out from the aliquot before analysis.
- The concentration of this compound in the aliquot can be determined by GC-FID or GC-MS.
4. Product Purification:
- After the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed with fresh methanol and dried for reuse.
- Remove the excess methanol from the filtrate by rotary evaporation.
- The residue, containing this compound, can be purified by extraction. Dissolve the residue in an organic solvent like dichloromethane (B109758) or ethyl acetate.
- Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted azelaic acid, followed by washing with deionized water until the aqueous phase is neutral.
- Dry the organic phase over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the purified this compound. For higher purity, vacuum distillation can be performed.
Protocol 2: Analytical Method for this compound Quantification
Gas chromatography is a suitable method for the analysis of the volatile this compound.
1. Sample Preparation:
- Dilute the reaction aliquot or the purified product in a suitable solvent (e.g., hexane or ethyl acetate).
- If analyzing the crude reaction mixture, ensure the enzyme is removed by filtration or centrifugation.
2. GC-FID/GC-MS Conditions:
- Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable for separating this compound.[4]
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Detector Temperature (FID): 280 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- Injection Volume: 1 µL.
3. Quantification:
- Prepare a calibration curve using standard solutions of this compound of known concentrations.
- Calculate the concentration of this compound in the samples based on the peak area from the GC chromatogram and the calibration curve.
Data Presentation
Table 2: Expected Outcome Based on Analogous Dimethyl Adipate Synthesis
| Parameter | Expected Value | Reference |
| Conversion of Azelaic Acid | > 95% | [1][2] |
| Yield of this compound | High | [1][2] |
| Purity (after purification) | > 98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conversion rate | Inactive enzyme | Use fresh enzyme or check the storage conditions of the enzyme. |
| Presence of water in the reaction mixture | Use anhydrous reagents and consider adding molecular sieves to the reaction. | |
| Sub-optimal reaction conditions | Re-optimize temperature, reaction time, and substrate molar ratio. | |
| Difficulty in purification | Incomplete removal of azelaic acid | Ensure thorough washing with saturated sodium bicarbonate solution. |
| Inconsistent GC results | Improper sample preparation or GC column degradation | Ensure proper dilution of samples and check the performance of the GC column with a standard. |
Conclusion
The enzymatic synthesis of this compound using immobilized Candida antarctica lipase B is a highly efficient and environmentally friendly method. By following the detailed protocols and optimizing the reaction conditions as described, researchers can achieve high conversion rates and yields. This approach is well-suited for applications in research, and development where sustainability and high purity are desired.
References
Application Notes and Protocols for Polyester Synthesis Using Dimethyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl azelate, a bio-based monomer derived from azelaic acid, is a valuable building block for the synthesis of biodegradable and biocompatible polyesters.[1] These polyesters exhibit a range of desirable properties, including flexibility, chemical resistance, and tunable thermal and mechanical characteristics, making them suitable for various applications, particularly in the biomedical field and drug delivery.[2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters using this compound as a key monomer.
The polyesters derived from this compound are aliphatic, which contributes to their biodegradability, a crucial factor for applications such as drug delivery vehicles, tissue engineering scaffolds, and environmentally friendly plastics.[3][4][5] The nine-carbon aliphatic chain of the azelate unit imparts flexibility to the polymer backbone.[2] By copolymerizing this compound with various diols, the properties of the resulting polyesters can be tailored to meet the specific requirements of an application.
Applications in Drug Development
Polyesters based on this compound are promising materials for controlled drug delivery systems. Their biocompatibility and biodegradability ensure that they can be safely used in the body and will break down into non-toxic products.[3][4] The degradation rate of these polyesters can be modulated by altering the copolymer composition, allowing for the controlled release of encapsulated therapeutic agents over a desired period.[3][6] These polyesters can be formulated into various drug delivery vehicles such as nanoparticles, microparticles, and implants.[3][7][8]
The hydrophobic nature of the polyester (B1180765) matrix allows for the encapsulation of hydrophobic drugs, improving their solubility and bioavailability.[9] The release of the drug is often governed by the hydrolysis of the ester bonds in the polymer backbone.[4] Factors such as the polymer's crystallinity, glass transition temperature (Tg), and molecular weight influence the rate of hydrolysis and, consequently, the drug release profile.[10] For instance, polyesters with lower Tg and melting points (Tm) tend to exhibit faster drug release rates.[10]
Synthesis of Polyesters from this compound
Polyesters from this compound are typically synthesized through polycondensation reactions with diols. The two primary methods are melt polycondensation and enzymatic polymerization.
Melt Polycondensation
This is a common solvent-free method for synthesizing high molecular weight polyesters. The reaction involves heating the monomers (this compound and a diol) at high temperatures under vacuum in the presence of a catalyst.
Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional chemical catalysis, proceeding under milder reaction conditions and often with higher selectivity.[11][12][13] Lipases are commonly used enzymes for the polycondensation of diesters and diols.[13]
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene azelate) via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol (B3395766).
Materials:
-
This compound (DMA)
-
1,4-butanediol (BDO)
-
Titanium(IV) butoxide (TBT) or other suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line
Procedure:
-
Monomer Charging: Charge equimolar amounts of this compound and 1,4-butanediol into the three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. A slight excess of the diol (e.g., 1.25 molar ratio to diacid) can be used to compensate for any loss due to volatility at high temperatures.[14]
-
Catalyst Addition: Add the catalyst, such as titanium(IV) butoxide, to the reaction mixture. The catalyst concentration is typically in the range of 0.1-0.5% w/w of the total monomer weight.[14]
-
First Stage (Esterification): Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas with continuous stirring. Methanol, the byproduct of the transesterification reaction, will start to distill off. This stage is typically carried out for 2-4 hours.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 mbar). This helps to remove the methanol and drive the polymerization reaction towards the formation of a high molecular weight polymer. This stage is continued for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under nitrogen. The resulting solid polyester can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Enzymatic Synthesis of Polyester from this compound
This protocol outlines a two-step enzymatic polymerization process.
Materials:
-
This compound
-
A suitable diol (e.g., 1,8-octanediol)
-
Immobilized Lipase (B570770) B from Candida antarctica (e.g., Novozym 435)
-
Diphenyl ether (solvent)
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating plate
-
Vacuum pump
-
Rotary evaporator
Procedure:
-
Monomer and Enzyme Preparation: In a round-bottom flask, mix equimolar amounts of this compound and the diol with diphenyl ether (e.g., 150 wt% of monomers). Add the immobilized lipase (e.g., 10 wt% of monomers).
-
First Stage (Oligomerization): Heat the mixture at a moderate temperature (e.g., 80°C) under a nitrogen atmosphere with stirring for several hours (e.g., 2-5 hours) to form oligomers.[12]
-
Second Stage (Polycondensation): Apply a vacuum to the system to remove the methanol byproduct and shift the equilibrium towards polymer formation. Continue the reaction at the same temperature for an extended period (e.g., 24-94 hours).[12][15]
-
Polymer Purification: After the reaction, dissolve the mixture in a suitable solvent and filter to remove the enzyme. Precipitate the polymer by adding the solution to a non-solvent like cold methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at room temperature.
Characterization of Polyesters
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polyester sample.[16]
-
Dissolve the sample in a suitable GPC-grade solvent (e.g., tetrahydrofuran (B95107) (THF) or chloroform) to a concentration of 1-2 mg/mL.[17] For some polyesters like PET, a solvent like hexafluoroisopropanol (HFIP) may be needed for initial dissolution before diluting with the mobile phase.[18]
-
Allow the sample to dissolve completely, which may take several hours to overnight on a gentle shaker. Avoid vigorous shaking or sonication to prevent polymer degradation.[17]
-
Filter the solution through a 0.2-0.45 µm syringe filter before injection to remove any particulate matter.[16]
GPC Conditions (Typical):
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: THF or Chloroform.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use narrow polystyrene standards to create a calibration curve.
Protocol 4: Thermal Properties Analysis by DSC and TGA
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition temperature.
-
Reheat the sample at the same heating rate. The second heating scan is typically used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), as it removes the thermal history of the sample.
Thermogravimetric Analysis (TGA):
-
Place a known amount of the polymer sample (e.g., 10-20 mg) in a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).
-
Record the weight loss of the sample as a function of temperature to determine its thermal stability and decomposition profile.
Protocol 5: Structural Characterization by NMR and FTIR Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve about 15 mg of the polyester sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).[8][15]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the polyester, determine the monomer composition in copolymers, and analyze the end groups.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
For solid samples, a small amount of the polymer can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a thin film of the polymer can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl or KBr).
-
Acquire the FTIR spectrum to identify the characteristic functional groups of the polyester, such as the ester carbonyl stretching (~1730 cm⁻¹) and C-O stretching bands.
Quantitative Data Summary
The following tables summarize typical properties of polyesters synthesized from azelaic acid or its derivatives.
Table 1: Thermal Properties of Azelate-Based Polyesters
| Polyester Composition | Synthesis Method | Tg (°C) | Tm (°C) | Reference |
| Poly(glycerol azelate) | Melt Polycondensation | -28.43 to -23.40 | - | [5] |
| Poly(butylene azelate) | Melt Polycondensation | - | ~70 | [19] |
| Poly(propylene azelate) | Melt Polycondensation | - | ~55 | [19] |
| Poly(pentylene azelate) | Melt Polycondensation | - | ~65 | [19] |
| Poly(hexylene azelate) | Melt Polycondensation | - | ~75 | [19] |
Table 2: Molecular Weight of Azelate-Based Polyesters
| Polyester Composition | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| Poly(glycerol azelate) | Enzymatic | ~1800 | - | - | [20] |
| Poly(glycerol azelate) (post-polymerization) | Enzymatic + Thermal | ~2900 | - | - | [20] |
| Poly(butylene sebacate) (similar aliphatic polyester) | Melt Polycondensation | - | ~40,000 | - | [21] |
Table 3: Mechanical Properties of Azelate-Based Thermoplastic Polyurethanes (TPUs)
| Polyol used for TPU | Tensile Strength (MPa) | Elongation at Break (%) |
| Crystalline Azelate Polyol | ~30-40 | ~400-500 |
| Amorphous Azelate Polyol | ~15-25 | ~500-600 |
Note: Data for TPUs made from azelate polyester polyols are presented as an indication of the mechanical performance that can be achieved.[22][23]
Visualizations
Caption: Workflow for polyester synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. High Temperature GPC (HT-GPC): A Complete Guide - Polymer Char [polymerchar.com]
- 6. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 7. Thermal analysis: basic concept of differential scanning ... [degruyterbrill.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Rational Guidelines for the Two‐Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. High Bio-Content Thermoplastic Polyurethanes from Azelaic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polycondensation of Dimethyl Azelate with Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters through the polycondensation of dimethyl azelate with various diols. The resulting aliphatic polyesters are of significant interest in the biomedical and pharmaceutical fields due to their biodegradability and potential applications in drug delivery systems, surgical sutures, and tissue engineering scaffolds.
Introduction
Aliphatic polyesters are a crucial class of biodegradable polymers. The synthesis of these polymers from bio-based monomers is a growing area of research. This compound, derived from azelaic acid (a naturally occurring dicarboxylic acid), serves as a valuable C9 monomer for creating polyesters with specific thermal and mechanical properties. Polycondensation with diols of varying chain lengths allows for the tuning of these properties to suit particular applications. This document outlines the chemical synthesis and characterization of polyesters derived from this compound.
Data Summary
The following table summarizes the quantitative data for polyesters synthesized from azelaic acid or its derivatives with different diols. This data provides a comparative look at how the diol chain length influences the polymer's thermal properties and molecular weight.
| Diol | Polyester (B1180765) | Melting Point (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Ethylene Glycol | Poly(ethylene azelate) (PEAz) | 62 | - | - | - |
| 1,3-Propanediol | Poly(propylene azelate) (PPAz) | 72.2 | - | - | - |
| 1,4-Butanediol (B3395766) | Poly(butylene azelate) (PBAz) | 67.5 | - | - | - |
| 1,6-Hexanediol | Poly(hexamethylene azelate) | - | - | 18,346 | - |
| 1,9-Nonanediol | Poly(nonamethylene azelate) | - | - | 40,700 | 3.10 |
Note: Data is compiled from multiple sources and may have been obtained under slightly different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and 1,4-Butanediol
This protocol describes a typical two-stage melt polycondensation for the synthesis of poly(butylene azelate).
Materials:
-
This compound (DMA)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (TIP) (catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
Stage 1: Transesterification
-
Charge the three-neck flask with equimolar amounts of this compound and 1,4-butanediol (e.g., 1 mol of DMA to 1.1 mol of BDO, the excess diol compensates for losses during vacuum).
-
Add the catalyst, titanium(IV) butoxide, at a concentration of approximately 0.1 mol% relative to the this compound.
-
Fit the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.
-
Begin stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 160-180°C under a gentle stream of nitrogen.
-
Methanol will be produced as a byproduct of the transesterification reaction and will be collected in the receiving flask.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 220-240°C.
-
Simultaneously, slowly reduce the pressure of the system using a vacuum pump to below 1 mmHg.
-
The viscosity of the mixture will increase significantly as the polymerization proceeds. The stirring speed may need to be adjusted.
-
This stage is typically continued for 4-6 hours. The reaction is considered complete when the desired viscosity is achieved, indicated by the Weissenberg effect (the molten polymer climbing the stirrer shaft).
-
To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.
-
The resulting polyester can be extruded from the reactor while still molten or allowed to cool and then broken up.
Purification:
-
Dissolve the synthesized polyester in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Characterization
The synthesized polyesters can be characterized using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and composition of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl group).
Visualizations
General Workflow for Polycondensation
The following diagram illustrates the general two-step process for the synthesis of polyesters from this compound and a diol via melt polycondensation.
Caption: General workflow for polyester synthesis.
Logical Relationship of Monomers to Polymer Properties
This diagram shows the relationship between the choice of monomers and the resulting properties of the polyester, which is critical for designing materials for specific drug delivery applications.
Caption: Monomer influence on polymer properties.
Application Notes and Protocols for the Formulation of Lubricants with Dimethyl Azelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of advanced lubricants utilizing Dimethyl Azelate (DMA). The content covers the functional roles of DMA, formulation protocols for high-performance greases, and detailed experimental procedures for performance evaluation.
Introduction to this compound in Lubricant Formulation
This compound (CAS 1732-10-1), the dimethyl ester of azelaic acid, is a versatile diester that serves as a high-performance component in lubricant formulations.[1][2] Its primary application is as a complexing agent in the production of lithium complex greases, where it significantly enhances the thermal and structural stability of the lubricant.[1][3] Greases formulated with DMA can withstand a wider range of operating temperatures and pressures, making them suitable for demanding industrial and automotive applications.[1][2]
Furthermore, diesters derived from azelaic acid are utilized as base fluids in synthetic lubricants, demonstrating excellent viscosity-temperature relationships.[4] These lubricants are critical in applications requiring maximum performance over a broad temperature range, such as in the aerospace industry.[4] The use of DMA and other azelate esters is also driven by the increasing demand for biodegradable and environmentally friendly lubricants.
Key Applications and Benefits of this compound
-
Complexing Agent in Lithium Complex Grease: DMA is instrumental in forming the complex soap structure in lithium complex greases, leading to higher dropping points and improved mechanical stability.[1][3]
-
Enhanced Thermal and Oxidative Stability: Lubricants formulated with DMA exhibit improved resistance to thermal and oxidative breakdown, extending the service life of both the lubricant and the machinery it protects.[1]
-
Biolubricant Base Oil: As a bio-based compound, DMA is a key intermediate in the synthesis of biodegradable lubricant base oils.[5]
-
Improved Low-Temperature Fluidity: Branched azelate esters, in particular, show very low pour points, enhancing lubricant performance in cold environments.[5]
-
Good Tribological Properties: Azelate esters contribute to the formation of effective boundary lubrication films, resulting in low coefficients of friction and reduced wear.[5]
Quantitative Data on Lubricant Performance
The following tables summarize the expected performance characteristics of a standard lithium complex grease compared to a high-performance lithium complex grease formulated with this compound as a complexing agent. The data is representative of typical values found in lubricant technology.
Table 1: Physical and Thermal Properties
| Property | Standard Lithium Complex Grease | Lithium Complex Grease with this compound | Test Method |
| NLGI Grade | 2 | 2 | ASTM D217 |
| Worked Penetration (60 strokes, 25°C) | 265-295 | 265-295 | ASTM D217 |
| Dropping Point (°C) | ~220 | >260 | ASTM D2265 |
| Oil Separation (24h @ 100°C, %wt) | < 5.0 | < 2.0 | ASTM D6184 |
| Pour Point of Base Oil (°C) | -15 | -25 (typical for suitable base oil) | ASTM D97 |
Table 2: Mechanical and Tribological Properties
| Property | Standard Lithium Complex Grease | Lithium Complex Grease with this compound | Test Method |
| Four-Ball Wear (40kg, 1200 rpm, 75°C, 1h), Scar Diameter (mm) | ~0.60 | < 0.45 | ASTM D4172 |
| Coefficient of Friction (Boundary Lubrication) | ~0.12 | < 0.10 | - |
| Roll Stability (2h, % change in penetration) | < 15 | < 8 | ASTM D1831 |
Table 3: Environmental Properties
| Property | Standard Mineral Oil-Based Lubricant | Biolubricant with Azelate Ester Base | Test Method |
| Biodegradability (28 days, %) | < 20 | > 60 | OECD 301B |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Formulation of Lithium Complex Grease with this compound
This protocol describes the laboratory-scale synthesis of a lithium complex grease using this compound as the complexing agent.
Materials:
-
12-Hydroxystearic Acid (12-HSA)
-
This compound (DMA)
-
Lithium Hydroxide (B78521) Monohydrate (LiOH·H₂O)
-
Base Oil (e.g., ISO VG 220 Group II Mineral Oil or PAO)
-
Antioxidant and other performance additives (optional)
Equipment:
-
Grease kettle with heating, stirring, and cooling capabilities
-
Thermometer/thermocouple
-
Homogenizer/grease mill
Procedure:
-
Charge the grease kettle with the base oil (approximately 80% of the total batch weight), 12-HSA, and DMA.
-
Begin stirring and heat the mixture to approximately 80°C to ensure all components are melted and well-dispersed.
-
Prepare a slurry of Lithium Hydroxide Monohydrate in water.
-
Slowly add the LiOH slurry to the oil mixture while maintaining stirring.
-
Increase the temperature to around 160°C to facilitate the saponification reaction and to drive off the water.
-
Continue heating to a top temperature of approximately 200-220°C to complete the complexation reaction. Hold at this temperature for a specified time (e.g., 30-60 minutes) until the desired soap structure is formed.
-
Begin the cooling process while continuing to stir.
-
During cooling, add the remaining base oil and any performance additives.
-
Once the grease has cooled to below 90°C, homogenize the grease by passing it through a grease mill to achieve a smooth, uniform consistency.
-
Allow the grease to cool to room temperature before performing quality control tests.
Determination of Dropping Point (ASTM D2265)
This test determines the temperature at which a grease passes from a semi-solid to a liquid state.[6]
Equipment:
-
Dropping point apparatus (grease cup, test tube, thermometers, heating block).[7]
Procedure:
-
Fill the grease cup with the sample, ensuring no air pockets are present.[7]
-
Insert the thermometer into the cup, ensuring it does not touch the grease.
-
Place the cup assembly into the test tube.
-
Insert the test tube into the preheated aluminum block of the apparatus.[8]
-
Observe the sample as the temperature rises.
-
Record the temperature at which the first drop of material falls from the cup to the bottom of the test tube. This is the observed dropping point.[8]
-
The final dropping point is a calculated value based on the observed dropping point and the block temperature.[8]
Cone Penetration of Lubricating Grease (ASTM D217)
This method measures the consistency of lubricating grease.[9]
Equipment:
-
Penetrometer with a standard cone.[10]
-
Grease worker.
Procedure:
-
Place the grease sample into the grease worker cup.
-
If performing a worked penetration test, subject the grease to 60 double strokes in the grease worker.[10]
-
Level the surface of the grease in the cup and place it on the penetrometer stage.
-
Adjust the cone so that its tip just touches the surface of the grease.
-
Release the cone and allow it to drop freely into the grease for 5 seconds.[10]
-
Record the depth of penetration in tenths of a millimeter.[10]
Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) (ASTM D4172)
This test evaluates the anti-wear properties of a lubricant.[11]
Equipment:
-
Four-Ball Wear Test Machine.
Procedure:
-
Three steel balls are clamped together and covered with the test lubricant.[12]
-
A fourth steel ball is placed on top and rotated against the three stationary balls under a specified load (e.g., 40 kgf), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).[12]
-
After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured under a microscope.[13]
-
The average wear scar diameter is reported. A smaller scar indicates better wear protection.[13]
Ready Biodegradability - CO₂ Evolution Test (OECD 301B)
This test determines the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.[14]
Equipment:
-
Incubation bottles
-
CO₂-free air supply
-
CO₂ trapping solution (e.g., barium hydroxide or sodium hydroxide)
-
Apparatus for titration or a total organic carbon (TOC) analyzer
Procedure:
-
A mineral medium containing the test substance at a known concentration is inoculated with microorganisms (typically from activated sludge).[15]
-
The solution is incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[16]
-
A stream of CO₂-free air is passed through the solution.[15]
-
The evolved CO₂ from the biodegradation process is trapped in a series of absorption bottles containing a hydroxide solution.[15]
-
The amount of CO₂ produced is determined periodically by titrating the remaining hydroxide or by measuring the inorganic carbon in the trapping solution.[15]
-
The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of the test substance.[14] A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[17]
Visualizations
Experimental Workflows
Caption: Workflow for Lubricant Formulation and Performance Testing.
Caption: OECD 301B Biodegradability Test Workflow.
References
- 1. canoilcanadaltd.com [canoilcanadaltd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nlgi.org [nlgi.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. support.newgatesimms.com [support.newgatesimms.com]
- 7. engineersedge.com [engineersedge.com]
- 8. shxf17.com [shxf17.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. support.newgatesimms.com [support.newgatesimms.com]
- 11. store.astm.org [store.astm.org]
- 12. koehlerinstrument.com [koehlerinstrument.com]
- 13. Tribological Testing: SRV, 4 Ball Methods and Profilometer [nyelubricants.com]
- 14. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. respirtek.com [respirtek.com]
- 17. OECD 301B Compliance: How to Meet REACH and TSCA Biodegradability Standards - virtrigo [virtrigo.com]
Application Note and Protocol for GC-MS Analysis of Dimethyl Azelate Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl azelate is the methyl ester derivative of azelaic acid, a naturally occurring dicarboxylic acid. Azelaic acid and its derivatives are of significant interest in various fields, including the pharmaceutical and cosmetic industries, for their therapeutic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Understanding the fragmentation pattern of this compound in the mass spectrometer is crucial for its unambiguous identification in complex matrices. This document provides a detailed protocol for the GC-MS analysis of this compound and an in-depth look at its characteristic fragmentation patterns under electron ionization (EI).
Experimental Protocols
The analysis of this compound by GC-MS first requires the conversion of azelaic acid to its more volatile dimethyl ester form through a process called derivatization.[1] Methylation is a common and effective derivatization technique for this purpose.[2]
Protocol: Esterification of Azelaic Acid using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol details the formation of this compound from azelaic acid.
Materials:
-
Azelaic acid standard
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Methanol (anhydrous)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Prepare a standard solution of azelaic acid in methanol.
-
Derivatization Reaction:
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.[3]
-
Vortex the mixture thoroughly to extract the this compound into the hexane layer.[3]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
-
GC-MS Analysis: Inject an aliquot (typically 1 µL) of the dried hexane extract into the GC-MS system.[4]
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of this compound. Parameters may need to be optimized for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (5% diphenyl-95% dimethyl-polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[5] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[6] |
| Injection Mode | Splitless (1 µL)[6] |
| Injector Temperature | 250°C[6] |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 230°C[5] |
| Mass Scan Range | 50-700 m/z[5] |
| Interface Temperature | 280°C[5] |
Data Presentation: Fragmentation Pattern of this compound
The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular ion ([M]⁺) is observed at m/z 216, corresponding to its molecular weight.[4] The base peak, the most intense signal in the spectrum, is typically observed at m/z 74. The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectrum of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 55 | 65 | [C4H7]⁺ |
| 74 | 100 | [CH3OCOH2]⁺ (McLafferty rearrangement) |
| 83 | 40 | [C5H7O]⁺ |
| 87 | 35 | [CH3OCO(CH2)2]⁺ |
| 98 | 50 | [C5H6O2]⁺ |
| 111 | 25 | [C6H7O2]⁺ |
| 125 | 15 | [M - C5H9O2]⁺ |
| 143 | 20 | [M - C4H7O2]⁺ |
| 152 | 10 | [M - C3H4O2]⁺ |
| 184 | 5 | [M - CH3OH]⁺ |
| 185 | 10 | [M - OCH3]⁺ |
| 216 | 5 | [M]⁺ (Molecular Ion) |
Data is compiled and interpreted from the NIST WebBook mass spectrum of Nonanedioic acid, dimethyl ester.[4]
Mandatory Visualization
Fragmentation Pathway of this compound
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed fragmentation pathway of this compound under EI.
Experimental Workflow for GC-MS Analysis
The diagram below outlines the general workflow for the GC-MS analysis of azelaic acid as its dimethyl ester derivative.
Caption: General workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nonanedioic acid, dimethyl ester [webbook.nist.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: ¹H and ¹³C NMR Spectral Analysis of Dimethyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl azelate, the dimethyl ester of nonanedioic acid, is a dicarboxylic acid ester with applications in various fields, including the synthesis of polymers, lubricants, and as a plasticizer. In pharmaceutical and drug development, it can serve as a key intermediate or building block for more complex molecules. A thorough understanding of its chemical structure and purity is paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique. This application note provides detailed ¹H and ¹³C NMR spectral data, experimental protocols for data acquisition, and a structural correlation of the spectral data for this compound.
Chemical Structure and NMR Assignment
This compound (C₁₁H₂₀O₄) possesses a symmetrical structure, which simplifies its NMR spectra. The molecule has five chemically distinct sets of protons and carbons, as illustrated in the diagram below.
Caption: Structure of this compound with NMR assignments.
Spectral Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ (-OCH₃) | 3.67 | Singlet (s) | 6H |
| H♭ (-CH₂-C=O) | 2.30 | Triplet (t) | 4H |
| H꜀ (-CH₂-CH₂-C=O) | 1.62 | Quintet | 4H |
| H꜀ (-CH₂-) | 1.32 | Multiplet (m) | 6H |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) |
| Cₐ (C=O) | 174.3 |
| C♭ (-OCH₃) | 51.4 |
| C꜀ (-CH₂-C=O) | 34.0 |
| C꜀ (-CH₂-CH₂-C=O) | 29.0 |
| Cₑ (-CH₂-) | 24.9 |
Note: ¹³C NMR data is based on typical chemical shift values and publicly available spectral databases. Precise values may vary slightly based on experimental conditions.
Experimental Protocols
The following are generalized protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
References
Application Note: Characterization of Dimethyl Azelate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the characterization of dimethyl azelate using Fourier-Transform Infrared (FTIR) spectroscopy. It outlines protocols for both qualitative identification and quantitative analysis, making it a valuable resource for researchers in various fields, including pharmaceuticals and materials science. Detailed methodologies for sample preparation and spectral acquisition using Attenuated Total Reflectance (ATR)-FTIR are presented. Additionally, a representative data table of characteristic infrared absorption bands is provided for the identification of this compound.
Introduction
This compound, the dimethyl ester of nonanedioic acid, is a chemical compound with applications in various industries, including as a plasticizer, lubricant, and in the synthesis of polymers and pharmaceuticals. Accurate and efficient characterization of this compound is crucial for quality control and research and development purposes. FTIR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule, making it an ideal tool for the identification and quantification of this compound. This non-destructive technique is rapid, requires minimal sample preparation, and can provide both qualitative and quantitative data.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational and rotational energy levels. These absorption patterns create a unique spectral "fingerprint" that can be used to identify the compound. The intensity of the absorption is proportional to the concentration of the analyte, which forms the basis for quantitative analysis according to the Beer-Lambert Law.
Qualitative Analysis of this compound
Qualitative analysis by FTIR involves identifying the characteristic absorption bands in the spectrum of this compound and assigning them to specific functional groups.
Characteristic FTIR Absorption Bands of this compound
The FTIR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester functional group and the aliphatic hydrocarbon chain. A summary of the expected characteristic absorption bands is presented in Table 1.
Data Presentation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~2930 - 2850 | C-H stretching | Aliphatic (CH₂) | Strong |
| ~1740 | C=O stretching | Ester | Very Strong |
| ~1465 | C-H bending | Aliphatic (CH₂) | Medium |
| ~1435 | C-H bending | Methoxy (-OCH₃) | Medium |
| ~1250 - 1170 | C-O stretching | Ester | Strong |
Note: The exact peak positions may vary slightly depending on the sample state and the specific FTIR instrument used.
Experimental Protocol for Qualitative Analysis
This protocol describes the qualitative analysis of neat this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding environment.
-
Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal is completely covered.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline corrected and displayed in absorbance or transmittance mode.
-
Spectrum Interpretation: Identify the characteristic absorption peaks and compare them with the data in Table 1 and reference spectra to confirm the identity of this compound.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.
Quantitative Analysis of this compound
Quantitative FTIR analysis can be used to determine the concentration of this compound in a solution or mixture. This is typically achieved by creating a calibration curve based on the Beer-Lambert Law, which states that the absorbance of a specific peak is directly proportional to the concentration of the analyte.
Experimental Protocol for Quantitative Analysis
This protocol outlines the steps to create a calibration curve and determine the concentration of this compound in a non-interfering solvent (e.g., cyclohexane (B81311) or carbon tetrachloride). The strong and well-defined C=O stretching band at approximately 1740 cm⁻¹ is typically used for quantification.
Materials:
-
This compound (high purity)
-
Suitable solvent (e.g., cyclohexane, spectroscopic grade)
-
Volumetric flasks and pipettes for preparing standard solutions
-
FTIR spectrometer with ATR accessory
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent with a known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different, accurately known concentrations. The concentration range should bracket the expected concentration of the unknown sample.
-
-
Instrument Preparation and Background Spectrum:
-
Follow steps 1 and 2 from the qualitative analysis protocol. For solution-based measurements, the background spectrum should be of the pure solvent.
-
-
Measurement of Standard Solutions:
-
Starting with the least concentrated standard, apply a drop of the solution to the ATR crystal.
-
Acquire the FTIR spectrum for each standard solution, ensuring the same experimental parameters are used for all measurements.
-
Thoroughly clean and dry the ATR crystal between each measurement.
-
-
Data Analysis and Calibration Curve Construction:
-
For each spectrum, determine the absorbance of the C=O stretching peak at ~1740 cm⁻¹. This can be done by measuring the peak height from a defined baseline or by calculating the peak area.
-
Plot a graph of absorbance versus the concentration of this compound for the standard solutions.
-
Perform a linear regression analysis on the data points. The resulting plot is the calibration curve. A good calibration curve should have a correlation coefficient (R²) close to 1.
-
-
Measurement of Unknown Sample:
-
Acquire the FTIR spectrum of the unknown sample using the same procedure as for the standards.
-
Determine the absorbance of the C=O peak in the unknown sample's spectrum.
-
-
Concentration Determination:
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of this compound in the unknown sample.
-
Mandatory Visualizations
Diagrams
Caption: Experimental workflows for qualitative and quantitative analysis of this compound using FTIR.
Caption: Logical relationship between molecular properties and FTIR analysis of this compound.
Application Note: Quantification of Azelaic Acid in Various Matrices by GC Analysis Following Derivatization to Dimethyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaic acid, a naturally occurring dicarboxylic acid, is a compound of significant interest in dermatology for the treatment of conditions such as acne vulgaris and rosacea.[1] Due to its low volatility, direct analysis of azelaic acid by gas chromatography (GC) is challenging.[2][3] This application note provides a detailed protocol for the derivatization of azelaic acid to its more volatile dimethyl ester, dimethyl azelate, enabling robust and sensitive quantification by GC coupled with either Flame Ionization Detection (FID) or Mass Spectrometry (MS). The methylation procedure, performance characteristics, and detailed GC parameters are presented.
Introduction
Quantitative analysis of azelaic acid is crucial for formulation development, quality control, and pharmacokinetic studies. Gas chromatography offers high resolution and sensitivity, but the polar nature and low volatility of dicarboxylic acids like azelaic acid necessitate a derivatization step to convert them into more volatile and thermally stable compounds.[2] Esterification of the carboxylic acid groups to form methyl esters is a common and effective derivatization strategy. This process, typically achieved through acid-catalyzed esterification with methanol (B129727) or by using reagents like boron trifluoride-methanol (BF₃-Methanol), yields this compound, a derivative well-suited for GC analysis.[4][5] The resulting this compound is chemically stable, unlike some silylation derivatives which can degrade over a few hours.[2][3]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the derivatization of azelaic acid to this compound.
Materials and Reagents
-
Azelaic Acid Standard
-
Methanol (anhydrous)
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Sulfuric Acid (concentrated)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
Derivatization Protocol: Using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used and effective method for the methylation of carboxylic acids.
-
Sample Preparation:
-
For standards, prepare a stock solution of azelaic acid in methanol.
-
For samples (e.g., cream formulations, biological matrices), perform a suitable extraction to isolate the acidic components.
-
Transfer a known volume of the sample or standard solution to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all moisture.[1]
-
-
Derivatization Reaction:
-
Extraction of this compound:
-
After cooling the vial to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.[1][4]
-
Vortex the mixture thoroughly for 1-2 minutes to extract the this compound into the hexane layer.[1]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][4]
-
-
Analysis:
-
Inject an aliquot (typically 1 µL) of the clear hexane solution into the GC system.[1]
-
Alternative Derivatization Protocol: Acid-Catalyzed Esterification
This method uses a strong acid catalyst for the esterification reaction.
-
Sample Preparation: As described in the BF₃-Methanol protocol.
-
Derivatization Reaction:
-
Extraction and Analysis: Follow steps 3 and 4 from the BF₃-Methanol protocol.
Data Presentation
The following tables summarize typical quantitative performance data and GC parameters for the analysis of this compound.
Table 1: Performance Characteristics of a GC Method for Azelaic Acid Analysis [1][5][7]
| Parameter | Value |
| Linearity Range | 10 - 1000 mg L⁻¹ |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 15 mg kg⁻¹ |
| Limit of Quantification (LOQ) | 50 mg kg⁻¹ |
| Recovery | 87.7% - 101% |
| Precision (RSD) | < 4% |
Table 2: Typical GC-MS/FID Parameters for the Analysis of this compound [1][6][8]
| Parameter | Methylation (Dimethyl Ester) |
| Gas Chromatograph | |
| Column | HP-5ms (30m x 0.25mm x 0.25µm) or Rtx®-2330 (e.g., 60m x 0.25mm x 0.20µm) |
| Carrier Gas | Helium (1.0 mL min⁻¹) |
| Inlet Temperature | 260 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 20 °C min⁻¹ to 250 °C |
| Final Temperature | 250 °C, hold for 6 min |
| Detector (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector Temperature | 230 °C |
| Transmission Line Temp. | 280 °C |
| Scan Ion Range | 50–550 amu |
| Detector (FID) | |
| Detector Temperature | 300 °C |
Mandatory Visualization
The following diagrams illustrate the chemical reaction of derivatization and the general experimental workflow.
Caption: Derivatization of Azelaic Acid to this compound.
Caption: General workflow for GC analysis of azelaic acid.
Conclusion
The derivatization of azelaic acid to this compound is a robust and reliable method for its quantitative analysis by gas chromatography. The protocols described in this application note, utilizing either BF₃-Methanol or acid-catalyzed esterification, yield a stable derivative suitable for sensitive detection by GC-FID or GC-MS. The provided performance data and GC parameters offer a solid foundation for method development and validation in research, quality control, and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Dimethyl Azelate as an Internal Standard in Chromatographic Analysis
References
Protocol for the Quantification of Dimethyl Azelate Using Gas Chromatography with Flame Ionization Detection (GC-FID)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, is a widely utilized active ingredient in dermatological formulations for the treatment of conditions such as acne and rosacea.[1] Due to its low volatility, direct analysis of azelaic acid by gas chromatography (GC) is challenging.[2][3] Derivatization to its more volatile methyl ester, dimethyl azelate, is a common and effective strategy to enable accurate quantification by GC.[2][4] This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible analytical technique.
This document outlines the necessary steps for sample preparation, derivatization, instrument setup, and method validation, tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
This section details the complete workflow for the quantification of this compound, from sample preparation to GC-FID analysis.
Materials and Reagents
-
Azelaic Acid (≥99% purity)
-
This compound (≥98.5% purity)[5]
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Boron trifluoride-methanol solution (14% BF₃ in methanol)[2][4]
-
Nonane (B91170) (Internal Standard, ≥99% purity)[3]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Nitrogen gas (high purity)
Standard Preparation
2.2.1. Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 100 mg of nonane and dissolve it in 100 mL of hexane.
2.2.2. Calibration Standards
Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.
Sample Preparation and Derivatization
The following protocol is a general guideline for the extraction and derivatization of azelaic acid from a cream formulation. The procedure may require optimization for different sample matrices.
-
Sample Weighing: Accurately weigh approximately 1 g of the cream sample into a centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard not present in the sample, such as suberic acid (octanedioic acid), which will also be derivatized.
-
Extraction: Add 10 mL of methanol to the centrifuge tube. Vortex vigorously for 2 minutes to disperse the cream and dissolve the azelaic acid. Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the methanolic supernatant to a clean reaction vial.
-
Drying: Evaporate the methanol to dryness under a gentle stream of nitrogen gas at approximately 50°C.
-
Derivatization: To the dried residue, add 2 mL of 14% BF₃-methanol solution.[2][4] Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction of this compound: After cooling to room temperature, add 5 mL of hexane and 5 mL of a saturated NaCl solution to the vial. Vortex for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: The hexane solution containing this compound is now ready for GC-FID analysis.
GC-FID Instrumentation and Parameters
The following GC-FID parameters are recommended and may be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[2] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C[4] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Data Presentation: Quantitative Summary
The performance of the GC-FID method for this compound quantification should be validated. The following table summarizes typical method validation parameters.
| Parameter | Typical Value | Reference |
| Linearity Range | 100 ng/mL to 100 mg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 10 ng/mL | [3] |
| Limit of Quantification (LOQ) | 100 ng/mL | [3] |
| Accuracy (% Recovery) | 96.4 - 103.4% | [3] |
| Precision (RSD) | < 2.0% | [3] |
| Retention Time of this compound | ~13-15 minutes (column dependent) | [7] |
| Retention Time of Nonane (IS) | ~5-7 minutes (column dependent) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-FID quantification of this compound.
Logical Relationship: Derivatization of Azelaic Acid
Caption: Derivatization of azelaic acid to the more volatile this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application of Dimethyl Azelate in Environmental Air Quality Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl azelate (DMA), the dimethyl ester of azelaic acid, is a dicarboxylic acid ester that has gained attention in the field of environmental air quality analysis. Azelaic acid, a C9 dicarboxylic acid, is a known tracer for the atmospheric oxidation of unsaturated fatty acids and is also a component of secondary organic aerosols (SOAs). In analytical chemistry, the determination of acidic compounds like azelaic acid in atmospheric particulate matter often involves a derivatization step to improve their volatility and chromatographic behavior for gas chromatography (GC) analysis. This frequently involves the conversion of azelaic acid to its more volatile methyl ester, this compound. Consequently, the analytical methods and protocols for this compound are of significant interest to researchers studying atmospheric chemistry and air quality.
This document provides detailed application notes and protocols for the analysis of this compound in environmental air samples, primarily in the context of determining its parent compound, azelaic acid. It also explores the potential use of isotopically labeled this compound as an internal standard for quantitative analysis.
Data Presentation
The following table summarizes key quantitative data from a validated GC-Flame Ionization Detection (FID) method for the analysis of this compound, which is applicable to air quality studies following appropriate sample collection and preparation.
| Parameter | Value | Reference |
| Linearity Range | 100 ng/mL to 100 mg/mL | [1] |
| Limit of Detection (LOD) | 10 ng/mL | [1] |
| Limit of Quantification (LOQ) | 100 ng/mL | [1] |
| Accuracy (Recovery) | 96.4% - 103.4% | [1] |
| Precision (Inter- and Intraday Variability) | <2.0% | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the analysis of this compound in atmospheric aerosol samples. This protocol is a composite of established methods for aerosol sampling, extraction, and derivatization for dicarboxylic acid analysis.
Aerosol Sample Collection
Objective: To collect total suspended particulate (TSP) or size-fractionated particulate matter (e.g., PM2.5, PM10) from ambient air.
Materials:
-
High-volume or low-volume air sampler
-
Quartz fiber filters or polyvinyl chloride (PVC) filters[2]
-
Aluminum foil
-
Forceps
-
Sample storage bags
Protocol:
-
Pre-bake quartz fiber filters at 550°C for at least 5.5 hours to remove any organic contaminants.
-
Handle the filters only with clean forceps and along the edges to avoid contamination.
-
Load a pre-baked filter into the filter holder of the air sampler.
-
Position the air sampler at the desired outdoor or indoor location, ensuring unobstructed airflow.
-
Record the initial flow rate of the sampler.
-
Operate the sampler for a predetermined period (e.g., 24 hours) to collect a sufficient amount of particulate matter.
-
After sampling, record the final flow rate and the total volume of air sampled.
-
Carefully remove the filter from the holder using forceps, fold it in half with the exposed side inward, wrap it in aluminum foil, and place it in a labeled sample storage bag.
-
Store the collected filter samples at -20°C until extraction to minimize the degradation of organic compounds.
Sample Extraction
Objective: To extract organic compounds, including azelaic acid, from the collected aerosol filter.
Materials:
-
Collected aerosol filter sample
-
Dichloromethane (DCM) and Methanol (MeOH) mixture (e.g., 2:1 v/v)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Glass vials
Protocol:
-
Cut a portion of the filter into small pieces and place them into a centrifuge tube.
-
Add a known volume of the DCM:MeOH solvent mixture to the tube.
-
For quantitative analysis, spike the sample with a known amount of an internal standard, such as isotopically labeled azelaic acid-d14, prior to extraction.[3]
-
Sonicate the sample in an ultrasonic bath for approximately 30 minutes.
-
Centrifuge the sample to separate the filter debris from the solvent extract.
-
Carefully decant the supernatant (the solvent extract) into a clean glass vial.
-
Repeat the extraction process (steps 2-6) two more times with fresh solvent to ensure complete extraction.
-
Combine the extracts from all three extractions.
-
Concentrate the combined extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
Derivatization to this compound
Objective: To convert the extracted azelaic acid into its more volatile dimethyl ester for GC analysis. Two common methods are presented: esterification with BF3/methanol and silylation with BSTFA. Esterification is often preferred for its stability.[1][4]
Method A: Esterification with BF3/Methanol
Materials:
-
Dried sample extract
-
14% Boron trifluoride-methanol (BF3/Methanol) solution[3]
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Protocol:
-
Ensure the sample extract is completely dry.
-
Add 1 mL of 14% BF3/Methanol solution to the vial containing the dried extract.[3]
-
Cap the vial tightly and heat it at 75°C for 20 minutes in a heating block or water bath.[3]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[3]
-
Vortex the mixture thoroughly to extract the this compound into the hexane layer.[3]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
The sample is now ready for GC-MS analysis.
Method B: Silylation with BSTFA
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Pyridine (B92270) (anhydrous)
-
Heating block or water bath
-
GC vials
Protocol:
-
Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.[3]
-
Add a small volume of anhydrous pyridine to dissolve the residue.
-
Add an excess of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Note that silylated derivatives can be less stable than their methylated counterparts.[1]
GC-MS Analysis
Objective: To separate, identify, and quantify this compound in the derivatized sample.
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, HP-5ms)
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial temp: 60°C, hold for 2 min; Ramp to 280°C at 10°C/min; Hold at 280°C for 10 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |
| Solvent Delay | 3-5 minutes |
Data Analysis:
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show characteristic fragment ions.
-
Quantification: For quantitative analysis, a calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration. The concentration of this compound in the air sample can then be calculated based on its peak area in the sample chromatogram and the calibration curve, taking into account the volume of air sampled and the efficiency of the extraction and derivatization steps. The use of an internal standard, such as deuterated this compound, is highly recommended for the most accurate quantification as it corrects for variations in sample preparation and instrument response.[3]
Mandatory Visualization
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Dimethyl Azelate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of dimethyl azelate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the acid-catalyzed esterification (Fischer esterification) of azelaic acid with methanol (B129727) and enzymatic synthesis using lipases.[1] Acid-catalyzed esterification is a widely used and cost-effective method.[2] Enzymatic synthesis offers a more sustainable alternative with milder reaction conditions.
Q2: What is a typical yield for the acid-catalyzed synthesis of this compound?
A2: Yields for the acid-catalyzed synthesis of this compound can range from 85% to 92% under optimized conditions.[1] Key factors influencing the yield include the molar ratio of methanol to azelaic acid, the type and concentration of the acid catalyst, reaction temperature, and reaction time.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (azelaic acid), the disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) indicates the progression of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What is the primary impurity I should be aware of?
A4: The most common impurity in the synthesis of this compound is the mono-ester, monomethyl azelate.[1] This occurs when only one of the two carboxylic acid groups on azelaic acid has been esterified. Incomplete reaction is the primary cause of monomethyl azelate formation.
Q5: How is this compound typically purified?
A5: The standard method for purifying this compound is vacuum distillation.[1] This technique is effective for separating the desired diester from less volatile impurities like unreacted azelaic acid and the monoester, as well as from the catalyst and any high-boiling side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The equilibrium of the Fischer esterification was not sufficiently shifted towards the products.[3] 2. Presence of Water: Water in the reaction mixture, either from wet reagents or produced during the reaction, can inhibit the acid catalyst and promote the reverse hydrolysis reaction. 3. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 4. Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to side reactions or degradation. | 1. Drive the Equilibrium: Use a large excess of methanol (it can also serve as the solvent). Remove water as it forms using a Dean-Stark apparatus.[3] 2. Ensure Anhydrous Conditions: Use anhydrous methanol and azelaic acid. Dry all glassware thoroughly before use. 3. Optimize Catalyst Loading: Typically, a catalytic amount of a strong acid like H₂SO₄ (e.g., 1-2 mol%) is sufficient. 4. Optimize Temperature: For acid-catalyzed reactions, refluxing at the boiling point of methanol (around 65 °C) is common. For higher boiling point solvents, adjust accordingly. Monitor the reaction for optimal duration. |
| Presence of Monomethyl Azelate in Product | Incomplete Esterification: The reaction was not allowed to proceed to completion, leaving one of the carboxylic acid groups unreacted. | Increase Reaction Time: Monitor the reaction by TLC until the azelaic acid spot is no longer visible. Increase Methanol Excess: A higher concentration of methanol will favor the formation of the diester. Optimize Catalyst and Temperature: Ensure adequate catalyst and optimal temperature to drive the reaction to completion. |
| Dark-colored Reaction Mixture or Product | 1. Impurities in Starting Materials: The azelaic acid or methanol may contain impurities that degrade or polymerize under acidic conditions. 2. High Reaction Temperature: Excessive heat can lead to the decomposition of the reactants or products. | 1. Use Pure Reagents: Ensure the purity of azelaic acid and methanol. 2. Control Temperature: Maintain a consistent and appropriate reaction temperature. Avoid localized overheating. |
| Difficulty with Vacuum Distillation | 1. Bumping: Sudden, violent boiling of the liquid under vacuum. 2. Product Decomposition: The distillation temperature is too high, causing the this compound to decompose. 3. Poor Separation: The vacuum is not low enough to achieve a sufficient difference in boiling points between the product and impurities. | 1. Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask. 2. Improve Vacuum: Ensure all connections in the distillation setup are airtight. Use a high-quality vacuum pump to achieve a lower pressure, which will reduce the boiling point of the this compound. 3. Optimize Distillation Conditions: Use a fractionating column for better separation of components with close boiling points. |
| Product Hydrolyzes Back to Azelaic Acid During Workup | Presence of Acid During Aqueous Workup: Washing the reaction mixture with water while the acid catalyst is still present can lead to the hydrolysis of the ester back to the carboxylic acid. | Neutralize the Catalyst: Before the aqueous workup, neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Perform the neutralization carefully and at a low temperature to avoid hydrolysis. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Acid-Catalyzed this compound Synthesis
| Catalyst | Methanol:AzelA Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ (1 wt%) | 2.2:1 | 70 (reflux) | 8 | 85-92 | [1] |
| HCl | 1.5:1 | 110 (reflux) | 1 | Not specified | [1] |
| H₂SO₄ (catalytic) | Excess (solvent) | Reflux | 48 | High isotopic purity | [1] |
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol |
| Appearance | Colorless transparent liquid |
| Boiling Point | 156 °C at 20 mmHg |
| Density | 1.007 g/mL at 25 °C |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
Azelaic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add azelaic acid and a significant excess of anhydrous methanol (e.g., a 10-20 fold molar excess).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of azelaic acid) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Add water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general guideline for the enzymatic synthesis of this compound using an immobilized lipase (B570770).
Materials:
-
Azelaic acid
-
Anhydrous methanol
-
Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Molecular sieves (3Å or 4Å, activated)
-
Organic solvent (e.g., toluene (B28343) or hexane, optional)
Procedure:
-
Reaction Setup: In a flask, combine azelaic acid and methanol. A molar ratio of 1:2 (azelaic acid to methanol) is a good starting point. An organic solvent can be added to aid solubility if needed.
-
Water Removal: Add activated molecular sieves to the mixture to remove any residual water and the water produced during the esterification.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for 24-72 hours. The optimal temperature and time will depend on the specific enzyme used.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Enzyme Recovery: Once the reaction is complete, the immobilized enzyme can be recovered by simple filtration and can often be reused.
-
Purification: The product can be purified from the reaction mixture by removing the solvent and any remaining starting materials, typically by vacuum distillation.
Mandatory Visualizations
Caption: Acid-Catalyzed Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
Improving the efficiency of acid-catalyzed esterification of azelaic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the acid-catalyzed esterification of azelaic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low Ester Yield | Incomplete reaction due to unfavorable equilibrium. | The esterification reaction is reversible. To drive the equilibrium towards the product (ester), use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus or a dehydrating agent.[1][2][3] |
| Insufficient catalyst activity or amount. | Increase the catalyst concentration. For sulfuric acid, a common catalyst, concentrations around 2% w/w of the dicarboxylic acid have been shown to be effective.[4] However, an excessive amount of catalyst can lead to side reactions and product degradation.[4] | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to decomposition of the catalyst or products.[4] For many dicarboxylate ester syntheses, a temperature of around 120°C is a good starting point.[4] | |
| Inadequate reaction time. | Increase the reaction time to allow the reaction to reach completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[5][6] | |
| Formation of Side Products/Dark Coloration | High reaction temperatures leading to degradation. | Lower the reaction temperature and monitor for changes in product purity and color. Chemical catalysis often requires high temperatures which can result in undesired by-products and a dark-colored product.[5] |
| Oxidation of reactants or products. | Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation at high temperatures. | |
| Catalyst-induced side reactions. | Consider using a milder catalyst. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions.[7] Heterogeneous catalysts or enzymatic catalysts like lipase (B570770) can offer higher selectivity and milder reaction conditions.[5][6][8] | |
| Difficulty in Product Purification | Presence of unreacted azelaic acid. | Azelaic acid has low solubility in non-polar organic solvents. After the reaction, the crude product can be dissolved in a suitable solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to remove unreacted acid.[9] |
| Presence of monoesters. | In the esterification of a dicarboxylic acid, both monoester and diester can be formed. Fractional distillation under reduced pressure can be used to separate the diester from the monoester and other impurities.[9] | |
| Emulsion formation during workup. | Use a saturated brine solution during the aqueous wash steps to help break up emulsions. | |
| Inconsistent Results | Variability in reactant quality. | Ensure the purity of azelaic acid and the alcohol. Water content in the reactants can negatively impact the reaction equilibrium. |
| Instability of reagents. | Prepare fresh catalyst solutions for each experiment to ensure consistent activity. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for the acid-catalyzed esterification of azelaic acid?
A1: Concentrated sulfuric acid is a commonly used and effective catalyst for Fischer esterification.[2][10] Other acids like tosic acid (TsOH) and dry hydrogen chloride gas can also be used.[1][10]
Q2: How can I shift the reaction equilibrium to favor ester formation?
A2: According to Le Chatelier's principle, you can shift the equilibrium towards the products by either increasing the concentration of the reactants or by removing one of the products. In Fischer esterification, this is typically achieved by:
-
Using a large excess of the alcohol, which also serves as the solvent.[1][2]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.[1][2]
Q3: What are the optimal reaction conditions for the esterification of azelaic acid?
A3: The optimal conditions are dependent on the specific alcohol being used and the desired ester. However, based on studies on dicarboxylic acids, a good starting point would be a reaction temperature of around 120°C, a reaction time of 4 hours, a catalyst concentration of 2% w/w of azelaic acid, and a molar ratio of azelaic acid to alcohol of 1:2.5 or higher.[4]
Q4: Are there alternative, milder methods for esterifying azelaic acid?
A4: Yes, enzymatic catalysis using lipases, such as Candida antarctica lipase B (Novozym 435), offers a milder alternative.[5][6][8] This method often proceeds at lower temperatures, reducing the formation of by-products.[5] Another approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and can be performed at room temperature.[11]
Q5: How can I purify the resulting azelaic acid ester?
A5: A common purification procedure involves:
-
Cooling the reaction mixture and concentrating it under vacuum to remove excess alcohol.[9]
-
Dissolving the crude product in an organic solvent like ethyl acetate.
-
Washing the organic solution with a saturated sodium bicarbonate solution to remove unreacted azelaic acid and the acid catalyst.[9]
-
Washing with water until the pH is neutral.[9]
-
Drying the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Performing vacuum distillation to obtain the purified ester.[9]
Q6: I am observing the formation of a monoester as well as the desired diester. How can I increase the yield of the diester?
A6: To favor the formation of the diester, ensure a sufficient excess of the alcohol is used and allow for a longer reaction time to enable the second esterification to occur. The molar ratio of reactants is a critical parameter to optimize for diester formation.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed (Fischer) Esterification of Azelaic Acid
This protocol describes a general method for the synthesis of diethyl azelate.
Materials:
-
Azelaic acid
-
Ethanol (B145695) (absolute)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask, add azelaic acid, a significant excess of ethanol (e.g., 10-fold molar excess), and a magnetic stir bar.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2% w/w of azelaic acid) to the mixture while stirring.
-
Assemble the flask with a reflux condenser (and a Dean-Stark trap if used to remove water).
-
Heat the mixture to reflux (the boiling point of ethanol) and maintain the reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted azelaic acid), and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude diethyl azelate.
-
Purify the crude product by vacuum distillation to obtain the pure diethyl azelate.[9]
Visualizations
Caption: Workflow for acid-catalyzed esterification of azelaic acid.
Caption: Troubleshooting flowchart for low yield in esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Steglich Esterification [organic-chemistry.org]
Troubleshooting common issues in Dimethyl Azelate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Dimethyl Azelate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and cost-effective method for synthesizing this compound is the Fischer-Speier esterification of azelaic acid with methanol (B129727), using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] This reaction is reversible and requires specific conditions to drive it towards the formation of the desired diester product.
Q2: What are the main challenges in this compound synthesis?
The primary challenges include achieving a high yield due to the reversible nature of the esterification reaction, the potential for incomplete reaction leading to the formation of the mono-methyl ester, and difficulties in purifying the final product from unreacted starting materials and byproducts.[1][4][5]
Q3: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (azelaic acid) and the appearance of the product (this compound). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to quantify the conversion and identify any side products.[6]
Q4: What are the expected spectroscopic signatures for this compound?
In Fourier-Transform Infrared (FTIR) spectroscopy, the successful formation of the ester is indicated by the appearance of a strong carbonyl (C=O) stretching band around 1730-1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid.[7] In ¹H NMR, characteristic peaks for the methyl ester protons (-OCH₃) will appear as a singlet around 3.6 ppm.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
A low yield is one of the most common problems in this compound synthesis. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Equilibrium not shifted towards product | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can even be used as the solvent).[1][4][5] Additionally, remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][2] |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack of methanol.[1][3][8] |
| Suboptimal Reaction Temperature | The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants or products. Refluxing the reaction mixture is a common practice.[9] |
| Insufficient Reaction Time | Esterification can be a slow process. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[6] |
| Loss of Product during Workup | This compound has some solubility in water. Minimize the volume of aqueous washes during the workup procedure. Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. |
Problem 2: Incomplete Reaction (Presence of Monoester and Unreacted Azelaic Acid)
The presence of significant amounts of azelaic acid monomethyl ester and unreacted azelaic acid in the final product indicates an incomplete reaction.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Methanol | A stoichiometric amount of methanol is not enough to drive the reaction to completion. Use a significant excess of methanol.[4] |
| Short Reaction Time | The conversion of the monoester to the diester may require a longer reaction time. Increase the reaction time and monitor the disappearance of the monoester. |
| Catalyst Deactivation | The water produced during the reaction can deactivate the acid catalyst.[10] Removing water as it forms will help maintain catalyst activity. |
Problem 3: Difficulty in Purifying the Product
Purification can be challenging due to the similar polarities of this compound, the monoester, and unreacted azelaic acid.
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of Acidic Impurities | Unreacted azelaic acid and the monoester are acidic. Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to remove these impurities. The acidic components will be converted to their corresponding carboxylate salts, which are more soluble in the aqueous layer.[11] |
| Similar Boiling Points of Byproducts | If side reactions have occurred, some byproducts may have boiling points close to that of this compound. In such cases, fractional distillation under reduced pressure or column chromatography may be necessary for effective separation. |
| Product is an Oil or a Low-Melting Solid | This compound is a low-melting solid or a colorless liquid at room temperature, which can make handling and purification by crystallization difficult.[12] Vacuum distillation is a common and effective purification method.[13] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
Azelaic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid and a large excess of methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by TLC.
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Reaction Mechanism: Acid-Catalyzed Esterification of Azelaic Acid
Caption: Mechanism of the two-step acid-catalyzed esterification of azelaic acid.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. rsc.org [rsc.org]
- 7. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. fishersci.com [fishersci.com]
- 13. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Dimethyl Azelate by Vacuum Distillation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of crude dimethyl azelate via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using vacuum distillation to purify this compound?
A1: this compound has a high boiling point at atmospheric pressure. Performing the distillation under a vacuum lowers the boiling point, which prevents thermal decomposition of the ester and the formation of impurities that can occur at elevated temperatures.[1]
Q2: What are the most common impurities in crude this compound?
A2: Crude this compound, typically synthesized via Fischer esterification of azelaic acid and methanol (B129727), may contain unreacted starting materials such as azelaic acid and methanol.[2][3] It can also contain the intermediate product, mono-methyl azelate.[4]
Q3: How can I determine the appropriate vacuum level and temperature for my distillation?
A3: The ideal vacuum level and temperature will depend on your specific equipment and desired distillation rate. A good starting point is to target a vapor temperature that is well below the decomposition temperature of this compound. You can use the provided data table of this compound's boiling point at various pressures to select a suitable range for your apparatus.
Q4: What should I do if I suspect my final product is still impure?
A4: If you suspect your purified this compound contains impurities, you can perform analytical tests such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess its purity. If impurities are present, a second distillation, potentially using a fractionating column for better separation, may be necessary.
Q5: Is it possible for this compound to form an azeotrope with any common impurities?
Troubleshooting Guides
This section provides solutions to common problems encountered during the vacuum distillation of this compound.
| Problem | Possible Causes | Solutions |
| Difficulty Achieving or Maintaining a Stable Vacuum | - Leaks in the distillation apparatus (glassware joints, tubing connections).- Inefficient vacuum pump.- Outgassing of volatile components from the crude mixture. | - Check all joints and connections for proper sealing. Apply a thin, even layer of vacuum grease to all ground glass joints.- Inspect the vacuum pump for proper function and oil level (if applicable).- Initially, apply the vacuum without heating to remove any low-boiling solvents or trapped gases before starting the distillation. |
| Bumping or Violent Boiling of the Crude Mixture | - Superheating of the liquid.- Lack of nucleation sites for smooth boiling. | - Use a magnetic stirrer and a stir bar in the distillation flask to ensure even heating and agitation.- Introduce a fine capillary bleed tube to introduce a steady stream of small bubbles, which act as nucleation sites.- Avoid using boiling chips in vacuum distillation as they are largely ineffective at reduced pressures.[5] |
| Low Yield of Purified this compound | - Incomplete distillation.- Product loss due to bumping.- Hold-up in the distillation column or condenser. | - Ensure the heating mantle is appropriately sized for the flask and provides even heating.- Control the heating rate to prevent bumping and carryover of crude material into the receiving flask.- Insulate the distillation head and column to minimize heat loss and ensure efficient vaporization and condensation. |
| Product is Contaminated with Lower Boiling Impurities | - Inefficient separation.- Distillation rate is too fast. | - Use a fractionating column packed with a suitable material (e.g., Raschig rings, glass beads) to increase the number of theoretical plates and improve separation.[6][7][8]- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Product is Discolored | - Thermal decomposition of the product or impurities.- Presence of high-boiling, colored impurities. | - Lower the distillation temperature by applying a deeper vacuum.- If colored impurities have a significantly higher boiling point, they may remain in the distillation flask as residue. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point at Atmospheric Pressure (°C) | Boiling Point under Vacuum (°C / mmHg) |
| This compound | 216.27 | ~335 (estimated) | 156 / 20[9][10][11] |
| Azelaic Acid | 188.22 | 360 (decomposes) | 286 / 100[12][13][14], 225 / 10[15] |
| Mono-methyl Azelate | 202.25 | - | 159-160 / 3[4][16] |
| Methanol | 32.04 | 64.7 | - |
Table 2: Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |
| 1 | 0.133 | ~105 |
| 5 | 0.667 | ~130 |
| 10 | 1.33 | ~142 |
| 20 | 2.67 | 156[9][10][11] |
| 50 | 6.67 | ~180 |
| 100 | 13.3 | ~200 |
Note: Boiling points at pressures other than 20 mmHg are estimated based on vapor pressure data and may vary.
Experimental Protocols
Detailed Methodology for Purification of Crude this compound by Vacuum Distillation
1. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask (distillation pot), a Claisen adapter (optional but recommended to prevent bumping), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source.
-
Ensure all glassware is clean, dry, and free of cracks.
-
Use a heating mantle connected to a variable transformer to heat the distillation pot.
-
Place a magnetic stir bar in the distillation pot.
-
Apply a thin and even layer of vacuum grease to all ground-glass joints to ensure a good seal.
-
Connect the vacuum source to the apparatus via a vacuum trap to protect the pump from any condensable vapors.
2. Pre-distillation Preparation:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Begin stirring the crude mixture.
-
Turn on the cooling water to the condenser.
3. Distillation Procedure:
-
Gradually apply the vacuum to the system. You may observe some initial bubbling as volatile impurities and dissolved gases are removed.
-
Once a stable vacuum is achieved, begin to heat the distillation pot gently.
-
Monitor the temperature of the vapor at the thermometer in the distillation head.
-
Collect any low-boiling fractions in a separate receiving flask. These may include residual methanol or other solvents.
-
As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate by carefully controlling the heat input.
-
Continue collecting the fraction that distills over at a constant temperature.
-
Stop the distillation when only a small amount of residue remains in the distillation pot. Do not distill to dryness.
4. Post-distillation:
-
Remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully release the vacuum.
-
Disassemble the apparatus and transfer the purified this compound to a clean, labeled storage container.
Mandatory Visualization
References
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. AZELAIC ACID MONOMETHYL ESTER CAS#: 2104-19-0 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. csub.edu [csub.edu]
- 7. vernier.com [vernier.com]
- 8. scribd.com [scribd.com]
- 9. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 10. vacculex.com [vacculex.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Azelaic acid - Wikipedia [en.wikipedia.org]
- 13. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]
- 14. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Azelaic Acid [drugfuture.com]
- 16. AZELAIC ACID MONOMETHYL ESTER | 2104-19-0 [chemicalbook.com]
Technical Support Center: Polymerization of Dicarboxylic Acid Diesters
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of dicarboxylic acid diesters to synthesize polyesters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for polymerizing dicarboxylic acid diesters with diols?
The primary reaction is a transesterification, a type of step-growth polycondensation. In this process, the diester monomer reacts with a diol to form a larger ester molecule and a small molecule byproduct, typically an alcohol (e.g., methanol (B129727) if using a dimethyl ester).[1][2][3] This alcohol is removed to drive the reaction toward the formation of high molecular weight polymer chains.[1][2] The process is often performed in two stages: an initial transesterification at a lower temperature followed by a polycondensation step at a higher temperature and under high vacuum to facilitate the removal of the diol byproduct and increase molecular weight.[1]
Q2: Why is monomer purity so critical for achieving a high molecular weight polymer?
Monomer purity is essential because impurities can act as chain terminators, preventing the polymer from reaching a high molecular weight.[1][4] It is recommended to use monomers with a purity of 99% or higher.[4] If the purity is questionable, purification by methods such as recrystallization or column chromatography is necessary.[4][5]
Q3: What are the most common catalysts used for this type of polymerization?
A variety of catalysts can be used, including metal alkoxides, metal oxides, and enzymes (lipases).[2][6][7] Common choices for melt polycondensation include titanium-based catalysts like tetrabutyl titanate and antimony compounds such as antimony(III) oxide.[1][8][9] The choice of catalyst can significantly impact reaction kinetics and potential side reactions.[1] While base catalysts are often faster, they require dry conditions as water can cause undesirable hydrolysis.[10]
Q4: Can side reactions, other than chain termination, be a problem?
Yes, side reactions can occur, especially at the high temperatures required for melt polycondensation. These can include thermal degradation, which leads to polymer discoloration (yellowing or browning), and intramolecular reactions that can form cyclic byproducts.[4][8] Using antioxidants and carefully controlling the reaction temperature can help minimize these issues.[8]
Troubleshooting Guide
Problem 1: Low Molecular Weight of the Final Polymer
Low molecular weight is one of the most frequent challenges in polycondensation reactions.[1][4] A systematic approach is needed to identify the cause.
-
Inaccurate Stoichiometry: The molar ratio of the dicarboxylic acid diester to the diol must be as close to 1:1 as possible. An imbalance can lead to an excess of one type of functional group at the chain ends, halting polymerization.[11][12]
-
Solution: Carefully and accurately weigh all monomers. Consider performing titration to verify the concentration of functional groups if purity is uncertain.
-
-
Impure Monomers: As mentioned in the FAQ, impurities can terminate chain growth.[1][4]
-
Inefficient Removal of Byproduct: The equilibrium nature of the transesterification reaction requires the continuous removal of the alcohol byproduct (e.g., methanol) to drive the reaction forward.[1]
-
Solution: Ensure the reaction setup is leak-proof and that the vacuum system is efficient. Improve stirring to increase the surface area for evaporation of the byproduct.[4]
-
-
Suboptimal Reaction Conditions: Incorrect temperature or insufficient reaction time can lead to incomplete polymerization.[1][4]
-
Solution: A two-stage temperature profile is often effective. An initial esterification stage at 150-200°C followed by a polycondensation stage at a higher temperature (200-230°C) under high vacuum is common.[1][4] Ensure the reaction runs long enough for high molecular weight to be achieved, which can be monitored by measuring the viscosity of the melt.[4]
-
-
Catalyst Inactivity: The catalyst may be deactivated or used at a suboptimal concentration.[4]
-
Solution: Use a fresh, properly stored catalyst. The optimal concentration should be determined experimentally, as too much catalyst can cause side reactions and discoloration.[4]
-
The following diagram illustrates a logical workflow for diagnosing the cause of low molecular weight polymer.
Caption: A logical workflow for troubleshooting low molecular weight polymer.
Problem 2: Polymer Discoloration (Yellowing/Browning)
-
Thermal Degradation: Occurs when the reaction temperature is too high or the reaction is held at an elevated temperature for too long.[4][8]
-
Solution: Carefully control the reaction temperature. Determine the minimum temperature necessary for effective polymerization. The use of antioxidants like Irganox can also help prevent thermal degradation.[8]
-
-
Oxidation: The presence of oxygen in the reactor at high temperatures can lead to oxidative side reactions that cause discoloration.[8]
-
Solution: Ensure the reaction is carried out under a constant, positive pressure of an inert gas like nitrogen or argon to prevent air leaks into the system.[8]
-
-
Catalyst-Induced Side Reactions: An excessive amount of catalyst can sometimes promote side reactions that lead to colored byproducts.[4]
-
Solution: Optimize the catalyst concentration to the lowest effective level.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Polymer Molecular Weight
This table provides example data showing how variations in key reaction parameters can influence the resulting number-average molecular weight (Mn) and polydispersity index (PDI) of a polyester.
| Experiment ID | Catalyst Conc. (mol%) | Temp. (°C) | Time (h) | Vacuum (mbar) | Mn ( g/mol ) | PDI (Mw/Mn) |
| A | 0.05 | 220 | 8 | <0.1 | 18,500 | 1.8 |
| B | 0.05 | 220 | 4 | <0.1 | 9,200 | 1.6 |
| C | 0.05 | 200 | 8 | <0.1 | 12,300 | 1.7 |
| D | 0.05 | 220 | 8 | 1.0 | 6,500 | 1.5 |
| E | 0.10 | 220 | 8 | <0.1 | 19,100 | 2.1 |
Data is illustrative and based on general principles of polycondensation.
Experimental Protocols
Protocol 1: General Two-Stage Melt Polycondensation
This protocol describes a general method for synthesizing polyesters from a dicarboxylic acid diester and a diol.
Apparatus:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen/Argon inlet
-
Distillation condenser connected to a collection flask and a vacuum pump
Procedure:
-
Charging the Reactor: Add equimolar amounts of the dicarboxylic acid diester and the diol to the reaction flask under an inert atmosphere.[1]
-
Catalyst Addition: Introduce the catalyst (e.g., 0.05 mol% tetrabutyl titanate) into the mixture.[1]
-
Stage 1: Transesterification: Heat the mixture to 180-200°C under a gentle flow of inert gas.[1] The alcohol byproduct will begin to distill off. Continue this stage for 4-8 hours, or until the majority of the theoretical amount of alcohol has been collected.[1]
-
Stage 2: Polycondensation: Gradually increase the temperature to 200-230°C while slowly applying a high vacuum (<0.1 mbar).[1] The viscosity of the mixture will increase significantly. Continue this stage for another 8-16 hours to build molecular weight.[1]
-
Recovery: Cool the reactor to room temperature under an inert atmosphere before collecting the final polymer.[1]
Protocol 2: Polymer Purification by Precipitation
This protocol is used to remove residual monomers, catalysts, and low molecular weight oligomers from the synthesized polymer.
Procedure:
-
Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., chloroform, THF) to create a 5-10% (w/v) solution.[5]
-
Precipitation: Slowly pour the polymer solution into a large volume (5-10 times the volume of the polymer solution) of a vigorously stirred non-solvent (e.g., methanol, hexane).[5][13] The polymer should precipitate out of the solution.
-
Isolation: Collect the precipitated polymer by vacuum filtration.[5][13]
-
Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining impurities.[5][13]
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature (e.g., 60-120°C) until a constant weight is achieved.[13]
Caption: A standard workflow for purifying polyesters via precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Transesterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US9643163B2 - Heterogeneous catalyst for transesterification and method of preparing same - Google Patents [patents.google.com]
- 7. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jbiochemtech.com [jbiochemtech.com]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Dimethyl Azelate Migration from Polymer Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on minimizing the migration of Dimethyl Azelate from polymer matrices. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common challenges encountered during your experimental work.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in polymer matrices.
Issue 1: High Migration of this compound into Aqueous Solutions
| Potential Cause | Recommended Solution |
| Poor compatibility between the non-polar this compound and a highly polar polymer matrix. | 1. Surface Modification: Increase the surface hydrophilicity of the polymer through techniques like plasma treatment to create a barrier. 2. Coating Application: Apply a hydrophilic coating to the polymer surface to act as a barrier against migration. |
| High Porosity of the Polymer Matrix. | 1. Optimize Polymer Processing: Adjust processing parameters (e.g., temperature, pressure, cooling rate) to achieve a denser polymer morphology. 2. Incorporate Fillers: Add inert fillers to the polymer matrix to create a more tortuous path for the plasticizer to migrate. |
| Inadequate Mixing of this compound. | Improve Dispersion: Utilize high-shear mixing or a solvent blending process to ensure homogeneous dispersion of this compound within the polymer matrix. |
Issue 2: Significant Leaching of this compound into Lipophilic/Oily Simulants
| Potential Cause | Recommended Solution |
| High affinity of the lipophilic this compound for the fatty simulant. | 1. Incorporate Nanoparticles: Add nanoparticles such as nano-SiO₂ or nano-CaCO₃ to the polymer matrix. This creates a more complex and tortuous path, hindering the migration of the plasticizer. 2. Use a Higher Molecular Weight Plasticizer: Consider replacing or blending this compound with a higher molecular weight plasticizer, such as a polyester-based one, which has lower mobility. |
| Swelling of the Polymer Matrix by the Simulant. | Select a More Resistant Polymer: If permissible for the application, choose a polymer with lower susceptibility to swelling in lipophilic environments. |
Issue 3: Material Brittleness and Loss of Flexibility Over Time
| Potential Cause | Recommended Solution |
| Loss of this compound due to volatilization or migration to the surface. | 1. Optimize Storage Conditions: Store the material at lower temperatures to reduce the rate of plasticizer migration and volatilization. 2. Consider Reactive Plasticizers: For applications where it is feasible, explore the use of reactive plasticizers that can chemically bond to the polymer matrix, thus preventing migration.[1] 3. Surface Coating: Apply a surface coating that acts as a barrier to prevent the plasticizer from migrating out of the material.[1] |
| Degradation of the Polymer Matrix. | Incorporate Stabilizers: Add thermal or UV stabilizers to the polymer formulation to prevent degradation of the polymer, which can exacerbate plasticizer loss. |
Issue 4: Inconsistent Migration Results Between Batches
| Potential Cause | Recommended Solution |
| Variations in polymer processing conditions. | 1. Standardize Processing Parameters: Ensure strict control and consistency of temperature, pressure, and cooling rates during polymer processing methods like injection molding or extrusion. 2. Implement Quality Control Checks: Regularly monitor the physical properties of the manufactured polymer batches to ensure consistency. |
| Inconsistent concentration or dispersion of this compound. | Standardize Formulation and Mixing Procedures: Implement a precise and repeatable protocol for adding and mixing this compound into the polymer. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymers?
This compound is a specialty chemical, specifically the dimethyl ester of azelaic acid, that functions as a plasticizer in various polymer applications.[2] It is added to polymers to increase their flexibility, durability, and workability by reducing the intermolecular forces between polymer chains.
Q2: What are the primary mechanisms of this compound migration?
This compound can migrate from a polymer matrix through three main mechanisms:
-
Leaching: The extraction of the plasticizer into a liquid that is in contact with the polymer (e.g., a solvent, beverage, or biological fluid).
-
Volatilization: The evaporation of the plasticizer from the polymer surface into the surrounding atmosphere, which is more prevalent at elevated temperatures.
-
Blooming/Sweating: The migration of the plasticizer to the surface of the polymer, where it can form a visible oily or crystalline layer.
Q3: What factors influence the migration rate of this compound?
Several factors can impact the rate at which this compound migrates:
-
Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, leading to a higher diffusion rate and faster migration.[3]
-
Polymer Type: The chemical structure, polarity, and crystallinity of the polymer matrix play a crucial role in its compatibility with this compound and the ease of migration.
-
Plasticizer Concentration: Higher concentrations of this compound can lead to increased migration rates.
-
Contact Medium: The nature of the medium in contact with the polymer (e.g., aqueous, acidic, fatty) significantly affects the extent of leaching.
-
Molecular Weight of the Plasticizer: Plasticizers with lower molecular weights, like this compound, tend to migrate more readily than those with higher molecular weights.[3]
Q4: How can I measure the migration of this compound?
The most common and accurate methods for quantifying the migration of this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These analytical techniques allow for the precise separation, identification, and quantification of this compound that has leached into a contact medium.
Q5: What are the recommended food simulants for migration testing of this compound?
The selection of food simulants is dependent on the intended application of the polymer. Commonly used simulants as per regulatory guidelines include:
-
10% Ethanol: To simulate aqueous, non-acidic foods.
-
3% Acetic Acid: To simulate acidic foods.
-
20% or 50% Ethanol: To simulate alcoholic foods and as a substitute for fatty food simulants.
-
Olive Oil or other vegetable oils: To simulate fatty foods.
Data Presentation
The following table provides an illustrative example of migration data for a plasticizer from different polymer matrices. Note: This data is representative and intended for comparative purposes. Actual migration values for this compound must be determined experimentally using the protocols provided below.
Table 1: Illustrative Migration of a Plasticizer into Food Simulants (µg/cm²)
| Polymer Matrix | Food Simulant | Test Condition | Migration Level (µg/cm²) |
| PVC | 10% Ethanol | 10 days at 40°C | 5.2 |
| 3% Acetic Acid | 10 days at 40°C | 4.8 | |
| 50% Ethanol | 10 days at 40°C | 25.7 | |
| Olive Oil | 10 days at 40°C | 42.3 | |
| Polypropylene (B1209903) (PP) | 10% Ethanol | 10 days at 40°C | 1.5 |
| 3% Acetic Acid | 10 days at 40°C | 1.2 | |
| 50% Ethanol | 10 days at 40°C | 15.8 | |
| Olive Oil | 10 days at 40°C | 28.9 | |
| Polylactic Acid (PLA) | 10% Ethanol | 10 days at 40°C | 2.1 |
| 3% Acetic Acid | 10 days at 40°C | 1.9 | |
| 50% Ethanol | 10 days at 40°C | 18.3 | |
| Olive Oil | 10 days at 40°C | 33.5 |
Experimental Protocols
Protocol 1: Migration Testing via Full Immersion (Based on ASTM D1239)
This protocol outlines the procedure for determining the migration of this compound from a polymer sample into a liquid simulant.
1. Materials and Equipment:
-
Polymer samples with known concentrations of this compound.
-
Food simulants (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil).
-
Glass containers with inert, sealable lids.
-
Analytical balance.
-
Incubator or oven with precise temperature control.
-
Forceps.
-
Lint-free wipes.
2. Procedure:
-
Sample Preparation: Cut the polymer samples into uniform dimensions (e.g., 5 cm x 5 cm). Clean the surface of the samples with a lint-free wipe to remove any external contaminants.
-
Initial Weighing: Accurately weigh each polymer sample and record the initial weight (W_initial).
-
Immersion: Place each polymer sample in a separate glass container. Add a sufficient volume of the chosen food simulant to ensure the complete immersion of the sample. A typical surface area to volume ratio is 6 dm² per 1 L of simulant.
-
Incubation: Seal the containers and place them in an incubator set to the desired test temperature (e.g., 40°C) for a specified duration (e.g., 10 days).
-
Sample Removal and Cleaning: After the incubation period, carefully remove the polymer samples from the simulant using forceps. For aqueous simulants, rinse the samples with distilled water. For oily simulants, gently wipe the surface with a lint-free cloth.
-
Final Weighing: Allow the samples to dry completely in a desiccator and then reweigh them to obtain the final weight (W_final).
-
Quantification of Simulant: The food simulant is collected for quantitative analysis of the leached this compound using the GC-MS protocol below.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the quantitative analysis of this compound in the food simulant after migration testing.
1. Materials and Equipment:
-
Aliquots of the food simulant from the migration test.
-
Internal standard (e.g., Dimethyl Phthalate).
-
Hexane (B92381) (or other suitable extraction solvent).
-
Anhydrous sodium sulfate (B86663).
-
Vortex mixer.
-
Centrifuge.
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
2. Sample Preparation and Extraction:
-
Internal Standard Spiking: To a known volume of the food simulant, add a precise amount of the internal standard solution.
-
Liquid-Liquid Extraction:
-
For aqueous simulants (10% ethanol, 3% acetic acid): Add a known volume of hexane, vortex vigorously for 2 minutes, and then centrifuge to separate the layers. Carefully collect the upper hexane layer.
-
For 50% ethanol: A similar liquid-liquid extraction with hexane can be performed.
-
For olive oil: A solvent extraction followed by a cleanup step may be necessary to remove the fatty matrix before GC-MS analysis.
-
-
Drying: Pass the collected hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS.
-
Example GC-MS Conditions:
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification: Create a calibration curve using standards of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. Characterizing the migration of antioxidants from polypropylene into fatty food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Taining and Broadening in Dimethyl Azelate GC Analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing and broadening issues during the Gas Chromatography (GC) analysis of dimethyl azelate.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and peak broadening in GC, and why are they problematic for this compound analysis?
A1: In an ideal GC chromatogram, peaks should be symmetrical and narrow, resembling a Gaussian distribution.
-
Peak tailing is observed when the peak's back half is wider than the front half, creating a "tail." This is often caused by secondary, undesirable interactions between this compound and active sites within the GC system.[1][2]
-
Peak broadening refers to an increase in the peak width, which can be caused by several factors including diffusion processes within the column and issues with the injection technique.[3]
Both phenomena are problematic as they reduce resolution between closely eluting peaks, decrease peak height (and thus sensitivity), and can lead to inaccurate peak integration and quantification.[4]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: Peak tailing for a polar compound like this compound often points to active sites within the GC system. These are locations where the analyte can have secondary interactions, leading to a delayed elution for some molecules. Common sources of active sites include:
-
Contaminated or active inlet liner: The glass liner in the injector can accumulate non-volatile residues or have exposed silanol (B1196071) groups that interact with the ester functional groups of this compound.[5][6]
-
Column contamination: The front part of the GC column can become contaminated with sample matrix components, creating active sites.[7]
-
Improper column installation: A poorly cut or incorrectly positioned column can create dead volumes and expose active surfaces.[8][9]
-
Cold spots: If any part of the analyte's flow path is not sufficiently heated, condensation can occur, leading to peak distortion.[10]
Q3: All the peaks in my chromatogram, not just this compound, are broad. What should I investigate?
A3: When all peaks are broad, the issue is likely systemic rather than specific to the analyte chemistry. Potential causes include:
-
Incorrect carrier gas flow rate: A flow rate that is too low will increase the time the analyte spends in the column, leading to increased longitudinal diffusion and broader peaks.[3] Conversely, a flow rate that is too high can also lead to broadening due to mass transfer effects.[11]
-
Large injection volume or slow injection speed: Injecting too much sample or injecting it too slowly can lead to a broad initial analyte band.[12][13]
-
Dead volume: Leaks or poorly fitted connections in the system can create "dead" or unswept volumes where the analyte can diffuse before reaching the column.
-
Suboptimal oven temperature program: A temperature ramp that is too slow can result in broader peaks for later eluting compounds.[14][15]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide will walk you through a systematic approach to identify and eliminate the cause of peak tailing for your this compound analysis.
Step 1: Initial Diagnosis
-
Observe all peaks: If only the this compound peak (and other polar analytes) are tailing, the issue is likely chemical in nature (active sites). If all peaks, including non-polar standards, are tailing, the problem is more likely physical (e.g., poor column installation).[1]
Step 2: Inlet Maintenance
The inlet is the most common source of activity.
-
Action: Replace the inlet liner and septum.
-
Rationale: The liner can become contaminated with non-volatile residues from the sample matrix, creating active sites. The septum can shed particles into the liner.[5] Choose a deactivated liner, potentially with glass wool, to trap non-volatile contaminants.[6]
Step 3: Column Maintenance
-
Action: Trim the first 10-20 cm of the analytical column.
-
Rationale: The front of the column is where most contaminants accumulate. Trimming this section can remove active sites and restore peak shape.[7]
Step 4: Method Parameter Optimization
-
Action: Increase the inlet temperature in 10-20 °C increments.
-
Rationale: A higher inlet temperature can help to ensure complete and rapid vaporization of this compound, minimizing interactions within the inlet. However, be cautious of temperatures that could cause thermal degradation.
Guide 2: Diagnosing and Resolving Peak Broadening
Follow these steps if you are observing broad peaks for this compound and other compounds in your chromatogram.
Step 1: Check for Leaks
-
Action: Use an electronic leak detector to check for leaks at the inlet, detector, and any other connections.
-
Rationale: Leaks can disrupt the carrier gas flow path and create dead volumes, leading to peak broadening.
Step 2: Optimize Carrier Gas Flow Rate
-
Action: Verify and adjust the carrier gas flow rate (or linear velocity).
-
Rationale: There is an optimal flow rate for each column that provides the best efficiency (narrowest peaks). Deviating from this optimum in either direction will cause broadening.[3][11]
Step 3: Review Injection Parameters
-
Action: Reduce the injection volume and/or increase the injection speed.
-
Rationale: A large volume of sample solvent can cause the initial analyte band to be too wide. A slow injection can also contribute to this "band broadening" at the start of the separation.[12][16]
Step 4: Optimize Oven Temperature Program
-
Action: Increase the temperature ramp rate.
-
Rationale: A faster ramp rate can help to refocus peaks as they travel through the column, especially for later-eluting compounds.[14][17]
Data Presentation
Table 1: Illustrative Effect of Inlet Temperature on this compound Peak Tailing
| Inlet Temperature (°C) | Tailing Factor (USP) | Peak Shape Description |
| 220 | 1.8 | Pronounced Tailing |
| 250 | 1.3 | Minor Tailing |
| 280 | 1.1 | Symmetrical |
Note: This data is illustrative and the optimal temperature will depend on the specific instrument and method conditions.
Table 2: Illustrative Effect of Carrier Gas Flow Rate on Peak Width of a Methyl Ester
| Carrier Gas (Helium) Flow Rate (mL/min) | Peak Width at Half Height (min) | Resolution (Rs) from Adjacent Peak |
| 0.5 | 0.08 | 1.8 |
| 1.0 (Optimal) | 0.05 | 2.5 |
| 2.0 | 0.07 | 2.0 |
Note: This data is representative for a typical methyl ester and highlights the concept of an optimal flow rate.[11]
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Replacing the Liner and Septum)
-
Cool Down: Set the inlet and oven temperatures to a safe handling temperature (e.g., 40 °C) and turn off the carrier gas flow at the instrument.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Use tweezers to remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.
-
Remove Liner: Carefully remove the inlet liner using clean, lint-free forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[18]
-
Reassemble: Reassemble the inlet components in the reverse order of removal.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.
Protocol 2: GC Column Cutting and Installation
-
Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a light, single score on the polyimide coating of the fused silica (B1680970) column.[19]
-
Break the Column: Hold the column firmly on either side of the score and gently flick the end of the column to create a clean, 90-degree break.[19]
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards of silica.[9]
-
Install the Column:
-
Slide a new nut and ferrule onto the column.
-
Carefully insert the column into the inlet to the correct depth as specified by your instrument manufacturer.
-
Tighten the nut finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.[8][20]
-
Repeat the process for the detector end.
-
-
Leak Check: After installation, turn on the carrier gas and perform a thorough leak check at both the inlet and detector connections.
Protocol 3: GC Column Conditioning
-
Install the Column: Install the column in the GC inlet but leave the detector end disconnected and open to the oven.
-
Purge with Carrier Gas: Set a carrier gas flow rate of 1-2 mL/min and purge the column at ambient temperature for 15-30 minutes to remove any oxygen.
-
Temperature Program:
-
Set the oven temperature to 40 °C.
-
Ramp the temperature at 10 °C/min to 20 °C above the maximum temperature you will use in your analytical method (do not exceed the column's maximum operating temperature).
-
Hold at this temperature for 1-2 hours.[20]
-
-
Cool Down and Connect to Detector: Cool the oven down, turn off the carrier gas, and connect the column to the detector.
-
Final Bake-out: Restore the carrier gas flow, leak check the detector connection, and then heat the oven to your method's maximum temperature for about 30 minutes to an hour, or until the baseline is stable.
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Caption: Troubleshooting workflow for peak broadening in GC analysis.
References
- 1. GC Troubleshooting—Tailing Peaks [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. Column Installation Guide [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Method of Base Deactivation of Inlet Liners? - Chromatography Forum [chromforum.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing GC-MS Parameters for Dimethyl Azelate
Welcome to the technical support center for the analysis of Dimethyl Azelate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of azelaic acid by GC-MS?
A1: Yes, derivatization is a critical step for the successful analysis of azelaic acid by GC-MS.[1][2][3][4] Azelaic acid is a dicarboxylic acid with low volatility, making it unsuitable for direct GC analysis.[2][3] Derivatization converts it into a more volatile and less polar compound, typically a methyl ester (this compound), which results in better chromatographic peak shape and sensitivity.[5]
Q2: What is the most common derivatization method for converting azelaic acid to this compound?
A2: The most common and robust method for methylating azelaic acid is esterification using Boron Trifluoride in Methanol (BF3-Methanol).[4][6] This reagent efficiently converts the carboxylic acid groups to methyl esters.[4]
Q3: What type of GC column is most suitable for analyzing this compound?
A3: A nonpolar or semi-polar capillary column is generally recommended for the analysis of this compound. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).[1][5] These columns provide good resolution and thermal stability for a wide range of derivatized compounds.[5]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing) for this compound
-
Possible Cause 1: Incomplete Derivatization.
-
Solution: Ensure the derivatization reaction has gone to completion. This can be achieved by optimizing the reaction time, temperature, and the amount of derivatizing reagent (e.g., BF3-Methanol).[5] It is also crucial to ensure the sample is dry before derivatization, as water can interfere with the reaction.[1]
-
-
Possible Cause 2: Active Sites in the GC System.
-
Possible Cause 3: Improper Column Installation.
-
Solution: Ensure the column is cut properly (a clean, 90-degree cut) and installed at the correct height within the inlet according to the manufacturer's instructions.[8] An improper cut or incorrect positioning can lead to peak distortion.
-
Problem: Low Sensitivity / No Peak Detected
-
Possible Cause 1: Insufficient Sample Concentration.
-
Solution: If the analyte concentration is too low, consider concentrating the sample extract before or after derivatization.
-
-
Possible Cause 2: Analyte Degradation.
-
Solution: this compound may be susceptible to thermal degradation at excessively high temperatures. Optimize the injector and transfer line temperatures to ensure efficient volatilization without causing the compound to break down.[5]
-
-
Possible Cause 3: Incorrect Split/Splitless Parameters.
-
Solution: For trace analysis, a splitless injection is generally preferred to maximize the amount of analyte reaching the column. Ensure the splitless valve time is optimized to allow for the complete transfer of the sample onto the column. If using a split injection, an inappropriate split ratio might be diluting the sample excessively.
-
Problem: Peak Fronting
-
Possible Cause 1: Column Overload.
-
Solution: Injecting a sample that is too concentrated can lead to column overload and peak fronting.[7] Dilute the sample and re-inject.
-
-
Possible Cause 2: Incompatible Solvent and Stationary Phase.
-
Solution: Ensure the solvent used to dissolve the this compound is compatible with the GC column's stationary phase. For nonpolar columns like HP-5ms, using a nonpolar solvent like hexane (B92381) is recommended.[1]
-
Data Presentation: GC-MS Parameters
The following table summarizes a typical set of GC-MS parameters for the analysis of this compound. These parameters may require further optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (30m x 0.25mm x 0.25µm) or equivalent[1] |
| Carrier Gas | Helium (1.0 - 1.5 mL/min)[1][9] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL[1] |
| Injector Temperature | 250 - 260 °C[9] |
| Oven Program | Initial Temp: 120°C, hold for 0.5 min |
| Ramp: 5°C/min to 200°C, hold for 15 min[9] | |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 160 - 230 °C[9] |
| Transfer Line Temp | 280 °C |
| Mass Range | 50 - 550 amu[9] |
Experimental Protocols
Protocol: Derivatization of Azelaic Acid to this compound
This protocol outlines the conversion of azelaic acid to its dimethyl ester for GC-MS analysis.
-
Sample Preparation: Accurately weigh a known amount of the sample containing azelaic acid into a reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture.[1]
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride in Methanol (BF3-Methanol) to the dried residue.[1]
-
Reaction: Cap the vial tightly and heat at 60-75°C for 15-20 minutes in a heating block or water bath.[1][6]
-
Extraction:
-
Sample Collection:
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.[1]
-
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal separation of azelate esters in GC
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of azelate esters.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of azelaic acid?
A1: Azelaic acid is a dicarboxylic acid with low volatility, which makes it unsuitable for direct analysis by gas chromatography.[1] Derivatization is required to increase its volatility and thermal stability.[1][2] This process typically involves converting the two carboxylic acid groups into esters, such as dimethyl azelate (DMA) or diethyl azelate (DEA), or into silyl (B83357) esters.[1][3] Esterified derivatives are generally more stable than silylated ones, which can degrade within a few hours.[1]
Q2: What is the most critical factor for achieving good separation of azelate esters in GC?
A2: The most critical factor is the selection of the GC column, specifically its stationary phase.[4] The polarity of the stationary phase dictates the selectivity and resolution of the separation.[4][5] Since azelate esters are polar compounds, polar stationary phases are generally recommended to achieve optimal separation based on the principle that "like dissolves like".[5][6]
Q3: Which type of GC column (stationary phase) is best for analyzing azelate esters?
A3: For polar analytes like azelate esters, polar stationary phases are the most effective.[7] Common choices include:
-
Wax Phases (Polyethylene Glycol - PEG): These are polar columns (e.g., CP-WAX) and are a good choice for separating polar compounds like esters.[8][9]
-
Highly Polar Cyanopropyl Phases: Columns with high cyanopropyl content (e.g., Rtx®-2330, which is 90% biscyanopropyl/10% phenylcyanopropyl polysiloxane) offer excellent selectivity for polar and unsaturated compounds.[10][11]
-
Intermediate Polarity Phases: Phenyl-substituted columns (e.g., DB-624) can also be used and may offer different selectivity.[9]
Non-polar columns (like HP-5 or DB-1) separate compounds primarily by their boiling points and may not provide sufficient resolution for complex mixtures of esters.[8][9]
Q4: Can I inject azelaic acid directly without derivatization?
A4: While theoretically possible, direct injection of azelaic acid is not recommended. Due to its high boiling point and polar nature, it can exhibit poor peak shape (tailing) and may not elute properly from the column.[3] Molecular polymerization can occur during the temperature program, leading to inaccurate results, especially at low concentrations.[3]
Column Selection and Performance Data
Choosing the right column is essential for a successful separation. The following table summarizes the performance of different column types for the analysis of diethyl azelate (DEA), as adapted from experimental comparisons.
| Column Name | Stationary Phase Polarity | Dimensions | Performance Summary | Peak Shape |
| CP-WAX | Polar (Polyethylene Glycol) | 50 m × 0.25 mm × 0.2 μm | Good separation with a symmetric peak shape.[9] | Symmetrical |
| DB-624 | Intermediate Polarity | 60 m × 320 μm × 1.8 μm | Acceptable separation, but with some peak tailing.[9] | Minor Tailing |
| HP-5 | Non-Polar | 30 m × 0.25 mm × 0.25 μm | Poor separation, with significant peak tailing.[9] | Tailing |
| DB-1 | Non-Polar | 60 m × 0.53 mm × 1.0 μm | Inadequate separation and pronounced peak tailing.[9] | Severe Tailing |
| Rtx®-2330 | Highly Polar (Cyanopropyl) | Not specified | Successfully used for identification and quantification of azelaic acid methyl ester.[10] | Not specified |
Data adapted from a study comparing column performance for diethyl azelate analysis.[9]
Experimental Protocols
Protocol 1: Derivatization of Azelaic Acid to Diethyl Azelate (DEA)
This protocol describes an optimized esterification procedure using ethanol (B145695) and sulfuric acid as a catalyst.
Materials:
-
Azelaic acid standard or sample
-
Ethanol
-
Concentrated sulfuric acid
-
Extraction solvent (e.g., n-hexane)
-
Vortex mixer
-
Reaction vials
Procedure:
-
Sample Preparation: Accurately weigh the sample containing azelaic acid into a reaction vial.
-
Reagent Addition: Add 2 mL of ethanol to the vial, followed by 800 µL of concentrated sulfuric acid.[12]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 10 minutes.[12] Studies have shown that heating is not necessary and can decrease the yield.[3]
-
Extraction: Add a suitable extraction solvent (e.g., n-hexane), vortex thoroughly, and allow the layers to separate.
-
Sample Collection: Carefully collect the upper organic layer containing the diethyl azelate for GC analysis.
Protocol 2: GC-FID Analysis of Azelate Esters
This protocol provides a starting point for the analysis of dimethyl or diethyl azelate. Parameters should be optimized for your specific instrument and column.
GC Parameters:
| Parameter | Recommended Setting |
| Column | Rtx®-2330 (90% biscyanopropyl/10% phenylcyanopropyl polysiloxane) or CP-WAX[9][10] |
| Injector Type | Split/Splitless |
| Injector Temperature | 260 - 270 °C[10][12] |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | ~1.5 mL/min[10] |
| Oven Program | Initial: 120-140°C, hold for 0.5 min. Ramp: 4-5°C/min to 200-225°C, hold for 15 min.[10] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C[10] |
| Injection Volume | 1 µL |
Troubleshooting Guides
Visual Workflow: Column Selection
The selection of an appropriate GC column follows a logical progression to match the analytical requirements with the optimal column chemistry.
Caption: A logical workflow for selecting a GC column for azelate ester analysis.
Visual Workflow: Troubleshooting Peak Shape Issues
Poor peak shape is a common issue in GC. This workflow provides a systematic approach to diagnosing and resolving these problems.
Caption: A troubleshooting workflow for common peak shape problems in GC.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active Sites: Polar ester groups interacting with active sites (silanols) in the inlet liner or on the column.[13] | - Use a fresh, deactivated inlet liner. - Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[13][14] |
| Poor Column Installation: Improper column cut (not a clean 90° angle) or incorrect installation depth.[13][14] | - Re-cut the column using a ceramic wafer. - Ensure the column is installed at the correct height in the inlet as per the manufacturer's instructions.[2] | |
| Peak Fronting | Column Overload: Injecting too much sample for the column's capacity.[2] | - Reduce the injection volume or dilute the sample.[2] |
| Solvent Mismatch (Splitless Injection): Sample solvent is not compatible with the stationary phase polarity (e.g., hexane (B92381) on a Wax column).[14] | - Dissolve the sample in a solvent that is more compatible with the stationary phase. | |
| Split Peaks | Improper Analyte Focusing (Splitless): The initial oven temperature is too high relative to the solvent's boiling point.[14] | - Set the initial oven temperature approximately 20°C below the boiling point of the sample solvent to ensure proper band focusing.[13][14] |
| Poor Column Cut/Installation: A jagged column cut or incorrect placement can create a turbulent flow path.[14] | - Remake the column cut, ensuring it is clean and square.[13] - Verify the correct installation depth.[2] | |
| Retention Time Shifts | Leaks: Leaks in the carrier gas flow path (e.g., at the septum or column fittings) will change the flow rate. | - Perform a leak check of the system and tighten or replace fittings and septa as needed.[15] |
| Oven Temperature Fluctuation: Inconsistent oven temperature control. | - Verify the oven temperature program is stable and accurate. | |
| No Peaks Detected | Syringe Issue: Clogged or broken syringe. | - Clean or replace the syringe.[15] |
| Incorrect Installation: Column not installed correctly in the detector, or it is broken. | - Check for column breakage. - Reinstall the column in the detector, ensuring the correct insertion depth.[15] | |
| Detector Not Ignited (FID): The flame in the FID is extinguished. | - Check gas flows (Hydrogen, Air) and attempt to re-ignite the flame. |
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. fishersci.com [fishersci.com]
- 9. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
Validation & Comparative
A Comparative Guide to Validated GC-MS Methods for Dimethyl Azelate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of dimethyl azelate. It includes detailed experimental protocols, performance data, and a discussion of alternative approaches to empower researchers in selecting the most suitable method for their analytical needs.
Introduction
Azelaic acid, a dicarboxylic acid with therapeutic applications in dermatology, is often analyzed in various matrices. Due to its low volatility, direct analysis by gas chromatography is challenging.[1] A common and effective solution is derivatization to a more volatile ester form, with this compound being a stable and widely used derivative.[2][3] This guide focuses on the validation of GC-MS methods for the accurate quantification of this compound, a critical step in ensuring data reliability for research, quality control, and clinical studies. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Experimental Workflows and Validation
The general workflow for the quantification of this compound by GC-MS involves sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. The validation of such a method ensures its suitability for its intended purpose and typically assesses parameters like specificity, linearity, accuracy, precision, and sensitivity.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
Performance Comparison of Derivatization Methods
The choice of derivatization reagent is a critical step that influences the performance of the GC-MS method. The two most common methods are methylation to form this compound (DMA) and silylation to form di(trimethylsilyl) azelate (DSA).[2][1] While both enhance volatility, they differ in derivative stability and sensitivity.
| Parameter | GC-MS (Methylation) | GC-MS (Silylation) | GC-FID (Methylation) |
| Derivative | This compound (DMA) | Di(trimethylsilyl) azelate (DSA) | This compound (DMA) |
| Derivative Stability | Stable | Chemically unstable, degrades within hours[2][1] | Stable |
| Linearity Range | 100 ng/mL to 100 mg/mL[2][1] | Not specified | 100 ng/mL to 100 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[6][7] | Not specified | Not specified |
| Accuracy (% Recovery) | 96.4 - 103.4%[2][1] | Not specified | 96.4 - 103.4%[2] |
| Precision (%RSD) | < 2.0% (Inter- and Intra-day)[2][1] | Not specified | < 2.0% (Inter- and Intra-day)[2] |
| Limit of Detection (LOD) | 10 ng/mL[2][1] | Lower than methylation under certain conditions[8] | 10 ng/mL[2] |
| Limit of Quantitation (LOQ) | 100 ng/mL[2][1] | Not specified | 100 ng/mL[2] |
Note: The data presented is a summary from multiple sources and may vary based on the specific matrix and instrumentation.
Detailed Experimental Protocols
Protocol 1: GC-MS Quantification via Methylation (BF₃-Methanol)
This protocol details the conversion of azelaic acid to its dimethyl ester (this compound) for GC-MS analysis.[7][8]
1. Materials:
-
Azelaic acid standard
-
14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)
-
Methanol (anhydrous)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
GC-MS vials with inserts
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of azelaic acid in methanol.
-
Transfer a known volume of the sample or standard solution to a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF₃-Methanol to the dried residue.[9]
-
Seal the vial and heat at 60-75°C for 10-20 minutes.[9][7][8]
3. Extraction:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[9]
-
Vortex thoroughly to extract the this compound into the hexane layer.[9]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[8]
4. GC-MS Analysis:
-
Injection: Inject 1 µL of the final hexane extract into the GC-MS system.
-
GC Column: Use a suitable capillary column, such as a ZB-5 MS (30 m x 0.32 mm, 1.0 µm film thickness).[6]
-
Oven Program: An example program is to maintain the oven at 120°C for 0.5 min, then ramp at 5°C/min to 200°C and hold for 15 min.[10]
-
Injector and Interface Temperature: Maintain at 260°C.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.[10]
-
MS Detection: Use electron ionization (EI) and scan a mass range of 50-550 amu.[10][11] The mass spectrum of this compound will show a characteristic parent peak [M+1] at m/z 217.[3][7]
Protocol 2: Alternative Method - GC-MS Quantification via Silylation (BSTFA)
This protocol describes the conversion of azelaic acid to its di(trimethylsilyl) ester for GC-MS analysis.[8]
1. Materials:
-
Azelaic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable aprotic solvent
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
2. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of azelaic acid and dissolve it in pyridine. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[8]
-
To the vial containing the azelaic acid solution, add a molar excess of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[8]
3. GC-MS Analysis:
-
After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS system.[8]
-
The GC-MS parameters would be similar to those in Protocol 1, with potential optimization of the temperature program for the silylated derivative.
Conclusion
The quantification of this compound via GC-MS is a robust and reliable analytical approach. The choice between methylation and silylation as the derivatization strategy depends on the specific requirements of the analysis.
-
Methylation to form this compound is highly recommended for routine analysis due to the excellent stability of the resulting derivative, leading to high precision and accuracy.[2][1] This method is suitable for high-throughput settings where samples may need to be stored before analysis.[8]
-
Silylation can offer higher sensitivity under certain conditions, making it a strong candidate for applications requiring very low detection limits.[8] However, the limited stability of the di(trimethylsilyl) azelate derivative necessitates immediate analysis after preparation.[2][1]
For most applications, the methylation method using BF₃-Methanol provides a validated, accurate, and precise method for the quantification of azelaic acid as this compound. The provided protocols and performance data serve as a valuable resource for researchers to implement this methodology in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Research Chemical [benchchem.com]
- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pubs.acs.org [pubs.acs.org]
A Tale of Two Esters: Dimethyl Azelate vs. Diethyl Azelate in Research Applications
For researchers, scientists, and drug development professionals, the choice of chemical reagents is paramount to experimental success. Azelaic acid esters, such as Dimethyl Azelate (DMA) and Diethyl Azelate (DEA), are versatile compounds with burgeoning applications across diverse scientific fields. While structurally similar, their subtle differences in physicochemical properties translate into distinct primary research applications. This guide provides an objective comparison of DMA and DEA, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate azelate for your research needs.
At a Glance: Key Differences and Primary Applications
This compound has carved a niche in industrial chemistry, primarily as a plasticizer, a solvent for resins, and a crucial component in the formulation of high-performance lubricants.[1] Its role as a complexing agent in lithium complex greases is particularly noteworthy, where it enhances thermal stability and structural integrity.[2][3][4] In contrast, Diethyl Azelate is gaining significant attention in the biomedical and pharmaceutical arenas.[5][6] Emerging research highlights its potential as a non-opioid analgesic for pain management, an immunomodulatory agent, and a therapeutic candidate for insulin (B600854) resistance.[7][8][9][10][11]
Physicochemical Properties: A Comparative Overview
The differing alkyl chains of the ester group (methyl vs. ethyl) influence the physical and chemical properties of DMA and DEA, which in turn affect their suitability for various applications.
| Property | This compound (DMA) | Diethyl Azelate (DEA) |
| CAS Number | 1732-10-1 | 624-17-9 |
| Molecular Formula | C₁₁H₂₀O₄ | C₁₃H₂₄O₄ |
| Molecular Weight | 216.27 g/mol [1] | 244.33 g/mol [12] |
| Appearance | Colorless to pale yellow liquid[5] | Colorless to light yellow liquid[6][7] |
| Melting Point | 18 °C[13] | -16 to -15.8 °C[7][8] |
| Boiling Point | 156 °C at 20 mmHg[2][14] | 172 °C at 18 mmHg[7][8] |
| Density | 1.007 g/mL at 25 °C[2][14] | 0.973 g/mL at 25 °C[7][8] |
| Solubility | Soluble in organic solvents, limited solubility in water[5] | Soluble in organic solvents like ether and alcohol, insoluble in water[6] |
Research Applications and Supporting Experimental Data
This compound in Lubricant Formulations
DMA's utility as a complexing agent in lithium complex greases stems from its ability to improve the grease's performance under demanding conditions. The use of dimethyl esters can also offer practical advantages in manufacturing due to their lower melting points compared to their corresponding acids, facilitating easier handling.[11]
Experimental Data: Performance of Lithium Complex Grease
While direct comparative data for DMA versus DEA in lubricants is scarce, studies on lithium complex greases formulated with dicarboxylic acid esters provide insight into their performance. For instance, the dropping point, a measure of a grease's heat resistance, is significantly increased with the addition of a complexing agent like DMA.
Note: The following table is illustrative and based on typical performance enhancements seen with complexing agents. Specific values can vary based on the full formulation.
| Grease Formulation | Dropping Point (°C) | Penetration (ASTM D217) | Application |
| Simple Lithium Grease | ~180-200 | 265-295 (NLGI Grade 2) | General purpose |
| Lithium Complex Grease with DMA | >260 | 265-295 (NLGI Grade 2) | High-temperature automotive and industrial[11] |
Diethyl Azelate in Biomedical Research: Analgesia and Immunomodulation
DEA is being actively investigated for its therapeutic potential. One of the most promising areas is in non-opioid pain management. Studies have shown that topical application of DEA can significantly suppress cutaneous mechanical sensitivity.[7][15] Furthermore, DEA exhibits immunomodulatory effects, capable of altering cytokine signaling pathways.[11][16]
Experimental Data: Analgesic Effect of Diethyl Azelate
The analgesic properties of DEA have been evaluated using the cutaneous mechanical sensitivity (CMS) assay with von Frey filaments. A study demonstrated that a mixture of DEA and dimethyl sulfoxide (B87167) (DMSO) could suppress sensitivity for an extended period.[7][15]
| Treatment | Maximum Duration of Sensitivity Suppression (hours) |
| Diethyl Azelate (78%) and DMSO (22%) | 72[7][15] |
| Related diesters of azelaic acid with DMSO and limonene | No significant synergistic effect observed[7] |
This suggests a unique biological activity for DEA compared to other azelate esters in this application.
Experimental Protocols
Synthesis of Lithium Complex Grease using this compound
This protocol outlines the general steps for preparing a lithium complex grease where DMA is used as a complexing agent.
Materials:
-
12-hydroxystearic acid
-
This compound (DMA)
-
Lithium hydroxide (B78521) monohydrate
-
Base oil (e.g., solvent neutral oil 600)
Procedure:
-
Charging: In a grease kettle or contactor, charge the 12-hydroxystearic acid, this compound, and a portion of the base oil.
-
Saponification: Add a slurry of lithium hydroxide monohydrate to the mixture. Heat the mixture to initiate saponification, the reaction that forms the soap thickener.
-
Dehydration: Continue heating to remove water, a byproduct of the reaction.
-
Cooling and Gel Formation: Once dehydration is complete, gradually cool the mixture while adding the remaining base oil. The soap will form a gel structure within the oil, creating the grease.
-
Homogenization: Mill or homogenize the grease to achieve a smooth, uniform consistency.[11][17]
Cutaneous Mechanical Sensitivity (CMS) Assay with Von Frey Filaments
This protocol is used to assess the analgesic effect of topically applied agents like Diethyl Azelate.
Materials:
-
Test subjects (e.g., rodents)
-
Diethyl Azelate (DEA) solution (e.g., in a vehicle like isopropyl alcohol or in combination with penetration enhancers like DMSO)
-
Standardized von Frey monofilaments of varying forces
-
Testing enclosure with a mesh floor
Procedure:
-
Acclimation: Place the test subject in the enclosure on the mesh floor and allow it to acclimate for a period (e.g., 15-30 minutes).[18]
-
Baseline Measurement: Before applying the test substance, determine the baseline mechanical withdrawal threshold. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until the subject exhibits a withdrawal response. The lowest force that consistently elicits a withdrawal is the baseline threshold.[19][20]
-
Application of Test Substance: Apply a measured volume of the DEA solution to the test area on the hind paw.[15]
-
Post-treatment Measurements: At specified time intervals (e.g., 5 minutes, 1 hour, 4 hours, etc.), re-evaluate the mechanical withdrawal threshold using the von Frey filaments.[15]
-
Data Analysis: The analgesic effect is determined by the increase in the withdrawal threshold or the duration of sensitivity suppression compared to the baseline and to a vehicle control group.[15][20]
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a fundamental technique for the analysis and quantification of azelate esters in various matrices.
General Protocol for Azelate Ester Analysis:
-
Sample Preparation: If the analyte is azelaic acid, it must first be derivatized to its methyl or ethyl ester. This can be achieved using reagents like BF₃-Methanol.[9][21] If analyzing the esters directly, dissolve the sample in a suitable solvent like hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[9]
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5ms). The temperature of the column is programmed to ramp up, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.[22]
-
Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a "fingerprint" that allows for the identification of the compound by comparing it to a spectral library.[22][23]
Conclusion
References
- 1. This compound | C11H20O4 | CID 15612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Quantification of stimulus-evoked tactile allodynia in free moving mice by the chainmail sensitivity test [frontiersin.org]
- 5. CAS 1732-10-1: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound, 1732-10-1 [thegoodscentscompany.com]
- 7. huazanbiotech.com [huazanbiotech.com]
- 8. Diethyl azelate CAS no:624-17-9 [huazanchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. A Protocol of Manual Tests to Measure Sensation and Pain in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nlgi.org [nlgi.org]
- 12. Diethyl azelate | C13H24O4 | CID 12204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. chemwhat.com [chemwhat.com]
- 15. Mixtures of Diethyl Azelate as Novel Nonopioid Modalities for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biomed-easy.com [biomed-easy.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
Comparative study of different catalysts for Dimethyl Azelate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Dimethyl Azelate, a key organic intermediate, relies heavily on efficient catalytic processes. The choice of catalyst dictates not only the reaction's yield and purity but also its environmental impact and economic viability. This guide provides a comparative analysis of common catalysts used in the esterification of azelaic acid with methanol (B129727), supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The efficacy of this compound synthesis is fundamentally linked to the catalyst employed. Key performance indicators include reaction time, temperature, product yield, and the ease of catalyst separation and reuse. The following table summarizes the characteristics of major catalyst types.
| Catalyst Type | Specific Examples | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Boron Trifluoride (BF₃) | 65-120°C, 1-8 hours | 85-95% | High catalytic activity, low cost, readily available.[1][2] | Corrosive, difficult to separate from the reaction mixture, potential for side reactions and waste generation.[3][4] |
| Heterogeneous (Solid) Acid | Zeolites (H-ZSM-5), Sulfonated Resins (e.g., Amberlyst-15), Tungstated Oxides (WO₃) | 120-180°C, 3-24 hours | 70-90% | Easily separated by filtration, reusable, non-corrosive, environmentally friendlier.[3][5] | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations, can require higher temperatures.[3][6] |
| Enzymatic (Biocatalyst) | Immobilized Lipases (e.g., Candida antarctica Lipase (B570770) B - Novozym 435) | 40-85°C, 24-72 hours | >90% | High selectivity (fewer byproducts), operates under mild conditions, biodegradable, green approach.[7][8][9] | Higher cost, longer reaction times, potential for enzyme denaturation at non-optimal pH or temperature.[10] |
| Organometallic | Dibutyltin (IV) Oxide, Titanium(IV) butoxide | 150°C, ~22 hours | Moderate-High | Efficient for polyester (B1180765) synthesis from azelaic acid derivatives.[11] | Potential for metal contamination in the product, requires high temperatures. |
Reaction Pathway and Experimental Workflow
The synthesis of this compound via esterification is a well-understood process. The diagrams below illustrate the fundamental chemical reaction and a generalized workflow for laboratory synthesis.
Caption: General reaction for the acid-catalyzed esterification of Azelaic Acid.
Caption: Generalized experimental workflow for this compound synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols provide starting points for the synthesis of this compound using different catalyst types.
Protocol 1: Homogeneous Catalysis using Sulfuric Acid
This method is valued for its high conversion rates and the use of inexpensive reagents.[2][12]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve azelaic acid in anhydrous methanol. A significant molar excess of methanol (e.g., 16 equivalents) is used to shift the equilibrium towards the product.[2]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.25 equivalents) to the solution.[2] The addition is exothermic and should be done carefully.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 1-3 hours.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.[12]
-
Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[12] Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.
Protocol 2: Heterogeneous Catalysis using a Solid Acid Resin
This protocol offers the advantage of easy catalyst removal and recycling, aligning with green chemistry principles.[3]
-
Setup: To a batch reactor, add azelaic acid, methanol, and the solid acid catalyst (e.g., Amberlyst-15, 1-10 wt% of the acid).[13]
-
Reaction: Heat the mixture to the desired temperature (typically 120°C or higher, depending on the catalyst's thermal stability) with vigorous stirring to ensure good contact between reactants and the catalyst surface.[3][13]
-
Monitoring: Periodically take samples from the liquid phase (ensuring no catalyst particles are withdrawn) and analyze by GC to determine the conversion of azelaic acid.
-
Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. Separate the solid catalyst from the liquid product mixture by simple filtration.
-
Purification: The catalyst can be washed with fresh methanol and dried for reuse. The filtrate, containing this compound and excess methanol, is purified by removing the methanol under reduced pressure, followed by vacuum distillation if necessary.
Protocol 3: Enzymatic Catalysis using Immobilized Lipase
This method is ideal for applications requiring high purity and mild reaction conditions.[7][8]
-
Preparation: In a flask, dissolve azelaic acid and methanol in a suitable high-boiling point, non-polar solvent (e.g., diphenyl ether) to prevent solvent loss at reaction temperature.[8] A dehydrating agent, such as 4 Å molecular sieves, can be added to remove the water byproduct and drive the reaction forward.[14][15]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-15 wt% of total monomers) to the mixture.[8][10]
-
Reaction: Heat the mixture to a temperature compatible with the enzyme's optimal activity (e.g., 40-85°C) under a nitrogen atmosphere with continuous stirring.[8][10]
-
Work-up: After the desired reaction time (often 24 hours or more), cool the mixture. The immobilized enzyme and molecular sieves can be removed by filtration.
-
Purification: The polymer can be isolated from the filtrate by removing the solvent. Further purification can be achieved by precipitating the product by adding a non-solvent.
Catalyst Selection Guide
Choosing the appropriate catalyst depends on the specific goals of the synthesis, such as cost, desired purity, environmental considerations, and available equipment.
Caption: Decision-making flowchart for selecting a synthesis catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. mdpi.com [mdpi.com]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Performance of Dimethyl Azelate versus other plasticizers in PVC
In the landscape of polymer science, the selection of an appropriate plasticizer is critical in tailoring the properties of Polyvinyl Chloride (PVC) for a multitude of applications. This guide provides a comprehensive comparison of Dimethyl Azelate and its derivatives against other common plasticizers, offering researchers, scientists, and drug development professionals a detailed examination of performance metrics backed by experimental data. While direct comparative data for this compound is limited in publicly available literature, this guide will utilize data for Di(2-ethylhexyl) Azelate (D2EHAz) as a representative of the azelate ester class, alongside information on other azelaic acid-based plasticizers, to provide a thorough analysis.
The performance of plasticizers is evaluated based on several key parameters, including their efficiency in imparting flexibility, their thermal stability, resistance to migration, and the resulting mechanical properties of the plasticized PVC. This guide will delve into these aspects, presenting quantitative data in accessible tables and detailing the experimental protocols for robust evaluation.
Quantitative Performance Comparison
The efficacy of a plasticizer is determined by its ability to enhance the flexibility of PVC, which is often quantified by changes in mechanical and thermal properties. The following tables summarize the performance of azelate-based plasticizers in comparison to conventional and other bio-based alternatives.
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Shore A Hardness |
| Di(2-ethylhexyl) Azelate (D2EHAz) | ~18 - 22 | ~350 - 400 | ~8 - 10 | ~80 - 85 |
| Azelaic Acid Copolyester (PHMAZ-45) | 11.2 | 908.4 | Not Reported | Not Reported |
| Dioctyl Phthalate (DOP) | ~15 - 20 | ~300 - 350 | ~9 - 12 | ~80 - 90 |
| Dioctyl Terephthalate (DOTP) | ~20 - 25 | ~300 - 350 | ~10 - 14 | ~85 - 95 |
| Tributyl Citrate (TBC) | ~20 - 24 | ~320 - 380 | ~9 - 11 | ~82 - 88 |
| Di-isononyl Phthalate (DINP) | ~18 - 23 | ~320 - 380 | ~9 - 13 | ~85 - 93 |
Note: Values are typical ranges compiled from various studies and can vary based on the specific formulation and testing conditions.
Table 2: Thermal and Migration Properties of Plasticized PVC
| Plasticizer | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Migration Rate (Weight Loss %) |
| Di(2-ethylhexyl) Azelate (D2EHAz) | ~ -40 to -50 | ~280 - 300 | Low to Moderate |
| Azelaic Acid Copolyester (PHMAZ-45) | ~ -35 | >270 | Very Low |
| Dioctyl Phthalate (DOP) | ~ -40 to -50 | ~250 - 280 | High |
| Dioctyl Terephthalate (DOTP) | ~ -35 to -45 | ~280 - 310 | Low |
| Tributyl Citrate (TBC) | ~ -25 to -35 | ~240 - 260 | Moderate |
| Di-isononyl Phthalate (DINP) | ~ -40 to -50 | ~270 - 290 | Moderate |
Note: Migration rates are qualitative summaries; specific values depend heavily on the extraction solvent and test duration.
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key performance evaluation of plasticizers in PVC.
Sample Preparation
A consistent sample preparation method is the foundation for comparable results.
-
Compounding : The PVC resin, plasticizer, heat stabilizer (e.g., zinc stearate), and any other additives are weighed to the desired parts per hundred resin (phr).
-
Mixing : The components are typically mixed in a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.
-
Molding : The compounded sheet is then compression molded into plaques of a specified thickness at 170-180°C for 5-10 minutes under pressure.
-
Conditioning : The molded sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Mechanical Properties Testing (ASTM D638)
This test determines the tensile properties of the plasticized PVC.
-
Specimen Preparation : Dumbbell-shaped specimens are cut from the conditioned sheets according to ASTM D638 specifications.
-
Testing : A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
Data Analysis : The tensile strength (at break), elongation at break, and modulus of elasticity are calculated from the stress-strain curve.
Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC is used to determine the glass transition temperature (Tg), a key indicator of plasticizer efficiency.
-
Sample Preparation : A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Thermal Cycling : The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase thermal history and obtain a clear glass transition.
-
Data Analysis : The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Thermal Stability: Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA is employed to assess the thermal stability of the plasticized PVC.
-
Sample Preparation : A small sample (10-20 mg) is placed in a TGA pan.
-
Heating Program : The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis : The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is determined from the TGA curve, indicating the onset of thermal degradation.
Plasticizer Migration Testing (ASTM D1203)
This method evaluates the loss of plasticizer from the PVC matrix.
-
Sample Preparation : A circular disc of a specified diameter is cut from the plasticized PVC sheet and its initial weight is recorded.
-
Exposure : The disc is placed between two sheets of activated carbon in a wire mesh cage.
-
Heating : The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
Data Analysis : The disc is reweighed after cooling, and the percentage of weight loss is calculated, which corresponds to the amount of migrated plasticizer.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships governing plasticizer performance.
References
A Comparative Analysis of Impurities in Commercial Dimethyl Azelate for Researchers and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the purity of chemical reagents is paramount. Dimethyl Azelate, a key intermediate and excipient, is no exception. This guide provides a comprehensive comparison of the impurity profiles of commercially available this compound, supported by established analytical methodologies. This information is crucial for researchers and scientists to make informed decisions when selecting a supplier and to understand the potential impact of impurities on their work.
Comparison of Commercial this compound Purity
The purity of this compound from various commercial suppliers typically ranges from 98.0% to 99.5%, as determined by Gas Chromatography (GC). While most suppliers provide a high-purity product, the nature and concentration of the remaining impurities can vary. These impurities can arise from the synthesis process, degradation, or storage.
| Supplier Category | Typical Purity (by GC) | Common Potential Impurities | Potential Concentration Range of Impurities |
| High-Purity Grade | ≥99.5% | Azelaic Acid Monomethyl Ester, Residual Methanol, Water | <0.5% |
| Standard Grade | ≥98.5% | Azelaic Acid Monomethyl Ester, Azelaic Acid, Other Dicarboxylic Acids, Residual Solvents | 0.5% - 1.5% |
| Technical Grade | ~90% - 98.0%[1] | Higher levels of Azelaic Acid Monomethyl Ester, Azelaic Acid, various dicarboxylic acids, and other synthesis by-products. | 2.0% - 10.0% |
Note: This table presents representative data based on publicly available product specifications and scientific literature. For precise impurity profiles, it is essential to obtain a Certificate of Analysis (CoA) from the specific supplier and lot number.
Common Impurities in this compound
Several impurities are commonly found in commercial this compound. Understanding these impurities is critical for assessing the suitability of a particular grade for a specific application.
-
Azelaic Acid Monomethyl Ester: This is a common process-related impurity resulting from incomplete esterification of azelaic acid.
-
Azelaic Acid: The presence of the unreacted starting material, azelaic acid, is a common impurity.
-
Other Dicarboxylic Acids: Depending on the feedstock for azelaic acid production (e.g., ozonolysis of oleic acid), other dicarboxylic acids may be present as impurities.
-
Residual Solvents: Methanol is the primary solvent used in the esterification process and may be present in trace amounts.
-
Water: Moisture can be present in the final product.
-
Azelaic Acid Monoethyl Ester: In formulations containing ethanol, the formation of the monoethyl ester has been observed as an impurity[2].
Experimental Protocols for Impurity Analysis
Accurate determination of the impurity profile of this compound requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.
1. Sample Preparation and Derivatization:
Due to the low volatility of some potential impurities like dicarboxylic acids, a derivatization step is often necessary to convert them into more volatile esters suitable for GC analysis[3].
-
Methylation: Accurately weigh approximately 50 mg of the this compound sample into a vial. Add 1 mL of a methylation agent (e.g., 14% BF3 in methanol). Cap the vial tightly and heat at 60°C for 30 minutes. After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly and allow the layers to separate. The upper hexane layer containing the methylated analytes is collected for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
3. Data Analysis:
-
Identification of impurities is achieved by comparing their mass spectra with reference spectra from libraries (e.g., NIST) and by comparing their retention times with those of known standards.
-
Quantification is performed by creating a calibration curve for each identified impurity using certified reference standards.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is particularly useful for the analysis of non-volatile impurities, such as dicarboxylic acids, without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of 1 mg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Gradient Program: Start with a higher aqueous composition and gradually increase the organic solvent percentage over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: Wavelength set to a low UV region (e.g., 210 nm) where carboxylic acids have some absorbance.
-
ELSD: Suitable for detecting non-chromophoric compounds.
-
3. Data Analysis:
-
Impurities are identified by comparing their retention times with those of reference standards.
-
Quantification is achieved by constructing a calibration curve for each impurity using certified reference materials.
Analytical Workflow and Decision Making
The following diagram illustrates a typical workflow for the analysis of impurities in commercial this compound, guiding the researcher from sample reception to the final decision on its suitability for their application.
Caption: Analytical workflow for impurity analysis.
Conclusion
The selection of high-purity this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. While commercial suppliers generally offer products with high stated purity, a thorough understanding and analysis of the potential impurities are essential. By employing robust analytical techniques such as GC-MS and HPLC, researchers can confidently assess the quality of their reagents and mitigate potential risks associated with impurities in their drug development pipeline. It is always recommended to request a lot-specific Certificate of Analysis and, if necessary, perform independent verification of the impurity profile.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Dimethyl Azelate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Dimethyl Azelate is crucial in various applications, from pharmaceutical formulations to polymer chemistry. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to facilitate an informed decision based on specific analytical requirements.
While HPLC can analyze the parent compound, azelaic acid, directly, GC analysis necessitates a derivatization step to convert the non-volatile azelaic acid into a more volatile compound, such as this compound. This fundamental difference in sample handling and the nature of the analyzed species forms the basis of this comparative guide.
Quantitative Performance Data
The selection of an analytical method is often driven by its quantitative performance. The following table summarizes typical validation parameters for the analysis of the azelate moiety by HPLC (as azelaic acid) and GC (as this compound).
| Performance Metric | HPLC (Azelaic Acid) | GC (this compound) |
| Linearity Range | 5 - 400 µg/mL[1][2] | 100 ng/mL - 100 mg/mL[3][4] |
| Correlation Coefficient (r²) | 0.998[1][2] | >0.999[4] |
| Accuracy (% Recovery) | >96%[1][2] | 96.4 - 103.4%[3][4] |
| Precision (%RSD) | ≤2%[1][2] | <2.0%[3][4] |
| Limit of Detection (LOD) | Not explicitly stated for azelaic acid, but generally in the µg/mL range. | 10 ng/mL[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated for azelaic acid, but generally in the µg/mL range. | 100 ng/mL[3][4] |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are outlined below, representing typical parameters for the quantification of the azelate moiety.
High-Performance Liquid Chromatography (HPLC) Protocol for Azelaic Acid
This method is suitable for the direct analysis of azelaic acid without derivatization.
-
Instrumentation : A standard HPLC system equipped with a UV detector.[1]
-
Column : Kromasil 100-5C18 column (250×4.6 mm; 5 µm particle size).[1][2]
-
Mobile Phase : A mixture of 75 volumes of 50 mM sodium di-hydrogen orthophosphate (pH 3.5) and 25 volumes of acetonitrile.[1][2]
-
Detection : UV detection at 206 nm.[1]
-
Injection Volume : 20 µL.[1]
-
Sample Preparation : Samples are dissolved in the mobile phase, filtered, and injected.[1]
Gas Chromatography (GC) Protocol for this compound
This method requires the derivatization of azelaic acid to this compound prior to analysis.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3][4]
-
Derivatization : Azelaic acid is converted to this compound using a methylating agent such as 14% Boron trifluoride in methanol.[5][6] The reaction is typically heated at 60-75°C.[5][6]
-
Column : A non-polar or medium-polar capillary column, such as one with a FFAP liquid phase.[7]
-
Injector : Split/splitless injector.[8]
-
Injector Temperature : 250°C.[8]
-
Oven Temperature Program : A temperature gradient is employed, for example, an initial temperature of 60°C held for 5 minutes, then ramped to 250°C.[8]
-
Carrier Gas : Helium or Nitrogen.[7]
-
Sample Preparation : After derivatization, the this compound is extracted into an organic solvent like hexane (B92381) before injection.[5][6]
Method Comparison and Workflow Visualization
The choice between HPLC and GC for azelate analysis involves a trade-off between the need for derivatization, sensitivity, and the nature of the sample matrix.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. [PDF] A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. library.aocs.org [library.aocs.org]
- 8. academic.oup.com [academic.oup.com]
The Stability of Dimethyl Azelate Compared to Other Azelate Esters: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In the landscape of pharmaceutical and cosmetic formulation, the stability of active and excipient ingredients is a cornerstone of product efficacy and safety. This guide offers a comparative analysis of the stability of dimethyl azelate against other common azelate esters, namely diethyl azelate and dibutyl azelate. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available data and proposing robust experimental protocols for direct comparison.
Executive Summary
Azelaic acid, a dicarboxylic acid, is a well-established therapeutic agent for various dermatological conditions. Its esters, such as this compound, diethyl azelate, and dibutyl azelate, are often utilized to improve its formulation characteristics. The stability of these esters is a critical parameter influencing their shelf-life and bioavailability. This guide consolidates existing stability data and provides a framework for future comparative studies. While direct comparative studies are limited, a combination of existing data and established principles of chemical kinetics suggests a stability profile where dibutyl azelate is the most stable, followed by diethyl azelate, and then this compound, primarily due to steric hindrance effects on hydrolysis.
Comparative Stability Analysis
The stability of azelate esters is predominantly influenced by their susceptibility to hydrolysis, which cleaves the ester bond to yield azelaic acid and the corresponding alcohol. This reaction is influenced by pH, temperature, and the presence of enzymes.
Hydrolytic Stability
Based on available data and chemical principles, the hydrolytic stability of azelate esters is expected to increase with the size of the alkyl group. This is attributed to increased steric hindrance around the carbonyl carbon, which impedes the nucleophilic attack by water or hydroxide (B78521) ions.[1]
-
This compound (DMA): As the smallest of the three esters, DMA is theoretically the most susceptible to hydrolysis. While specific quantitative data on its hydrolysis rate is sparse, it is known to be less stable than its derivatized form, di(trimethylsilyl) azelate (DSA), which degrades within hours.[2] DMA is susceptible to degradation under strongly acidic or basic conditions.
-
Diethyl Azelate (DEA): One study indicated that DEA is chemically unstable in an aqueous hepatocyte culture medium, with a half-life of less than one hour, and is also rapidly degraded by esterases found in human saliva. This suggests a higher susceptibility to both chemical and enzymatic hydrolysis compared to longer-chain esters.
-
Dibutyl Azelate: This ester exhibits the highest hydrolytic stability among the three. Estimated hydrolysis half-lives are approximately 2 years at a neutral pH of 7 and 75 days at a slightly alkaline pH of 8.[3]
Thermal Stability
Information on the comparative thermal stability of these specific azelate esters is limited. However, dicarboxylic acid esters are generally considered to have good thermal stability.[4][5] this compound is noted for its low volatility and good thermal stability, which makes it suitable for applications such as lubricants.[6] A comprehensive thermal stability comparison would require dedicated studies using techniques like thermogravimetric analysis (TGA).
Enzymatic Stability
The skin contains various enzymes, including esterases, that can metabolize topically applied drugs.[3][7][8] The rate of enzymatic hydrolysis of esters is also influenced by the size of the alkyl chain. One study on parabens, another class of esters, found that an esterase in keratinocytes preferentially hydrolyzed butyl parabene over methyl parabene, with the activity decreasing with a shorter alcohol moiety.[8] This suggests that dibutyl azelate might be more readily metabolized by certain skin enzymes than dimethyl or diethyl azelate, although another esterase in subcutaneous fat showed the opposite preference.[8] Given that diethyl azelate is rapidly degraded by saliva esterases, it is plausible that it would also be susceptible to skin esterases.
Data Summary
| Azelate Ester | Alkyl Group | Known Hydrolytic Stability | Known Thermal Stability | Known Enzymatic Stability |
| This compound | Methyl | Susceptible to acid/base hydrolysis; more stable than di(trimethylsilyl) azelate.[2] | Good thermal stability and low volatility.[6] | Data not available. |
| Diethyl Azelate | Ethyl | Chemically unstable in aqueous medium (t½ < 1 hr); rapidly degraded by saliva. | Data not available. | Rapidly degraded by esterases. |
| Dibutyl Azelate | Butyl | High stability (t½ ≈ 2 years at pH 7, 75 days at pH 8).[3] | Data not available. | Potentially susceptible to skin esterases.[8] |
Proposed Experimental Protocols
To provide a definitive comparison, a comprehensive stability testing program should be conducted under identical conditions.
I. Hydrolytic Stability Testing (Forced Degradation)
Objective: To compare the rate of hydrolysis of this compound, diethyl azelate, and dibutyl azelate under acidic, basic, and neutral conditions.
Methodology:
-
Sample Preparation: Prepare solutions of each azelate ester (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile (B52724)/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl to the sample solutions.
-
Basic Hydrolysis: Add 0.1 N NaOH to the sample solutions.
-
Neutral Hydrolysis: Use deionized water.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analysis: Neutralize the aliquots and analyze using a stability-indicating HPLC-UV method to quantify the remaining ester and the formation of azelaic acid.
II. Thermal Stability Testing
Objective: To assess and compare the thermal degradation of the three azelate esters.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place a known amount of each ester in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
-
-
Isothermal Stressing:
-
Store pure samples of each ester at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Analyze the samples at various time points using GC-MS or HPLC to identify and quantify any degradation products.
-
III. Analytical Methodologies
A robust and validated analytical method is crucial for accurate stability assessment.
A. High-Performance Liquid Chromatography (HPLC-UV) for Simultaneous Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM KH2PO4, pH 3.5) can be optimized to separate the three esters and azelaic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants
-
Derivatization: Derivatization of the esters and azelaic acid (e.g., to their trimethylsilyl (B98337) esters) may be necessary to improve volatility and chromatographic performance.[9]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the analytes.
-
Detection: Mass spectrometry for positive identification of degradation products.
Signaling Pathways and Relevance to Drug Development
The primary degradation product of all azelate esters is azelaic acid. Understanding the biological activity of azelaic acid is crucial for drug development professionals, as its formation within a formulation or upon application to the skin can have therapeutic implications. Azelaic acid is known to exert its anti-inflammatory effects by modulating key signaling pathways in skin cells.
NF-κB and MAPK Signaling Pathways
Azelaic acid has been shown to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[10] In inflammatory conditions, these pathways are often overactive. Azelaic acid can inhibit the phosphorylation of p38 MAPK and prevent the translocation of the NF-κB p65 subunit into the nucleus.[11] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11]
Caption: Azelaic acid's role in the NF-κB and MAPK signaling pathways.
PI3K/AKT Signaling Pathway
Recent studies have also implicated the PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway in the mechanism of action of azelaic acid, particularly in the context of psoriasis.[12][13] This pathway is involved in cell proliferation and angiogenesis. Azelaic acid has been shown to inhibit the expression of key proteins in this pathway, such as p-PI3K and p-AKT, thereby reducing inflammation and hyperproliferation of skin cells.[12]
Caption: Inhibition of the PI3K/AKT pathway by azelaic acid.
Experimental Workflow for Comparative Stability Study
The following diagram illustrates a comprehensive workflow for a comparative stability study of azelate esters.
References
- 1. psiberg.com [psiberg.com]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Hydrolysis of parabenes by extracts from differing layers of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid Derivatization for Chromatographic Analysis
In the analysis of fatty acids by gas chromatography (GC), derivatization is a critical step to enhance the volatility and reduce the polarity of these molecules, ensuring accurate quantification and improved peak shape.[1] This guide provides a comprehensive comparison of common derivatization methods, with a clarification on the role of dimethyl azelate, and offers detailed experimental protocols and performance data to assist researchers in selecting the optimal strategy for their analytical needs.
Clarification: The Role of this compound
Contrary to potential misunderstanding, this compound is not a derivatization agent for fatty acids. Instead, it is the derivative of azelaic acid, a dicarboxylic acid.[2][3] The process of methylation converts azelaic acid into this compound to make it more volatile and suitable for GC analysis.[2] This guide will focus on the common agents used to carry out such derivatization reactions for a range of fatty acids.
Comparison of Key Derivatization Techniques
The most prevalent methods for fatty acid derivatization involve the conversion of fatty acids into fatty acid methyl esters (FAMEs) through acid- or base-catalyzed reactions.[4] Silylation presents another common approach.[1] The choice of method can significantly impact the accuracy and reproducibility of results, and each has distinct advantages and limitations.[4]
Acid-Catalyzed Methylation: This versatile method can esterify free fatty acids (FFAs) and transesterify fatty acids from complex lipids like triacylglycerols and phospholipids.[4] Common reagents include boron trifluoride in methanol (B129727) (BF₃-methanol) and methanolic hydrochloric acid (HCl).[4] These methods are robust but may require higher temperatures and longer reaction times.[4]
Base-Catalyzed Transesterification: This method is rapid and efficient for the transesterification of glycerolipids.[4] However, it is not suitable for derivatizing free fatty acids.[5]
Silylation: This technique converts the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters.[6][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[7] Silylation is effective for a wide range of fatty acids, but the resulting derivatives can be sensitive to moisture.[7]
Quantitative Performance of Derivatization Agents
The following table summarizes the performance of different derivatization techniques based on published data and common laboratory practices.
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF₃) in Methanol (12-14%) | 5-60 minutes[6] | 60-100°C[6] | Robust for both free fatty acids and transesterification of complex lipids; one of the fastest and most convenient methods.[6] | BF₃ is toxic and moisture-sensitive.[6] |
| Acid-Catalyzed Esterification | Methanolic HCl | ~30-60 minutes[4] | 70°C[4] | Effective for a broad range of lipid classes, with high derivatization rates for FFAs, polar lipids, and triacylglycerols.[4] | Longer reaction times compared to some base-catalyzed methods.[4] |
| Combined Base- and Acid-Catalyzed | KOH/HCl | ~30-60 minutes[4] | 70°C[4] | Comprehensive derivatization of both esterified and free fatty acids, with high recovery and repeatability.[4][5] | More complex, multi-step procedure.[4] |
| Silylation | BSTFA + 1% TMCS | 60 minutes[1] | 60°C[1] | Derivatizes multiple functional groups in a one-step reaction.[7] | Derivatives can be sensitive to moisture; potential for incomplete derivatization.[7] |
| Base- and TMS-DM Catalyzed | Base followed by (trimethylsilyl)diazomethane (TMS-DM) | N/A | N/A | Higher recovery values and less variation compared to some other methods, especially for unsaturated fatty acids.[5] | More expensive and may require a longer time than methods like KOCH₃/HCl.[8] |
Experimental Protocols
Below are detailed methodologies for common fatty acid derivatization techniques.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used method for both esterifying free fatty acids and transesterifying esterified fatty acids simultaneously.[1]
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner.[6] If the sample is in an aqueous solution, it must be evaporated to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[6]
-
Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-60 minutes.[6] A common practice is heating at 60°C for 5-10 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).[6]
-
Phase Separation: Shake the tube to ensure the esters are extracted into the non-polar hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper organic (hexane) layer containing the FAMEs to a clean vial.
-
Drying: Dry the organic layer by passing it through a small amount of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA
Silylation converts acidic protons into trimethylsilyl (TMS) ethers and esters, increasing volatility for GC analysis.[6]
-
Sample Preparation: Place approximately 100 µL of a 1 mg/mL solution of the fatty acid sample in a reaction vial.[1] If the sample is in an aqueous solution, it must be evaporated to dryness.
-
Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[1]
-
Analysis: The sample is now ready for injection into the GC. Dilution with a solvent like dichloromethane (B109758) may be performed if necessary.[1]
Visualizing the Derivatization Workflows
The following diagrams illustrate the experimental workflows for acid-catalyzed esterification and silylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography | Semantic Scholar [semanticscholar.org]
Comparative Thermal Stability of Polyesters Synthesized with Dimethyl Azelate
A detailed analysis for researchers, scientists, and drug development professionals.
The thermal stability of polyesters is a critical parameter influencing their processing conditions, shelf-life, and suitability for various applications, including in the demanding field of drug development. This guide provides a comparative analysis of the thermal properties of polyesters synthesized using dimethyl azelate against those synthesized with other common diesters, namely dimethyl succinate, dimethyl adipate, and dimethyl sebacate. The data presented is compiled from various studies to offer a broad perspective on how the choice of dicarboxylic acid ester impacts the final polymer's thermal characteristics.
Comparative Thermal Performance Data
The following table summarizes the key thermal properties of polyesters synthesized from different dimethyl esters and 1,4-butanediol. It is important to note that the data has been collated from multiple sources, and therefore, slight variations may exist due to different experimental conditions.
| Polyester (B1180765) | Diacid Monomer | TGA - Onset of Decomposition (°C) | TGA - Maximum Decomposition Rate (°C) | DSC - Glass Transition Temperature (Tg) (°C) | DSC - Melting Temperature (Tm) (°C) |
| Poly(butylene azelate) | This compound (C9) | ~380[1] | - | - | 67.5[1] |
| Poly(butylene succinate) | Dimethyl Succinate (C4) | ~300[2] | 420-430[3][4] | -33[5] | 114-115[5] |
| Poly(butylene adipate) | Dimethyl Adipate (C6) | ~324[6] | ~400[6] | -60[5] | 54-60[5] |
| Poly(butylene sebacate) | Dimethyl Sebacate (C10) | ~320[7] | - | - | - |
Note: The data is compiled from multiple research articles. Direct comparison should be made with caution due to potential variations in experimental protocols.
From the available data, polyesters based on this compound, such as poly(butylene azelate), exhibit a high onset of thermal decomposition, suggesting excellent thermal stability. In comparison to polyesters synthesized from shorter-chain diacids like succinic and adipic acid, azelate-based polyesters appear to offer a significant advantage in terms of their resistance to thermal degradation. One study explicitly states that the thermal stability of polyesters increases with a greater number of azelate units.[8][9]
Experimental Protocols
To ensure a comprehensive understanding of the presented data, this section details the typical experimental methodologies for the synthesis and thermal analysis of these polyesters.
Polyester Synthesis: Melt Polycondensation
A common method for synthesizing these aliphatic polyesters is melt polycondensation.
Materials:
-
Dimethyl ester (e.g., this compound, dimethyl succinate, dimethyl adipate)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., titanium(IV) butoxide, tin(II) octoate)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
The dimethyl ester and a slight excess of the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The catalyst is added to the reaction mixture.
-
The temperature is gradually raised to 150-180°C under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol (B129727) is distilled off.
-
After the majority of the methanol has been removed, the temperature is further increased to 200-230°C, and a vacuum is slowly applied to facilitate the removal of the remaining methanol and excess diol.
-
The polycondensation reaction is continued under high vacuum for several hours until the desired molecular weight is achieved, indicated by an increase in the viscosity of the melt.
-
The resulting polyester is then cooled and collected for analysis.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition profile of the polyesters.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
A small sample of the polyester (typically 5-10 mg) is placed in a TGA pan.
-
The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins, and the temperature of maximum decomposition rate is identified from the peak of the derivative of the TGA curve.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
A small, weighed sample of the polyester is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle. For example, it is first heated from ambient temperature to a temperature above its melting point to erase its thermal history.
-
It is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).
-
Finally, the sample is heated again at a controlled rate (e.g., 10°C/min), and the heat flow is measured.
-
The glass transition temperature (Tg) is observed as a step change in the baseline of the second heating scan, while the melting temperature (Tm) is identified as the peak of the endothermic melting event.
Visualizing the Process and Relationships
To better illustrate the experimental workflow and the relationship between the monomers and the resulting polyester, the following diagrams are provided.
Caption: Experimental workflow for polyester synthesis and thermal analysis.
Caption: Logical relationship from monomers to polyester properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Dimethyl Azelate in Lithium Greases: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of dimethyl azelate as a complexing agent in lithium greases against other common alternatives. The following analysis is supported by experimental data to objectively evaluate its efficacy and performance characteristics.
The thickener system in a lithium complex grease is a co-crystallization product of a lithium soap of a high molecular weight fatty acid, most commonly 12-hydroxystearic acid, and a lithium salt of a lower molecular weight organic or inorganic acid, known as the complexing agent.[1][2] Dibasic acids, such as azelaic acid (a C9 dicarboxylic acid) and its dimethyl ester, this compound, are extensively used for this purpose.[1][2] Other alternatives include sebacic acid (C10), adipic acid (C6), and boric acid.[3][4] The choice of complexing agent significantly influences the grease's performance, particularly its dropping point, mechanical stability, and other critical properties.[3][5]
Quantitative Performance Comparison
The following tables summarize the performance of lithium complex greases formulated with this compound and other complexing agents, based on data from various studies.
Table 1: Comparison of this compound with a Mixture of Dimethyl Adipate (B1204190) and Dimethyl Glutarate [6]
| Property | Test Method | This compound (DMZ) | DMA/DMG Mixture |
| Dropping Point (°C) | ASTM D2265 | >300 | 240 - 262 |
| Unworked Penetration (mm/10) | ASTM D1403 | 291 - 336 | 234 - 238 |
| 60X Worked Penetration (mm/10) | ASTM D1403 | 265 - 300 | 237 - 250 |
| Penetration Split (60X-UW) | - | -36 to -26 | -13 to -3 |
| Roll Stability (D1831), % change | ASTM D1831 | 30 - 45 | 10 - 16 |
Note: DMA/DMG refers to a mixture of dimethyl adipate and dimethyl glutarate. Data is for greases prepared with different injection points of the complexing agent during manufacturing.
Table 2: Comparison of Various Dicarboxylic Acids as Complexing Agents [7]
| Property | Test Method | Adipic Acid | Sebacic Acid | Phthalic Acid | Dodecanedioic Acid |
| Dropping Point (°C) | ASTM D566 | 230 | 342 | 272 | 246 |
| Worked Penetration (60 strokes) | ASTM D217 | 273 | 244 | 234 | 231 |
| Oil Separation (wt %) | SH/T 0324-92 | 1.25 | 0.57 | 2.05 | 2.34 |
Table 3: Comparison of Azelaic Acid and Sebacic Acid in a Synthetic Hydrocarbon Base Oil [4][5]
| Property | Test Method | Azelaic Acid Grease | Sebacic Acid Grease |
| Dropping Point (°C) | ASTM D2265 | >260 | >260 |
| Worked Penetration (60 strokes) | ASTM D217 | 280 | 275 |
| Roll Stability (24h @ RT), % change | ASTM D1831 | +5 | +4 |
| Oil Separation (24h @ 100°C), % | ASTM D1742 | 2.5 | 2.1 |
| Water Washout (@ 79°C), % loss | ASTM D1264 | 4.5 | 1.5 |
| Oxidation Stability (100h @ 99°C), psi drop | ASTM D942 | 5 | 3 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ASTM D2265: Dropping Point of Lubricating Grease
This test determines the temperature at which a grease becomes fluid enough to drip. A small sample of the grease is placed in a cup with a small opening at the bottom. This cup is heated in a specialized apparatus at a controlled rate. The dropping point is the temperature recorded when the first drop of grease falls from the cup.[8]
ASTM D217: Cone Penetration of Lubricating Grease
This method measures the consistency of a grease. A standardized cone is allowed to drop into a temperature-controlled sample of the grease for five seconds. The depth of penetration is measured in tenths of a millimeter. "Worked penetration" is measured after the grease has been subjected to 60 double strokes in a grease worker to simulate in-service mechanical working.
ASTM D1831: Roll Stability of Lubricating Grease
This test evaluates the mechanical stability of a grease. A sample of grease is placed in a cylinder containing a weighted roller. The cylinder is then rotated at a specified speed for a set duration. The change in the grease's consistency, measured by cone penetration before and after the test, indicates its shear stability.
ASTM D1742: Oil Separation from Lubricating Grease During Storage
This method assesses the tendency of the oil component to separate from a grease during storage. A sample of grease is placed in a special sieve-like container and subjected to a specified temperature for a set period. The amount of oil that drips through the sieve is weighed and reported as a percentage of the original sample weight.
ASTM D1264: Water Washout Characteristics of Lubricating Greases
This test evaluates the resistance of a grease to being washed away by water. A greased ball bearing is rotated at a specified speed while a jet of water at a controlled temperature is sprayed onto it. The amount of grease lost after the test is weighed and expressed as a percentage loss.[9][10]
ASTM D942: Oxidation Stability of Lubricating Grease by the Oxygen Bomb Method
This method determines the resistance of a grease to oxidation under static conditions. A sample of grease is placed in a pressure vessel (bomb) filled with oxygen at a specified pressure and heated to a set temperature. The pressure inside the bomb is monitored over time. A significant drop in pressure indicates oxidation of the grease.[11][12]
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Formation of Lithium Complex Grease.
References
- 1. nlgi.org [nlgi.org]
- 2. nlgi.org [nlgi.org]
- 3. stratcoinc.com [stratcoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. lubesngreases.com [lubesngreases.com]
- 6. US7829512B2 - Method and equipment for making a complex lithium grease - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. parslianarvand.com [parslianarvand.com]
- 10. kaycantest.com [kaycantest.com]
- 11. kelid1.ir [kelid1.ir]
- 12. Lin-Tech: Oxidation Stability of Greases - Oxygen Pressure Vessel Method [lin-tech.ch]
Safety Operating Guide
Proper Disposal Procedures for Dimethyl Azelate
The following guide provides essential safety and logistical information for the proper disposal of Dimethyl Azelate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Precautions
Before handling this compound for disposal, consult the Safety Data Sheet (SDS). While not generally classified as a hazardous substance, it is crucial to observe standard laboratory safety practices.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[2]
-
Ventilation: Handle the chemical in a well-ventilated area to avoid inhaling vapors.[3]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth), sweep it up, and place it into a suitable, closed container for disposal.[2] Do not let the product enter drains.[1][3]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with local, regional, and national regulations.[1][2] Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer.[4][5] The recommended disposal method is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Designate as Waste: A chemical is considered waste when you no longer intend to use it.[6][7]
-
Container Selection:
-
Store this compound waste in a compatible, leak-proof container with a secure, screw-on cap.[6][8] Plastic containers are often preferred over glass when compatibility is not an issue.[4]
-
Ensure the container is in good condition, free from rust or leaks.[6]
-
Keep the container closed except when adding waste.[8]
-
-
Labeling:
-
As soon as you begin collecting waste, affix a "Hazardous Waste" tag provided by your EHS office.[4][7]
-
The label must include the full chemical name ("this compound"), quantity, and date of waste generation.[4] Do not use abbreviations or chemical formulas.[4]
-
Include the principal investigator's name, contact number, and location (department, room number).[4]
-
-
Storage:
-
Store the waste container in a designated hazardous waste storage area.[8]
-
Use a secondary containment tray or bin to capture any potential leaks.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]
-
Segregate from incompatible materials, such as strong oxidizing agents.[2]
-
-
Arrange for Pickup:
The primary industrial disposal method for this compound is combustion in a chemical incinerator equipped with an afterburner and scrubber.[3] This process should only be carried out by licensed professionals.
Contaminated Materials and Container Disposal
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound should be considered hazardous waste.[8] These items should be double-bagged in clear plastic bags, sealed, and labeled with their contents for disposal via the EHS office.[8]
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6][7] After rinsing and drying, deface the original label and the container may be disposed of as regular trash.[6][7]
Physicochemical Data for Disposal Planning
This data is essential for assessing disposal requirements and ensuring compatibility with waste containers and other chemicals.
| Property | Value | Source |
| CAS Number | 1732-10-1 | [2] |
| Molecular Formula | C11 H20 O4 | [2] |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Density | 1.007 g/cm³ at 25 °C | [9] |
| Boiling Point | 156 °C / 312.8 °F | [2] |
| Transport Regulation | Not regulated as hazardous for transport (DOT, IATA, IMDG) | [2][3] |
This compound Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. This compound = 98.5 GC 1732-10-1 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Azelate
Essential safety protocols and logistical plans are critical for laboratory professionals handling Dimethyl Azelate. This guide provides immediate, procedural, and step-by-step instructions to ensure operational safety and proper disposal, fostering a secure research environment.
This compound, a diester of azelaic acid, is utilized in various research and development applications. While it is not classified as a hazardous substance under GHS, adherence to rigorous safety practices is paramount to minimize exposure and ensure the well-being of laboratory personnel.[1][2] This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans for the safe handling of this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of any chemical. For this compound, the following PPE is recommended to prevent skin and eye contact, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | While specific breakthrough time data for this compound is not readily available, data for chemically similar esters suggest that nitrile and neoprene gloves offer adequate protection for incidental contact. For prolonged or immersive contact, it is advisable to consult glove manufacturer data or use thicker, chemical-resistant gloves. Always inspect gloves for degradation or punctures before use. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | To protect against potential splashes, safety goggles are essential.[2][3] In procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3] |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin exposure.[4] For operations with a significant risk of splashing, a chemically resistant apron may be necessary.[4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | For situations where aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] For nuisance exposures to dust (if in solid form), a P95 or P1 type respirator can be used. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is advised.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or if there is a potential for aerosol generation.[5]
-
Dispensing : Handle as a liquid. Avoid direct contact with skin and eyes.[2][5]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]
Disposal Plan
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal service.[5] Some sources suggest that in small amounts, it may not be classified as hazardous waste, but local regulations must be followed.[7] Do not pour down the drain.[1][5][8]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product, following the same waste disposal protocols.[5]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][5] If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][5] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2][5] Ensure adequate ventilation. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[5] Wear self-contained breathing apparatus.[2][5] |
Experimental Workflow for Safe Handling
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
